molecular formula C5H8Br2O2S B102709 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide CAS No. 17536-53-7

3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide

Cat. No.: B102709
CAS No.: 17536-53-7
M. Wt: 291.99 g/mol
InChI Key: NRTPKWCCOPMHSN-UHFFFAOYSA-N
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Description

3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide, also known as this compound, is a useful research compound. Its molecular formula is C5H8Br2O2S and its molecular weight is 291.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,4-dibromo-3-methylthiolane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2O2S/c1-5(7)3-10(8,9)2-4(5)6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTPKWCCOPMHSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CS(=O)(=O)CC1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407596
Record name 3,4-dibromo-3-methyltetrahydrothiophene 1,1-dioxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17536-53-7
Record name 3,4-dibromo-3-methyltetrahydrothiophene 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIBROMO-3-METHYL-TETRAHYDRO-THIOPHENE 1,1-DIOXIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the , a halogenated derivative of a saturated sulfolane ring system. The synthesis is presented as a robust two-part process, commencing with the preparation of the key intermediate, 3-methyl-2,5-dihydrothiophene 1,1-dioxide, via a cheletropic reaction, followed by its stereoselective bromination. This document details the underlying reaction mechanisms, provides step-by-step experimental protocols, and emphasizes the critical parameters that ensure a successful and reproducible synthesis. It is intended for an audience of researchers, chemists, and professionals in drug development who require a thorough understanding of this synthetic pathway.

Introduction

This compound (CAS No. 17536-53-7) is an organosulfur compound characterized by a sulfolane ring functionalized with a methyl group and vicinal bromine atoms.[1][2] While specific applications for this molecule are specialized, halogenated sulfolanes serve as valuable intermediates in organic synthesis. The electron-withdrawing sulfone group, combined with the reactive C-Br bonds, makes such structures versatile precursors for further chemical transformations.

The synthetic strategy detailed herein is logical and efficient, beginning from readily available starting materials. The initial step involves the construction of the unsaturated five-membered sulfone ring, 3-methyl-2,5-dihydrothiophene 1,1-dioxide (also known as 3-methyl-3-sulfolene), from isoprene and sulfur dioxide.[3] The subsequent and final step is an electrophilic addition of molecular bromine across the carbon-carbon double bond of this intermediate to yield the target compound.

Overall Synthetic Pathway

The synthesis is accomplished in two principal stages:

  • Precursor Synthesis: A [4+2] cheletropic reaction between isoprene (2-methyl-1,3-butadiene) and sulfur dioxide (SO₂) to form 3-methyl-2,5-dihydrothiophene 1,1-dioxide. This reaction is reversible and thermally controlled.[3][4]

  • Stereoselective Bromination: The electrophilic addition of bromine (Br₂) across the alkene moiety of the precursor to yield this compound. This reaction proceeds via a cyclic bromonium ion intermediate, resulting in a defined stereochemical outcome.

Part I: Synthesis of 3-Methyl-2,5-dihydrothiophene 1,1-dioxide

The foundation of the entire synthesis is the reliable preparation of the unsaturated sulfolene precursor.

Mechanistic Insights: The Cheletropic Reaction

A cheletropic reaction is a type of pericyclic reaction where two sigma bonds are concurrently formed or broken at a single atom.[4][5] In this case, the reaction involves the 4 π-electrons of the conjugated diene (isoprene) and 2 electrons from a lone pair on the sulfur atom of sulfur dioxide. This process is thermally allowed and results in the formation of a stable five-membered ring.[4][6] The reaction is highly favorable from a thermodynamic standpoint as it forms a more stable adduct compared to a potential Diels-Alder pathway.[4][6]

Experimental Protocol: Synthesis of 3-Methyl-3-sulfolene

This protocol is adapted from established procedures for the synthesis of isoprene cyclic sulfone.[3]

Caution: This reaction should be performed in a high-pressure autoclave by trained personnel. Isoprene is flammable and sulfur dioxide is toxic and corrosive.

  • Reactor Preparation: A stainless-steel autoclave is charged with methanol, a polymerization inhibitor such as hydroquinone (approx. 4 g), and cooled using a dry ice/methanol bath.

  • Reagent Addition: Liquid sulfur dioxide (113 g, 1.76 moles) and freshly distilled isoprene (120 g, 1.76 moles) are carefully added to the cooled autoclave.[3]

  • Reaction: The vessel is securely sealed and heated slowly to approximately 85°C. This temperature is maintained for 4-6 hours with stirring. The internal pressure will rise during the reaction.

  • Cooling and Isolation: After the reaction period, the autoclave is cooled to room temperature. The crude product is removed, and the vessel is rinsed with methanol.

  • Purification: The combined product and washings are heated and treated with activated carbon (e.g., Norit) to remove colored impurities. The solution is filtered while hot, and the filtrate is concentrated by volume. Upon cooling, the 3-methyl-2,5-dihydrothiophene 1,1-dioxide will crystallize as colorless plates.

  • Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold methanol, and dried. The expected melting point is in the range of 63-65°C.[3][7]

Part II: Synthesis of this compound

This stage involves the halogenation of the alkene precursor to yield the final product. The choice of solvent and reaction conditions is critical for achieving a high yield and purity.

Mechanistic Insights: Electrophilic Addition and Stereochemistry

The bromination of an alkene is a classic example of electrophilic addition. The reaction proceeds through a well-established mechanism that dictates the stereochemistry of the product.

  • Polarization and π-Complex Formation: As a molecule of bromine (Br₂) approaches the electron-rich double bond of the sulfolene, the Br-Br bond becomes polarized. The π-electrons of the alkene attack the electrophilic bromine atom.

  • Formation of a Cyclic Bromonium Ion: A three-membered ring, known as a cyclic bromonium ion, is formed as an intermediate. The formation of this intermediate is crucial as it blocks one face of the molecule.

  • Nucleophilic Attack and Anti-Addition: The bromide ion (Br⁻), generated in the first step, then acts as a nucleophile. It can only attack from the face opposite to the bulky bromonium ion. This is termed anti-addition.[7][8]

  • Product Stereochemistry: This mechanistic constraint results in the two bromine atoms being added to opposite faces of the ring, leading to a trans configuration in the final product.

Caption: Reaction mechanism of electrophilic bromination.
Experimental Protocol: Bromination of 3-Methyl-3-sulfolene

This protocol is based on the established bromination of the parent compound, 3-sulfolene.[6]

Caution: Bromine is highly toxic, corrosive, and volatile. All operations must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

G Experimental Workflow: Bromination A 1. Dissolution Dissolve 3-methyl-3-sulfolene in a suitable solvent (e.g., CCl₄ or CH₂Cl₂) in a round-bottom flask. B 2. Cooling Cool the solution to 0-5 °C using an ice bath. A->B Prepare for reaction C 3. Bromine Addition Add a solution of Br₂ in the same solvent dropwise with vigorous stirring. B->C Controlled addition D 4. Reaction Allow the mixture to warm to room temperature and stir until the red bromine color disappears. C->D Monitor completion E 5. Workup Wash the reaction mixture with aqueous sodium thiosulfate (Na₂S₂O₃) to quench excess Br₂. D->E Quench & Isolate F 6. Purification Dry the organic layer, remove the solvent under reduced pressure, and recrystallize the crude product. E->F Purify G Final Product F->G

Caption: Step-by-step experimental workflow for bromination.
  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a drying tube), dissolve 3-methyl-2,5-dihydrothiophene 1,1-dioxide (e.g., 5.0 g) in a suitable inert solvent like carbon tetrachloride or dichloromethane (50 mL).

  • Cooling: Cool the flask in an ice-water bath to 0-5°C.

  • Reagent Preparation: In the dropping funnel, prepare a solution of molecular bromine (1.05 molar equivalents) in the same solvent (20 mL).

  • Addition: Add the bromine solution dropwise to the stirred, cooled solution of the sulfolene. Maintain the temperature below 10°C during the addition. The characteristic red-brown color of bromine should be consumed as it reacts.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours or until the bromine color has completely faded.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the solution sequentially with a 5% aqueous solution of sodium thiosulfate (to destroy any unreacted bromine), followed by water, and finally a saturated sodium chloride (brine) solution.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the solvent using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product, this compound.

Reagents and Data

The following table summarizes the key reagents for the bromination step.

ReagentFormulaMolar Mass ( g/mol )Molar Eq.Notes
3-Methyl-2,5-dihydrothiophene 1,1-dioxideC₅H₈O₂S132.181.0Starting material, synthesized in Part I.[7]
BromineBr₂159.811.0 - 1.1Highly toxic and corrosive. Use in a fume hood.[6]
Carbon Tetrachloride (Solvent)CCl₄153.82-An excellent solvent, but toxic. Dichloromethane is a good alternative.
Sodium ThiosulfateNa₂S₂O₃158.11-Used in aqueous solution to quench excess bromine.

Safety Considerations

  • Isoprene: Highly flammable liquid and vapor. It is a suspected carcinogen and can form explosive peroxides upon storage.

  • Sulfur Dioxide: Toxic, corrosive gas. Severe respiratory irritant. Handled as a liquefied gas under pressure.

  • Bromine: Acutely toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon contact with skin and eyes. Inhalation can be fatal. Must be handled with extreme care in a chemical fume hood.

  • Chlorinated Solvents (CCl₄, CH₂Cl₂): These solvents are toxic and suspected carcinogens. Minimize exposure and use in a well-ventilated area.

Conclusion

The is a well-defined, two-stage process that can be executed with standard laboratory equipment. The key steps—a cheletropic reaction to form the sulfolene ring and a stereoselective electrophilic bromination—are based on fundamental and reliable organic reactions. Careful control of reaction conditions, particularly temperature during the bromination step, and adherence to safety protocols for handling hazardous reagents are paramount for a successful outcome. This guide provides the necessary mechanistic understanding and procedural detail for researchers to confidently reproduce this synthesis.

References

  • Wikipedia. (n.d.). Cheletropic reaction. Retrieved January 14, 2026, from [Link]

  • KidzSearch Wiki. (2025, August 25). Cheletropic reaction Facts for Kids. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

  • Chemical Synthesis Database. (2025, May 20). 3-methyl-2,5-dihydrothiophene 1,1-dioxide. Retrieved January 14, 2026, from [Link]

  • Lady Keane College. (n.d.). STEREOCHEMISTRY OF ADDITION OF BROMINE TO ALKENES.
  • YouTube. (2017, February 10). stereochemistry of bromination of alkene. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 3-Sulfolene. Retrieved January 14, 2026, from [Link]

  • Organic Syntheses. (n.d.). Isoprene cyclic sulfone. Retrieved January 14, 2026, from [Link]

  • Slideshare. (n.d.). chelotropic reactions. Retrieved January 14, 2026, from [Link]

Sources

properties of 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide

Abstract: This technical guide provides a comprehensive scientific overview of this compound (CAS No: 17536-53-7), a halogenated heterocyclic compound.[1] Intended for researchers, chemists, and professionals in drug development, this document details the compound's physicochemical properties, spectroscopic data, and critical safety and handling protocols. Furthermore, it presents a proposed, logically derived synthetic pathway and explores the molecule's potential reactivity and applications as a versatile intermediate in advanced organic synthesis. The guide is structured to deliver not just data, but also expert insight into the causality behind synthetic strategies and handling procedures, ensuring a robust and practical resource for laboratory application.

Introduction and Molecular Overview

This compound is a saturated, five-membered heterocyclic compound belonging to the sulfolane family. Its structure is characterized by a central tetrahydrothiophene ring where the sulfur atom is oxidized to a sulfone group, and the carbon backbone is substituted with two bromine atoms and a methyl group at the C3 and C4 positions. The presence of the electron-withdrawing sulfone group significantly influences the chemical properties of the ring, while the vicinal dibromides and the methyl group offer multiple sites for chemical modification.

This guide aims to consolidate the available information on this compound and provide a framework for its synthesis and potential utilization. Given its functional group arrangement, it represents a potentially valuable, yet under-explored, building block for creating complex molecular architectures in medicinal chemistry and materials science.

Physicochemical and Spectroscopic Properties

The fundamental properties of a compound are critical for planning its use in experimental work. The data below has been consolidated from authoritative chemical databases.

Core Properties

A summary of the key identifiers and computed physicochemical properties for this compound is presented below.

PropertyValueSource
IUPAC Name 3,4-dibromo-3-methylthiolane 1,1-dioxidePubChem[1]
CAS Number 17536-53-7PubChem[1]
Molecular Formula C₅H₈Br₂O₂SPubChem[1]
Molecular Weight 291.99 g/mol PubChem[1]
Canonical SMILES CC1(C(CS1(=O)=O)Br)BrPubChem
InChIKey NRTPKWCCOPMHSN-UHFFFAOYSA-NPubChem[1]
XLogP3-AA 1.2PubChem[1]
Topological Polar Surface Area 42.5 ŲPubChem[1]
Complexity 231PubChem[1]
Spectroscopic Profile

Spectroscopic data is essential for the structural confirmation and purity assessment of the compound.

  • Infrared (IR) Spectroscopy: IR data is available, which would characteristically show strong absorption bands corresponding to the symmetric and asymmetric stretching of the S=O bonds in the sulfone group (typically in the 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹ regions, respectively). Additional peaks would correspond to C-H and C-Br stretching and bending vibrations.[1]

  • Raman Spectroscopy: Raman spectral data has also been recorded for this compound, complementing the IR data for a full vibrational analysis.[1]

Proposed Synthesis and Mechanistic Rationale

Causality of Pathway Selection: This pathway is chosen for its efficiency and high-yield precedent. The initial step is a [4+1] cycloaddition (a cheletropic reaction), a highly reliable method for forming the sulfolene ring. The subsequent step is a standard electrophilic addition of bromine to the alkene, a reaction known for its predictability and high conversion rates.

G cluster_step1 Step 1: Cheletropic Reaction cluster_step2 Step 2: Electrophilic Bromination Isoprene Isoprene Intermediate 3-Methyl-2,5-dihydrothiophene 1,1-dioxide Isoprene->Intermediate Heat SO2 Sulfur Dioxide (SO₂) FinalProduct 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide Intermediate->FinalProduct Inert Solvent (e.g., CCl₄) Br2 Bromine (Br₂)

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system, incorporating steps for purification and verification.

Step 1: Synthesis of 3-Methyl-2,5-dihydrothiophene 1,1-dioxide

  • Apparatus Setup: Assemble a pressure-rated reaction vessel equipped with a magnetic stirrer.

  • Charging the Vessel: To the vessel, add isoprene (1.0 eq) and a polymerization inhibitor such as hydroquinone (0.01 eq). Cool the vessel to -10 °C.

  • Addition of SO₂: Carefully condense liquid sulfur dioxide (1.5 eq) into the reaction vessel.

  • Reaction: Seal the vessel and allow it to warm to room temperature. Stir the mixture vigorously for 24 hours. The progress can be monitored by ¹H NMR of an aliquot.

  • Work-up and Purification: Carefully vent the excess SO₂ in a fume hood. The resulting crude product is often a solid. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-Methyl-2,5-dihydrothiophene 1,1-dioxide.

  • Validation: Confirm the structure via melting point analysis and ¹H NMR, ¹³C NMR, and IR spectroscopy.

Step 2: Synthesis of this compound

  • Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve the 3-Methyl-2,5-dihydrothiophene 1,1-dioxide (1.0 eq) from Step 1 in an inert solvent such as carbon tetrachloride or dichloromethane.

  • Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0 eq) in the same solvent via the dropping funnel. The characteristic red-brown color of bromine should disappear upon addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours until the starting material is consumed (monitor by TLC).

  • Work-up and Purification: Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol) to yield the final product.

  • Validation: Confirm the final structure and purity using melting point analysis, high-resolution mass spectrometry, and NMR/IR spectroscopy.[1]

Reactivity, Mechanistic Insights, and Potential Applications

The synthetic utility of this compound stems from the reactivity of its vicinal dibromide functionality.

Expert Insight: The sulfone group is a strong electron-withdrawing group, but it is generally chemically inert under non-reducing conditions. The primary reactive sites are the C-Br bonds. The stereochemistry of the molecule (cis or trans isomers are possible) will dictate the products of subsequent reactions, particularly eliminations which often follow a specific stereochemical pathway (e.g., anti-periplanar).

Key Reaction Pathways
  • Elimination Reactions: Treatment with a suitable base (e.g., DBU, potassium tert-butoxide) can induce a double dehydrobromination. This would likely yield 3-methylthiophene 1,1-dioxide, a highly reactive diene that could be trapped in situ for Diels-Alder cycloadditions.

  • Nucleophilic Substitution: The bromine atoms can act as leaving groups in Sₙ2 reactions, allowing for the introduction of a wide range of nucleophiles (e.g., azides, cyanides, thiols). This provides a pathway to novel, densely functionalized sulfolane derivatives.

G Start 3,4-Dibromo-3-methyl- tetrahydrothiophene 1,1-dioxide Elimination 3-Methylthiophene 1,1-dioxide (Diene for Diels-Alder) Start->Elimination Substitution Di-substituted Product (e.g., Diazide, Dicyanide) Start->Substitution Base Strong Base (e.g., DBU) Base->Elimination Dehydrobromination Nucleophile Nucleophile (e.g., NaN₃) Nucleophile->Substitution Sₙ2 Substitution

Caption: Potential reaction pathways for the title compound.

Potential Applications

While specific applications for this exact molecule are not documented, its structure suggests utility as a synthetic intermediate:

  • Pharmaceutical Synthesis: Brominated thiophenes are precursors in the synthesis of various pharmaceuticals.[2] This compound could serve as a constrained, functionalized scaffold for building novel drug candidates.

  • Materials Science: Thiophene-based molecules are fundamental units in conducting polymers.[2] Derivatives of this compound could be used to synthesize new polymers with tailored electronic properties.

Safety and Handling

Adherence to strict safety protocols is mandatory when handling this compound. The following guidelines are based on aggregated GHS data and standard laboratory practice.[1][3]

Hazard Identification

Based on GHS classifications for this and structurally similar compounds, this compound is expected to have the following hazards:

  • Eye Irritation: Causes serious eye irritation.[1]

  • Skin Irritation: May cause skin irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.

Safe Handling Protocol
  • Personal Protective Equipment (PPE): Always wear ANSI-approved safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[4][5]

  • Ventilation: Handle only in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[4][5]

  • Spill Management: In case of a spill, avoid generating dust. Absorb with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal.[3]

  • First Aid Measures:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

    • Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4][5]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[3]

  • Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[4]

Conclusion

This compound is a functionalized sulfolane with significant potential as a synthetic building block. While its documented applications are sparse, its structural features—a stable sulfone core and reactive vicinal dibromide handles—make it a prime candidate for constructing complex molecules. This guide has provided a consolidated view of its properties, a logically derived synthetic protocol, and an expert analysis of its reactivity and potential applications. It is hoped that this resource will enable researchers to safely and effectively utilize this compound in their synthetic endeavors, paving the way for new discoveries in chemistry and related sciences.

References

  • PubChem. Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide. National Center for Biotechnology Information. [Link]

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  • Acros PharnaTech Limited. SAFETY DATA SHEET - 3,4-dibromothiolane 1,1-dioxide. [Link]

  • PubChem. 3,4-Dibromothiophene 1,1-dioxide. National Center for Biotechnology Information. [Link]

  • Kyushu University Library Collections. Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. [Link]

  • SciSpace. New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. [Link]

  • St. Olaf College. Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. [Link]

  • AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Improved Synthesis of 4-([2,2':5',2''-terthiophen]-3'-ylethynyl)-2,2'-bipyridine. [Link]

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  • ResearchGate. 1,3-Dibromo-5,5-dimethylhydantoin as a useful reagent for efficient synthesis of 3,4-dihydropyrimidin-2-(1H)-ones under solvent-free conditions. [Link]

  • ResearchGate. 1,3-Dibromo-5,5-dimethylhydantoin or N- bromosuccinimide as efficient reagents for chemoselective deprotection of 1,1-diacetates under solvent-free conditions. [Link]

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An In-depth Technical Guide to 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide (CAS No. 17536-53-7)

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Building Block

In the landscape of modern synthetic chemistry, the strategic incorporation of halogenated scaffolds is a cornerstone of molecular design, enabling intricate transformations and the construction of complex architectures. Within this context, 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide emerges as a molecule of significant interest. Its rigid, sulfone-containing five-membered ring, decorated with vicinal dibromides and a tertiary methyl group, presents a unique combination of steric and electronic properties. This guide aims to provide a comprehensive technical overview of this compound, moving beyond a simple recitation of data to offer insights into its synthesis, reactivity, and potential applications, grounded in established chemical principles. As we delve into the specifics of this molecule, we will explore not just the "what" but the "why," fostering a deeper understanding of its chemical behavior and empowering researchers to harness its synthetic potential.

Core Molecular Characteristics

This compound, registered under CAS number 17536-53-7, is a saturated heterocyclic compound.[1][2] The central tetrahydrothiophene ring is oxidized to the 1,1-dioxide, commonly known as a sulfolane ring. This oxidation significantly influences the molecule's properties, withdrawing electron density from the ring and increasing its polarity and thermal stability.

Physicochemical Properties

A summary of the key physical and chemical properties is presented in Table 1. The high melting point is indicative of a stable, well-ordered crystal lattice. The predicted high boiling point and density are consistent with a molecule of its mass and polarity.[1]

PropertyValueSource
CAS Number 17536-53-7PubChem[1]
Molecular Formula C₅H₈Br₂O₂SPubChem[1]
Molecular Weight 291.99 g/mol PubChem[1]
IUPAC Name 3,4-dibromo-3-methylthiolane 1,1-dioxidePubChem[1]
Melting Point 125-127 °CChemicalBook[1]
Boiling Point 383.1±42.0 °C (Predicted)ChemicalBook[1]
Density 2.050±0.06 g/cm³ (Predicted)ChemicalBook[1]
SMILES CC1(Br)C(Br)CS(=O)(=O)C1BLDpharm[3]
Spectral Data Insights

While a comprehensive, publicly available dataset for this compound is limited, we can infer its key spectral characteristics based on its structure and data from analogous compounds.[2]

  • Infrared (IR) Spectroscopy: The most prominent features in the IR spectrum are expected to be the strong, characteristic asymmetric and symmetric stretching vibrations of the sulfone group (O=S=O) in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively. The C-H stretching and bending vibrations of the methyl and methylene groups will also be present. The C-Br stretching vibrations typically appear in the lower frequency region of the spectrum. PubChem notes the availability of an FTIR spectrum, recorded as a film cast from chloroform.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be complex due to the chirality at C3 and C4, leading to diastereotopic protons in the methylene groups. One would expect to see complex multiplets for the CH₂ groups and a singlet for the CH₃ group.

    • ¹³C NMR: The carbon NMR spectrum would show five distinct signals: one for the methyl carbon, two for the methylene carbons, and two for the quaternary carbons bearing the bromine atoms. The chemical shifts of the carbons attached to the sulfone group and bromine atoms would be significantly downfield.

Synthesis and Mechanism

The synthesis of this compound is achieved through the electrophilic addition of bromine across the double bond of its unsaturated precursor, 3-methyl-2,5-dihydrothiophene 1,1-dioxide (also known as 3-methyl-3-sulfolene).

Conceptual Workflow for Synthesis

The overall synthetic strategy is a straightforward two-step process starting from isoprene and sulfur dioxide, followed by bromination.

G Isoprene Isoprene + SO₂ Sulfolene 3-Methyl-2,5-dihydrothiophene 1,1-dioxide (3-Methyl-3-sulfolene) Isoprene->Sulfolene [4+1] Cycloaddition Bromination Brominating Agent (e.g., Br₂) Sulfolene->Bromination Target 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide Bromination->Target Electrophilic Addition G cluster_0 Mechanism of Bromination Start 3-Methyl-3-sulfolene + Br₂ Intermediate Cyclic Bromonium Ion Intermediate Start->Intermediate Electrophilic Attack Product 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide Intermediate->Product Nucleophilic Attack by Br⁻ (anti-addition)

Caption: The electrophilic addition mechanism.

Potential Synthetic Applications: Dehydrobromination

While specific applications for this compound are not extensively documented, its structure suggests significant potential as a precursor for diene synthesis via a double dehydrobromination reaction. This is a common and powerful transformation for vicinal dihalides. [4]

Proposed Dehydrobromination to a Dihydrothiophene Derivative

The treatment of this compound with a strong, non-nucleophilic base is expected to induce a twofold E2 elimination, yielding a conjugated diene.

G StartingMaterial 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide Base Strong Base (e.g., DBU, t-BuOK) StartingMaterial->Base Product 3-Methyl-thiophene 1,1-dioxide (Potential Product) Base->Product Double Dehydrobromination (E2)

Caption: Proposed reaction pathway for diene synthesis.

Rationale and Experimental Considerations
  • Mechanism: The elimination reactions would proceed via an E2 (bimolecular elimination) mechanism, which requires an anti-periplanar arrangement of a proton and the adjacent bromide leaving group. The stereochemistry of the starting material will influence the geometry of the resulting diene.

  • Choice of Base: A strong, sterically hindered base such as potassium tert-butoxide (t-BuOK) or 1,8-Diazabicycloundec-7-ene (DBU) would be ideal to favor elimination over substitution (SN2) reactions.

  • Significance: The resulting diene, 3-methylthiophene 1,1-dioxide, is a highly reactive species that could be trapped in situ or used as a precursor in Diels-Alder reactions, providing access to complex polycyclic structures.

Safety and Handling

As a halogenated organic compound, this compound requires careful handling.

  • Hazards: It is classified as causing serious eye irritation (H319). [1]Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn at all times.

  • Handling: Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound represents a synthetically valuable, yet underexplored, chemical entity. Its preparation from readily available starting materials via a robust bromination reaction makes it an accessible building block. The true potential of this molecule likely lies in its subsequent transformations, particularly in base-induced elimination reactions to form reactive dienes for cycloaddition chemistry. This guide has provided a framework for understanding its properties, a reliable protocol for its synthesis, and a scientifically grounded proposal for its application. It is our hope that this technical deep-dive will stimulate further research and unlock the full potential of this versatile halogenated sulfolane.

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A Technical Guide to the Structural Elucidation of 3,4-dibromo-3-methylthiolane 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, multi-technique framework for the complete structural elucidation of the novel halogenated sulfone, 3,4-dibromo-3-methylthiolane 1,1-dioxide. Addressed to researchers and professionals in the fields of analytical chemistry and drug development, this document moves beyond a simple recitation of methods. It delves into the causal logic behind the selection of a synergistic suite of analytical techniques, including mass spectrometry, infrared spectroscopy, advanced nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray crystallography. Each section presents not only the experimental protocol but also the interpretive science required to translate raw data into a definitive molecular structure, including constitutional, configurational, and conformational details. The guide is grounded in established principles and validated with references to authoritative sources, ensuring a robust and reliable methodology.

Introduction and Synthetic Strategy

The structural characterization of small molecules is a cornerstone of chemical research and pharmaceutical development. The target of this guide, 3,4-dibromo-3-methylthiolane 1,1-dioxide (PubChem CID: 5020529), presents a unique challenge due to its two stereocenters (at C3 and C4), which gives rise to the possibility of diastereomers.[1] The presence of a sulfone group and heavy bromine atoms provides distinct spectroscopic handles that can be leveraged for a thorough analysis.[2][3][4]

Hypothetical Synthesis Protocol
  • Oxidation: 3-methyl-2,5-dihydrothiophene is dissolved in glacial acetic acid. A solution of hydrogen peroxide (30%) is added dropwise at 0°C. The reaction is allowed to warm to room temperature and stirred for 24 hours. The resulting 3-methyl-2,5-dihydrothiophene 1,1-dioxide is extracted with ethyl acetate and purified by column chromatography.

  • Bromination: The synthesized sulfone is dissolved in water. N-bromosuccinimide (NBS) is added to the solution, which acts as an electrophilic bromine source.[5] The reaction is heated to reflux for one hour. This halohydrin-type reaction, in the absence of an external nucleophile, would likely proceed via a bromonium ion intermediate, followed by the attack of a bromide ion, potentially leading to a mixture of diastereomers.[5]

  • Purification: The crude product is cooled, and the resulting precipitate is collected via suction filtration. The solid is recrystallized from a minimal amount of hot water or an ethanol/water mixture to yield crystalline 3,4-dibromo-3-methylthiolane 1,1-dioxide suitable for analysis.

Mass Spectrometry: Confirming Molecular Weight and Elemental Composition

Mass spectrometry (MS) is the first line of analytical inquiry, providing the molecular weight and crucial clues about the elemental composition. For brominated compounds, the isotopic pattern is a definitive diagnostic tool.

Causality of Method Selection

Electron Ionization (EI) or Electrospray Ionization (ESI) can be employed. ESI is a softer ionization technique that is likely to yield a prominent molecular ion peak, which is critical for confirming the molecular weight. High-resolution mass spectrometry (HRMS) is indispensable for determining the exact mass, which in turn confirms the molecular formula (C₅H₈Br₂O₂S).

Expected Data and Interpretation

The most telling feature in the mass spectrum of a dibrominated compound is the isotopic distribution. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[6][7] Consequently, a compound with two bromine atoms will exhibit a characteristic triplet of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ in a ratio of approximately 1:2:1.

ParameterExpected ValueRationale
Molecular Formula C₅H₈Br₂O₂SDerived from hypothetical synthesis.
Nominal Mass 290 g/mol (for ⁷⁹Br, ⁷⁹Br)Calculated based on the most abundant isotopes.
Exact Mass (HRMS) 289.86118 DaFor [M]⁺ containing ⁷⁹Br and ⁷⁹Br.[1]
Isotopic Pattern 1:2:1 ratio for [M]⁺, [M+2]⁺, [M+4]⁺Characteristic signature of a dibrominated compound.[6][8][9]
Key Fragments Loss of Br (m/z 211/213), Loss of SO₂ (m/z 226/228/230)Common fragmentation pathways for sulfones and halogenated compounds.[7][10]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Causality of Method Selection

This technique is chosen for its ability to quickly confirm the presence of the defining sulfone group (SO₂) and the carbon-bromine (C-Br) bonds, as well as the saturated aliphatic C-H bonds.

Expected Data and Interpretation

The sulfone group is characterized by two very strong and distinct stretching absorptions. The C-Br bond stretch appears in the fingerprint region, which can be complex, but its presence is expected.

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
Sulfone (SO₂) Asymmetric Stretch 1350 - 1300Strong, Sharp
Sulfone (SO₂) Symmetric Stretch 1160 - 1120Strong, Sharp
Aliphatic C-H Stretch 2960 - 2850Medium to Strong
Carbon-Bromine (C-Br) Stretch 690 - 500Medium to Strong

Reference for absorption ranges:[4],[11],[12],[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to unambiguously assign all proton and carbon signals and to establish the relative stereochemistry.

Causality of Method Selection
  • ¹H NMR: Reveals the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling.

  • ¹³C NMR {¹H}: Shows the number of unique carbon environments.

  • DEPT-135: Differentiates between CH, CH₂, and CH₃ carbons.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting molecular fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Establishes through-space proximity of protons, which is the key to determining relative stereochemistry.[14][15]

Predicted NMR Data and Structural Assignment

The structure of 3,4-dibromo-3-methylthiolane 1,1-dioxide has four distinct sets of protons and five unique carbon signals. The chemical shifts are influenced by the electron-withdrawing sulfone group and the bromine atoms.

Table 4.1: Predicted ¹H and ¹³C NMR Chemical Shifts and Correlations

Atom LabelPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key HMBC CorrelationsKey NOESY Correlations (for cis-isomer)
C1-CH₃ ~1.9~25H1 -> C3, C4H1 <-> H4
C2-CH₂ ~3.4 - 3.8~60H2 -> C3, C5H2 <-> H5
C3-C(Br)(CH₃) -~70--
C4-CH(Br) ~4.5~55H4 -> C2, C3, C5, C1H4 <-> H1, H5
C5-CH₂ ~3.2 - 3.6~58H5 -> C3, C4H5 <-> H2, H4

Note: Chemical shifts are estimates and can vary based on solvent and diastereomer.

Experimental Workflow and Logic

Elucidation_Workflow cluster_1d 1D NMR cluster_2d 2D NMR cluster_stereo Stereochemistry cluster_final Final Structure H1_NMR ¹H NMR (Proton Environments) HSQC HSQC (¹J C-H) H1_NMR->HSQC Assigns carbons COSY COSY (H-H Coupling) H1_NMR->COSY Identifies spin systems C13_NMR ¹³C & DEPT-135 (Carbon Types) C13_NMR->HSQC HMBC HMBC (ⁿJ C-H) HSQC->HMBC Connects fragments COSY->HMBC Connects fragments NOESY NOESY (Through-Space Proximity) HMBC->NOESY Confirms constitution Structure Definitive Structure (Constitution & Relative Config.) NOESY->Structure Determines relative stereochem.

Caption: NMR workflow for constitutional and configurational analysis.

By systematically applying these NMR techniques, the connectivity from the methyl group (C1) to the quaternary carbon (C3), its linkage to the methine (C4) and methylene (C2), and the closure of the five-membered ring through the final methylene group (C5) can be unequivocally established. The crucial step is the NOESY experiment. For instance, if the methyl group protons (H1) show a spatial correlation to the methine proton (H4), this would strongly suggest they are on the same face of the ring, indicating a cis relationship. The absence of this correlation would imply a trans arrangement.

Single-Crystal X-ray Crystallography: Unambiguous Stereochemical Assignment

While NMR can determine relative stereochemistry, single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state.

Causality of Method Selection

This technique is the gold standard for structural determination. The presence of heavy atoms (two bromines and one sulfur) in the molecule enhances anomalous scattering, which is essential for the reliable determination of the absolute configuration.[16][17][18] The Flack parameter, derived from the diffraction data, serves as a critical indicator for the correctness of the assigned enantiomer.[18]

Experimental Protocol
  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound (e.g., from ethanol or acetone).

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected data are used to solve the phase problem and generate an initial electron density map. The atomic positions are refined, and the absolute configuration is determined by analyzing anomalous dispersion effects. A Flack parameter close to zero for the correct enantiomer confirms the assignment.[18]

Expected Structural Insights

X-ray analysis will provide precise bond lengths, bond angles, and torsion angles.[19][20] It will definitively establish the relative stereochemistry (cis or trans) of the methyl and bromine substituents at C3 and C4. Furthermore, it will reveal the preferred conformation of the five-membered thiolane dioxide ring, which is typically found in a twisted or envelope conformation in halogenated derivatives to alleviate steric strain.[21]

XRay_Logic Analyte Purified Crystalline Analyte Diffraction X-ray Diffraction (Data Collection) Analyte->Diffraction Irradiation Solution Structure Solution (Phase Problem) Diffraction->Solution Intensity Data Refinement Structure Refinement Solution->Refinement Initial Model Absolute Absolute Configuration (Anomalous Dispersion) Refinement->Absolute Final Model (Flack Parameter)

Caption: Logical flow for absolute structure determination via X-ray crystallography.

Conclusion

The structural elucidation of 3,4-dibromo-3-methylthiolane 1,1-dioxide requires a synergistic and hierarchical analytical approach. The process begins with mass spectrometry to confirm the molecular formula and the presence of two bromine atoms. Infrared spectroscopy provides rapid verification of the key sulfone functional group. A comprehensive suite of 1D and 2D NMR experiments then meticulously maps the molecular framework and determines the relative stereochemistry. Finally, single-crystal X-ray crystallography serves as the ultimate arbiter, providing an unambiguous determination of the absolute configuration and detailed conformational insights. This integrated methodology represents a robust, self-validating system for the complete and confident characterization of complex small molecules in a research and development setting.

References

  • DeBeer, S. (2023). Sulfur X-ray Absorption and Emission Spectroscopy of Organic Sulfones. The Journal of Physical Chemistry A. [Link]

  • Jahn, S., et al. (n.d.). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Taylor & Francis Online. [Link]

  • DeBeer, S. (2023). Sulfur X-ray Absorption and Emission Spectroscopy of Organic Sulfones. ResearchGate. [Link]

  • Schreiber, K. C. (2002). Infrared Spectra of Sulfones and Related Compounds. ResearchGate. [Link]

  • Jahn, S., et al. (2013). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. [Link]

  • Boole, R., & Platt, P. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL). Save My Exams. [Link]

  • Kim, H., et al. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. PubMed. [Link]

  • Schreiber, K. C. (1949). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry. [Link]

  • Krupa, K., et al. (2013). Determination of Absolute Configuration and Conformation of a Cyclic Dipeptide by NMR and Chiral Spectroscopic Methods. ResearchGate. [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]

  • Aitken, R. A., et al. (2018). X-Ray Structures of Some Heterocyclic Sulfones. MDPI. [Link]

  • Yang, S., et al. (2016). Gas-phase Ion-Molecule Reactions for the Identification of the Sulfone Functionality in Protonated Analytes in a Linear Quadrupole Ion Trap Mass Spectrometer. PubMed. [Link]

  • Daranas, A. H., et al. (2014). Stereochemical Determination of Five-Membered Cyclic Ether Acetogenins Using a Spin-Spin Coupling Constant Approach and DFT Calculations. PMC. [Link]

  • Chem Help ASAP. (2022). mass spectrum & fragmentation of 1-bromobutane. YouTube. [Link]

  • Aitken, R. A., et al. (2010). The X-ray Structures of Sulfones. University of St Andrews Research Portal. [Link]

  • Aitken, R. A., et al. (2012). The X-ray Structures of 2- and 3-Sulfolene and Two Halogenated Derivatives. ResearchGate. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. PubMed. [Link]

  • Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. [Link]

  • Helmchen, G. (n.d.). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Thieme. [Link]

  • MIT Department of Chemistry. (n.d.). Absolute Configuration. [Link]

  • PubChem. (n.d.). 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide. [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

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physical and chemical properties of 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Building Block

3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide, a halogenated sulfone, represents a molecule of significant interest in the landscape of synthetic chemistry. Its unique structural features, combining the stability of the sulfone group with the reactivity of vicinal dibromides on a saturated heterocyclic scaffold, position it as a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, drawing upon available data and analogous structures to offer a detailed technical resource for researchers in organic synthesis and drug discovery.

Physicochemical Properties: A Quantitative Overview

Precise experimental data for this compound is not extensively documented in publicly available literature. However, by referencing its structural analogues and established chemical databases, we can compile a profile of its key physicochemical characteristics.

PropertyValueSource
Molecular Formula C₅H₈Br₂O₂S[PubChem][1]
Molecular Weight 291.99 g/mol [PubChem][1]
IUPAC Name 3,4-dibromo-3-methylthiolane 1,1-dioxide[PubChem][1]
CAS Number 17536-53-7[PubChem][1]
Appearance White to off-white crystalline solid (Predicted)Inferred from related compounds
Melting Point Not available. The related 3,4-Dibromotetrahydrothiophene 1,1-dioxide has a melting point of 143 °C.
Boiling Point Predicted: 402.3±45.0°C at 760 mmHg for the related 3,4-Dibromotetrahydrothiophene 1,1-dioxide.
Solubility Soluble in many organic solvents; dissolves in water. (Predicted based on the polarity of the sulfone group and the halogen atoms).[Sulfolene - Wikipedia][2]

Note: The absence of extensive experimental data necessitates a degree of prediction based on the well-characterized properties of similar compounds. Researchers are advised to confirm these properties through experimental analysis.

Molecular Structure and Spectroscopic Insights

The molecular structure of this compound is characterized by a five-membered tetrahydrothiophene ring with a sulfone group and two bromine atoms attached to adjacent carbons, one of which also bears a methyl group.

Caption: 2D structure of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene protons of the tetrahydrothiophene ring, influenced by the adjacent stereocenters and the diastereotopic nature of the protons. The methyl group would likely appear as a singlet.

  • ¹³C NMR: The carbon spectrum would display signals for the four carbons of the thiophene ring and the methyl carbon. The carbons bearing the bromine atoms would be shifted downfield.

  • IR Spectroscopy: The infrared spectrum will be dominated by strong absorption bands characteristic of the sulfone group (S=O stretching), typically found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the electrophilic addition of bromine to its unsaturated precursor, 3-methyl-2,5-dihydrothiophene 1,1-dioxide (also known as 3-methylsulfolene).

G start 3-Methyl-2,5-dihydrothiophene 1,1-dioxide product This compound start->product Bromination reagent Bromine (Br2) reagent->product

Caption: Synthetic pathway to the target compound.

Synthesis of this compound

This protocol is based on the established method for the bromination of 3-sulfolene.[2]

Materials:

  • 3-Methyl-2,5-dihydrothiophene 1,1-dioxide

  • Bromine (Br₂)

  • An inert solvent (e.g., carbon tetrachloride or dichloromethane)

  • Sodium thiosulfate solution (for quenching)

  • Anhydrous magnesium sulfate

  • Recrystallization solvent (e.g., ethanol or isopropanol)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methyl-2,5-dihydrothiophene 1,1-dioxide in an appropriate volume of the inert solvent.

  • Bromination: Cool the solution in an ice bath. Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, dropwise to the stirred solution. The disappearance of the bromine color indicates the progress of the reaction.

  • Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) to ensure complete consumption of the starting material.

  • Quenching: Once the reaction is complete, quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent to yield the crystalline this compound.

Causality Behind Experimental Choices:

  • The use of an inert solvent is crucial to prevent side reactions with the highly reactive bromine.

  • The reaction is performed at low temperatures to control the exothermicity of the bromination reaction and to minimize the formation of byproducts.

  • Quenching with sodium thiosulfate is a standard and effective method for neutralizing unreacted bromine.

Chemical Reactivity and Potential Applications

The chemical behavior of this compound is dictated by the interplay of its functional groups.

Dehydrobromination

A key reaction of vicinal dibromides is dehydrobromination to form an alkene. Treatment of this compound with a suitable base would be expected to yield 3-methyl-2,3-dihydrothiophene 1,1-dioxide or 3-methyl-2,5-dihydrothiophene 1,1-dioxide, depending on the reaction conditions and the regioselectivity of the elimination. This reaction opens pathways to various unsaturated sulfones.

Nucleophilic Substitution

The bromine atoms in the molecule are susceptible to nucleophilic substitution reactions.[3] This allows for the introduction of a wide range of functional groups, making it a valuable precursor for the synthesis of diverse substituted tetrahydrothiophene 1,1-dioxide derivatives. The steric hindrance from the methyl group and the sulfone moiety will influence the stereochemical outcome of these substitutions.

start 3,4-Dibromo-3-methyl- tetrahydrothiophene 1,1-dioxide dehydrobromination Unsaturated Sulfones start->dehydrobromination Dehydrobromination substitution Substituted Tetrahydrothiophene 1,1-dioxides start->substitution Nucleophilic Substitution

Caption: Key reaction pathways.

Applications in Drug Discovery and Materials Science

The sulfone moiety is a common pharmacophore in medicinal chemistry, and the ability to introduce diverse substituents via the bromine atoms makes this compound an attractive scaffold for the synthesis of novel drug candidates. Furthermore, the potential to generate unsaturated derivatives through elimination reactions opens up possibilities for its use as a monomer in polymerization reactions or as a building block in the synthesis of functional materials.

Safety and Handling

Based on the GHS classification, this compound is classified as a compound that causes serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a promising synthetic intermediate with significant potential for the development of new chemical entities. While a comprehensive experimental characterization is still emerging, this guide provides a solid foundation of its known and predicted properties. Further research into its reactivity and the development of detailed synthetic protocols will undoubtedly unlock its full potential as a valuable tool for chemists in academia and industry.

References

  • Wiley-VCH. (2007).
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  • Wikipedia. (2023, December 15). Sulfolene. Retrieved from [Link]

  • NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PMC. Retrieved from [Link]

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An In-depth Technical Guide to the IUPAC Nomenclature of C₅H₈Br₂O₂S

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Deconstructing the Molecular Identity

In the landscape of chemical research and drug development, the precise identification of a molecule through its IUPAC (International Union of Pure and Applied Chemistry) name is of paramount importance. A molecular formula, such as C₅H₈Br₂O₂S, provides the elemental composition but offers no insight into the intricate three-dimensional arrangement of atoms—the very architecture that dictates its chemical behavior and biological activity. This guide, therefore, moves beyond the impossibility of assigning a single IUPAC name to a mere formula and instead delves into the principles of structural elucidation and systematic naming for plausible isomers of C₅H₈Br₂O₂S. By exploring various structural possibilities, we illuminate the logic and systematic approach that underpins IUPAC nomenclature, providing a foundational understanding for researchers encountering novel chemical entities.

Part 1: The Principle of Unsaturation and Structural Diversity

The molecular formula C₅H₈Br₂O₂S presents a classic scenario of structural isomerism. The first step in postulating potential structures is to determine the degree of unsaturation (DoU), which indicates the number of rings and/or multiple bonds within the molecule.

The formula for calculating the Degree of Unsaturation is: DoU = C + 1 - (H/2) - (X/2) + (N/2)

Where:

  • C = number of carbon atoms

  • H = number of hydrogen atoms

  • X = number of halogen atoms (Br, Cl, F, I)

  • N = number of nitrogen atoms

For C₅H₈Br₂O₂S: DoU = 5 + 1 - (8/2) - (2/2) + (0/2) = 6 - 4 - 1 = 1

A degree of unsaturation of one indicates the presence of either one double bond or one ring structure within the molecule. This information is critical in narrowing down the vast number of potential isomers.

Part 2: Isomeric Possibilities and Systematic Nomenclature

Given the elemental composition and the degree of unsaturation, we can hypothesize several classes of compounds. The presence of sulfur and oxygen suggests the possibility of various functional groups, including sulfonyls, sulfoxides, thioesters, and sulfonic acids. The following sections explore plausible isomers and their systematic IUPAC names, illustrating the application of nomenclature rules.[1][2][3]

Isomer A: A Cyclic Sulfone Derivative

One possible structure is a cyclic sulfone, where the sulfur atom is part of a ring and is bonded to two oxygen atoms.

Structure: A five-membered ring containing four carbon atoms and one sulfur atom (a thiolane ring), with the sulfur atom oxidized to a sulfone. Two bromine atoms are attached to the carbon atoms of the ring.

Systematic IUPAC Naming:

  • Identify the Parent Ring: The parent heterocyclic ring is thiolane. Since the sulfur is oxidized to a sulfone, the parent name becomes "thiolane 1,1-dioxide".

  • Number the Ring: Numbering starts from the heteroatom (sulfur) as position 1.

  • Locate the Substituents: The bromine atoms are treated as substituents. Their positions on the ring must be specified. For example, if they are on adjacent carbons, they could be at positions 2 and 3.

  • Alphabetize Substituents: "Bromo" is the only substituent type.

  • Assemble the Name: If the bromine atoms are at positions 3 and 4, the IUPAC name would be 3,4-dibromothiolane 1,1-dioxide .

Experimental Workflow for Isomer A Synthesis:

cluster_synthesis Synthesis of 3,4-dibromothiolane 1,1-dioxide Thiophene Thiophene ButadieneSulfone Butadiene Sulfone Thiophene->ButadieneSulfone Oxidation DibromoButadieneSulfone Dibromo Butadiene Sulfone ButadieneSulfone->DibromoButadieneSulfone Bromination ThiolaneDioxide 3,4-dibromothiolane 1,1-dioxide DibromoButadieneSulfone->ThiolaneDioxide Reduction

Caption: A potential synthetic workflow for a cyclic sulfone isomer.

Isomer B: An Acyclic Sulfonyl Chloride Derivative

Another structural possibility is an acyclic molecule containing a sulfonyl group. Given the presence of two oxygen atoms and one sulfur, a sulfonic acid derivative is plausible. However, with bromine present, an acyl bromide-like structure can be considered.

Structure: A five-carbon chain with a sulfonyl bromide group (-SO₂Br) at one end and another bromine atom attached elsewhere on the chain. The degree of unsaturation would be satisfied by a carbon-carbon double bond.

Systematic IUPAC Naming:

  • Identify the Principal Functional Group: The sulfonyl bromide group has priority. Radicals derived from an organic oxy-sulfur acid by loss of a hydroxyl group are named by changing the syllables "-ic acid" to "-yl".[4] Thus, the functional group is a "sulfonyl bromide".

  • Identify the Parent Chain: The longest carbon chain containing the principal functional group and the double bond is a pentene chain.

  • Number the Chain: Numbering starts from the end that gives the principal functional group the lowest possible number. In this case, the carbon attached to the sulfonyl bromide group is C1.

  • Locate the Double Bond and Substituents: The position of the double bond and the other bromine atom are indicated by numbers.

  • Assemble the Name: If the double bond is between C4 and C5 and the bromine atom is on C3, the name would be 3-bromo-4-pentene-1-sulfonyl bromide .

Isomer C: A Thioester with Bromine Substituents

A thioester is another possibility, incorporating sulfur and one of the oxygen atoms into the ester linkage.

Structure: A thioester with a five-carbon backbone. For example, S-ethyl 2,3-dibromopropanethioate. This does not fit the molecular formula. A more plausible structure would be a five-carbon chain with a thioester group and two bromine atoms. Let's consider a structure where the double bond is incorporated.

Structure: A five-carbon chain with a thioformate group where the sulfur is attached to a brominated carbon chain. This is also complex and less likely. A more straightforward acyclic thioester could be considered if we assume a different arrangement of atoms. Let's reconsider the acyclic structure with a double bond.

Structure: A five-carbon chain containing a double bond, two bromine atoms, and a carboxyl group where one oxygen has been replaced by sulfur (a thiocarboxylic acid).

Systematic IUPAC Naming:

  • Identify the Principal Functional Group: The thiocarboxylic acid group (-COSH) has high priority.[1][5] The suffix for the parent name will be "-thioic S-acid".

  • Identify the Parent Chain: The longest carbon chain containing the thiocarboxylic acid and the double bond. This would be a pentene chain.

  • Number the Chain: The carbon of the thiocarboxylic acid group is C1.

  • Locate the Double Bond and Substituents: The positions of the double bond and the two bromine atoms are indicated by numbers.

  • Assemble the Name: If the double bond is between C3 and C4, and the bromine atoms are on C2 and C3, the name would be 2,3-dibromopent-3-enethioic S-acid .

Logical Relationship of Isomer Identification:

Formula C₅H₈Br₂O₂S DoU Degree of Unsaturation = 1 Formula->DoU StructureType Possible Structure Types DoU->StructureType Cyclic Cyclic StructureType->Cyclic Acyclic Acyclic with C=C StructureType->Acyclic IsomerA Isomer A: Cyclic Sulfone Cyclic->IsomerA IsomerB Isomer B: Acyclic Sulfonyl Bromide Acyclic->IsomerB IsomerC Isomer C: Acyclic Thiocarboxylic Acid Acyclic->IsomerC

Caption: The logical flow from molecular formula to potential isomers.

Part 3: Comparative Analysis of Isomers

To provide a clear overview for researchers, the following table summarizes the key features of the postulated isomers.

FeatureIsomer A: 3,4-dibromothiolane 1,1-dioxideIsomer B: 3-bromo-4-pentene-1-sulfonyl bromideIsomer C: 2,3-dibromopent-3-enethioic S-acid
Parent Structure Thiolane 1,1-dioxidePentenePentene
Principal Functional Group SulfoneSulfonyl bromideThiocarboxylic S-acid
Unsaturation Saturated RingC=C double bondC=C double bond
Key Substituents Two bromo groupsOne bromo groupTwo bromo groups

Conclusion: The Imperative of Structural Confirmation

This guide underscores that a molecular formula alone is insufficient for unambiguous chemical identification. The IUPAC nomenclature system is a powerful tool that requires a defined chemical structure. For the formula C₅H₈Br₂O₂S, we have demonstrated the derivation of systematic names for several plausible isomers, each with distinct structural features. For drug development professionals and researchers, the crucial takeaway is the necessity of empirical data from techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the precise molecular structure before a definitive IUPAC name can be assigned. This rigorous approach ensures clarity, reproducibility, and safety in all scientific endeavors.

References

  • International Union of Pure and Applied Chemistry. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry, 2013. [Link]

  • Chemistry LibreTexts. 2.4: IUPAC Naming of Organic Compounds with Functional Groups. [Link]

  • Chemistry Steps. How to Name a Compound with Multiple Functional Groups. [Link]

  • CK-12 Foundation. Nomenclature of Organic Compounds with Functional Groups. [Link]

  • Wikipedia. Organosulfur chemistry. [Link]

  • ACD/Labs. Sulfur Acids and Their Derivatives Containing Sulfur Directly Linked to an Organic Radical Rule C-641. [Link]

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molecular weight of 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties and Characterization of 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, focusing on its core physicochemical properties, including its molecular weight. Designed for researchers, scientists, and professionals in drug development, this document delves into the essential data, analytical methodologies for structural verification, and the scientific rationale behind these experimental choices. Given its status as a specialized research chemical, this guide emphasizes the principles of self-validating protocols to ensure scientific integrity.

Introduction and Strategic Context

This compound (CAS Number: 17536-53-7) is a halogenated heterocyclic compound belonging to the sulfolane family.[1] Its structure, featuring a saturated five-membered ring containing a sulfone group and vicinal dibromides, suggests its potential utility as a building block in complex organic synthesis. The sulfone group is a robust and polar moiety, while the bromine atoms serve as versatile functional handles for further chemical transformations, such as cross-coupling reactions or nucleophilic substitutions.

It is critical to note that this compound is often supplied as a rare or unique chemical for early-discovery research. Some commercial suppliers explicitly state that they do not collect analytical data for this product, placing the onus of identity and purity confirmation on the end-user. This underscores the importance of the rigorous analytical procedures detailed in this guide.

Core Physicochemical Properties

The fundamental identity of a chemical compound is established by its molecular formula and corresponding molecular weight. For this compound, the molecular formula is C₅H₈Br₂O₂S.[1] Based on this formula, the key quantitative identifiers have been calculated and are presented below.

PropertyValueSource
Molecular Formula C₅H₈Br₂O₂SPubChem[1]
Molecular Weight 291.99 g/mol PubChem[1]
CAS Number 17536-53-7Sigma-Aldrich, PubChem[1]
Monoisotopic Mass 289.86118 DaPubChem[1]
IUPAC Name 3,4-dibromo-3-methylthiolane 1,1-dioxidePubChem[1]

The molecular weight is a cornerstone for all stoichiometric calculations in experimental design, from determining molar equivalents in a reaction to preparing solutions of a specific concentration. The monoisotopic mass is particularly crucial for high-resolution mass spectrometry, which can confirm the elemental composition with high precision.

Experimental Workflow for Structural and Identity Verification

Given the "as-is" nature of this research chemical, a multi-step verification workflow is not just recommended but essential for maintaining experimental integrity. The following diagram outlines a logical process for confirming the identity and purity of a newly acquired sample.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Molecular Weight & Formula Confirmation cluster_2 Phase 3: Structural Elucidation cluster_3 Phase 4: Final Validation A Sample Receipt & Documentation (CAS: 17536-53-7) B Physical Inspection (Color, Form) A->B C Solubility Screening (e.g., DMSO, CHCl3, MeOH) B->C D High-Resolution Mass Spectrometry (HRMS) - Confirm Monoisotopic Mass - Verify Bromine Isotopic Pattern C->D E NMR Spectroscopy (¹H, ¹³C, COSY) D->E F FTIR Spectroscopy (Confirm Sulfone Group) D->F G Data Integration & Analysis E->G F->G H Structure & Purity Confirmed G->H

Caption: Workflow for the comprehensive validation of this compound.

Protocol: Molecular Weight Confirmation by Mass Spectrometry

This protocol details the steps to confirm the molecular weight and verify the presence of two bromine atoms through the characteristic isotopic pattern.

Objective: To verify the and confirm its elemental composition via its isotopic signature.

Rationale: Mass spectrometry is the definitive technique for determining molecular weight. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a molecule containing two bromine atoms will exhibit a distinctive M, M+2, and M+4 isotopic pattern with an approximate intensity ratio of 1:2:1. Observing this pattern is a self-validating feature of the experiment, providing irrefutable evidence of a dibrominated compound. Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule, minimizing fragmentation and favoring the observation of the molecular ion.

Materials:

  • Sample of this compound

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Formic Acid (for mobile phase modification)

  • 2 mL autosampler vials with caps

Equipment:

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled to a Liquid Chromatography (LC) system.

  • Analytical balance

  • Volumetric flasks and pipettes

  • Vortex mixer and sonicator

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample.

    • Dissolve the sample in 1 mL of methanol to create a 1 mg/mL stock solution.

    • Perform a serial dilution to create a final working solution of approximately 1-5 µg/mL in a 50:50 methanol:water mobile phase.

    • Transfer the final solution to an autosampler vial.

  • LC-MS Method Setup:

    • LC Method (for sample introduction):

      • Mobile Phase A: Water + 0.1% Formic Acid

      • Mobile Phase B: Methanol + 0.1% Formic Acid

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

      • A simple isocratic flow (e.g., 50% B) or a short gradient can be used.

    • MS Method (Positive ESI Mode):

      • Ionization Mode: ESI+ (Formation of [M+H]⁺ or [M+Na]⁺ adducts is likely)

      • Mass Range: 100-500 m/z

      • Acquisition Mode: High Resolution, Full Scan

      • Capillary Voltage: 3.5 - 4.0 kV

      • Source Temperature: 120-150 °C

  • Data Acquisition & Analysis:

    • Inject the sample and acquire the data.

    • Extract the mass spectrum for the eluting peak.

    • Identify the cluster of peaks corresponding to the molecular ion. Expect to see the protonated adduct [C₅H₈Br₂O₂S + H]⁺ or the sodium adduct [C₅H₈Br₂O₂S + Na]⁺.

    • Verification Step 1 (Mass Accuracy): The measured mass of the most abundant peak (the monoisotopic peak, containing two ⁷⁹Br isotopes) should be within 5 ppm of the theoretical exact mass (e.g., for [M+H]⁺, theoretical m/z ≈ 290.8689).

    • Verification Step 2 (Isotopic Pattern): Zoom in on the molecular ion cluster. Confirm the presence of three main peaks separated by ~2 Da. The relative intensities should be approximately 1:2:1, characteristic of a dibrominated species.

Synthetic Context and Plausible Routes

Safety and Handling

According to aggregated GHS data, this compound is classified as causing serious eye irritation (H319).[1]

Standard Laboratory Precautions:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Store the chemical in a cool, dry place, sealed tightly in its original container.

Conclusion

The is established as 291.99 g/mol based on its molecular formula, C₅H₈Br₂O₂S.[1] For researchers utilizing this specialized reagent, this guide provides the foundational data and, more importantly, a framework for empirical verification. The outlined protocols for mass spectrometry and the general characterization workflow are designed to ensure the highest degree of scientific integrity, allowing researchers to proceed with confidence in their starting material's identity and quality.

References

  • This compound . PubChem, National Center for Biotechnology Information. [Link]

  • Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide . PubChem, National Center for Biotechnology Information. [Link]

  • 3,4-Dibromothiophene 1,1-dioxide . PubChem, National Center for Biotechnology Information. [Link]

  • 3,4-Dibromotetrahydrothiophene 1,1-dioxide,95% . Acmec Biochemical. [Link]

  • Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes . Kyushu University Library Collections. [Link]

  • Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide . St. Olaf College. [Link]

  • Improved Synthesis of 4-([2,2':5',2''-terthiophen]-3'-ylethynyl)-2,2'-bipyridine . AperTO - Archivio Istituzionale Open Access dell'Università di Torino. [Link]

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An In-depth Technical Guide to the Safety and Hazards of 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide, a halogenated sulfone, represents a class of compounds with significant potential in synthetic chemistry. The presence of a sulfone group, a versatile functional handle, combined with vicinal dibromides on a heterocyclic scaffold, makes it an intriguing building block for creating complex molecular architectures.[1] The sulfonyl group is strongly electron-withdrawing, influencing the reactivity of the adjacent carbons, while the bromine atoms serve as key leaving groups for nucleophilic substitution or as reactive sites for organometallic cross-coupling reactions.[2][3]

As with any novel or specialized reagent, a thorough understanding of its safety profile is paramount to its effective and responsible use in a research and development setting. This guide provides a comprehensive overview of the known and potential hazards associated with this compound, grounded in available data for the compound and its structural analogs. It outlines robust protocols for safe handling, risk mitigation, and emergency response, enabling researchers to integrate this compound into their workflows with the highest degree of safety and scientific rigor.

Compound Identification and Physicochemical Properties

A precise understanding of a chemical's identity and physical properties is the foundation of a thorough safety assessment. These parameters influence its behavior under various laboratory conditions, storage requirements, and potential exposure routes.

PropertyValueSource
IUPAC Name 3,4-dibromo-3-methylthiolane 1,1-dioxide[4]
Synonyms This compound; Thiophene, 3,4-dibromotetrahydro-3-methyl-, 1,1-dioxide[4]
CAS Number 17536-53-7[4]
Molecular Formula C₅H₈Br₂O₂S[4]
Molecular Weight 291.99 g/mol [4]
Appearance Data not available; likely a solid at room temperature based on related compounds.
Solubility Data not available; likely soluble in a range of organic solvents.

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. Data for this compound is limited, but a GHS classification has been aggregated from notifications to the European Chemicals Agency (ECHA). To provide a more complete risk profile, this data is supplemented with information from a close structural analog, 3,4-Dibromotetrahydrothiophene 1,1-dioxide (which lacks the C3-methyl group).

Hazard Class & CategoryGHS PictogramSignal WordHazard StatementApplies ToSource
Serious Eye Damage/Eye Irritation, Category 2A GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation.Target Compound[4]
Skin Corrosion/Irritation, Category 2 GHS07 (Exclamation Mark)WarningH315: Causes skin irritation.Analog[5]
Specific Target Organ Toxicity (Single Exposure), Category 3 GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation.Analog[5]
Acute Toxicity, Oral (Category 3) GHS06 (Skull and Crossbones)DangerH301: Toxic if swallowed.Analog[6]

Expert Insight: The presence of the C3-methyl group is unlikely to significantly alter the fundamental irritating properties of the molecule compared to its non-methylated analog. Therefore, it is prudent to assume that this compound is also a skin and respiratory irritant and is potentially toxic if swallowed. The primary exposure risks are ocular, dermal, and respiratory, which must be controlled through appropriate engineering and personal protective equipment.

Toxicological Profile

Detailed toxicological studies (e.g., LD₅₀, carcinogenicity, mutagenicity) for this compound are not publicly available. The hazard assessment is therefore based on the GHS classifications.

  • Eye Irritation: Direct contact with the eyes is expected to cause serious irritation, characterized by redness, pain, and potential for corneal damage.[4]

  • Skin Irritation: Based on data from its close analog, the compound is presumed to cause skin irritation upon contact, leading to redness, itching, and inflammation.[5] Prolonged contact may exacerbate these effects.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract, resulting in coughing, sneezing, and shortness of breath.[5]

  • Ingestion Toxicity: The non-methylated analog is classified as toxic if swallowed.[6] Ingestion of this compound should be considered a significant risk, potentially leading to systemic toxic effects.

Chemical Reactivity and Stability

The reactivity of this molecule is governed by its two primary functional groups: the sulfone and the vicinal dibromides.

  • Stability: The compound is expected to be stable under recommended storage conditions (cool, dry, well-ventilated).[6][7] However, like many brominated compounds, sensitivity to light cannot be ruled out.[8]

  • Reactivity of the Sulfone Group: The sulfone group is generally stable but renders the α-protons (on C2 and C5) acidic. In the presence of a strong base, deprotonation can occur.[2] Under certain conditions, sulfones can undergo elimination of sulfur dioxide, particularly in reactions like the Ramberg–Bäcklund reaction, to form an alkene.[2]

  • Reactivity of the Dibromo Group: The two bromine atoms are susceptible to nucleophilic substitution. More significantly, treatment with a suitable base can induce dehydrobromination, leading to the formation of an unsaturated thiophene dioxide derivative.

  • Incompatible Materials:

    • Strong Oxidizing Agents: As with many organic compounds, contact with strong oxidizers should be avoided to prevent exothermic and potentially hazardous reactions.[7]

    • Strong Bases: Strong bases may initiate elimination or other decomposition pathways. These reactions could be highly exothermic and should be conducted with caution and appropriate cooling.

  • Hazardous Decomposition Products: Upon thermal decomposition, the compound may release toxic and corrosive fumes, including carbon oxides (CO, CO₂), sulfur oxides (SOx), and hydrogen bromide (HBr).[7][8]

Risk Assessment and Control Measures

A systematic approach to risk assessment is essential before commencing any work with this compound. The following workflow provides a framework for identifying and mitigating risks.

RiskAssessmentWorkflow cluster_Plan Planning & Assessment cluster_Implement Implementation cluster_Review Review & Monitor Start Identify Hazards (Irritant, Toxic) Assess Assess Risks (Exposure routes, quantities) Start->Assess GHS & SDS Data PlanControls Plan Control Measures (Engineering, PPE, Admin) Assess->PlanControls Severity & Likelihood Implement Implement Controls (Use fume hood, wear PPE) PlanControls->Implement SOP Development Proceed Proceed with Experiment Implement->Proceed Monitor Monitor Effectiveness (Observe for issues) Proceed->Monitor Review Review & Refine SOP Monitor->Review Incident or Change Review->PlanControls Continuous Improvement

Caption: A workflow for assessing and managing risks associated with hazardous chemicals.

Standard Operating Procedures (SOPs)

Adherence to the following protocols is mandatory to ensure the safe handling of this compound.

Engineering Controls
  • Causality: To prevent inhalation of dust or aerosols and to contain any potential release of vapors, all manipulations must be performed within a certified chemical fume hood with a face velocity of 80-120 feet per minute. The fume hood acts as the primary barrier between the researcher and the hazardous substance.

  • Protocol:

    • Verify fume hood certification is current.

    • Ensure the sash is positioned as low as possible while allowing for comfortable manipulation.

    • Keep all containers and apparatus at least 6 inches from the face of the hood.

    • A safety shower and eyewash station must be readily accessible and tested regularly.[6]

Personal Protective Equipment (PPE)
  • Causality: PPE provides a secondary barrier against dermal, ocular, and respiratory exposure. The selection of specific PPE is dictated by the known hazards of the material.

  • Protocol:

    • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses are insufficient as they do not protect against splashes or fine dust.[6][9]

    • Hand Protection: Wear nitrile gloves (minimum thickness of 4 mil). For extended operations or when handling larger quantities, double-gloving is recommended. Gloves must be inspected for tears or pinholes before each use and changed immediately if contamination is suspected.

    • Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.

    • Respiratory Protection: For situations where dust generation is unavoidable (e.g., large-scale transfers outside of a glovebox), a NIOSH-approved respirator with P100 (particulate) cartridges may be required, based on a site-specific risk assessment.

Safe Handling and Weighing
  • Causality: This protocol is designed to minimize the generation of airborne dust and prevent cross-contamination of laboratory surfaces.

  • Protocol:

    • Designate a specific area within the fume hood for handling this compound.

    • Cover the work surface with absorbent, disposable bench paper.

    • To weigh the solid, use a tared container with a lid (e.g., a vial or beaker with a watch glass).

    • Open the primary stock container only long enough to transfer the required amount.

    • Transfer the solid carefully to minimize dust. Do not "scrape" or "tap" vigorously.

    • Close both the stock and transfer containers securely before removing them from the weighing area.

    • Clean any residual solid from the spatula and balance using a dampened wipe, and dispose of it as hazardous waste.

Storage Requirements
  • Causality: Proper storage prevents degradation of the compound and accidental release or reaction with incompatible materials.

  • Protocol:

    • Store the container in a cool, dry, and well-ventilated area.[6]

    • The storage location should be a designated cabinet for toxic or reactive chemicals.

    • Ensure the container is tightly sealed to prevent exposure to moisture.[7]

    • Store away from strong oxidizing agents and bases.[7]

    • Maintain a clear and accurate label on the container, including the chemical name and hazard pictograms.

Spill and Emergency Procedures
  • Causality: A pre-defined emergency plan ensures a rapid, safe, and effective response, minimizing exposure and environmental contamination.

  • Protocol:

    • Small Spill (in a fume hood):

      • Alert personnel in the immediate area.

      • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, diatomite, or sand).[6] Do not use combustible materials like paper towels.

      • Carefully sweep the absorbed material into a labeled hazardous waste container.

      • Decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[6]

    • Large Spill (outside a fume hood):

      • Evacuate the laboratory immediately and alert others.

      • Close the laboratory doors and prevent re-entry.

      • Contact the institution's Environmental Health & Safety (EH&S) department or emergency response team.

    • First Aid:

      • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[7][9]

      • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9]

      • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7]

      • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[6][7]

Waste Disposal
  • Causality: Improper disposal can lead to environmental contamination and pose a risk to waste handlers. All waste must be treated as hazardous.

  • Protocol:

    • Collect all excess solid reagent and contaminated materials (gloves, wipes, absorbent) in a dedicated, sealed, and clearly labeled hazardous waste container.

    • The label must include the chemical name and associated hazards.

    • Dispose of the waste through your institution's certified hazardous waste management program in accordance with all local, state, and federal regulations.[7]

Conclusion

This compound is a valuable synthetic intermediate whose safe utilization hinges on a comprehensive understanding of its hazards. While detailed toxicological data is sparse, the available information for the compound and its close analogs clearly identifies it as a serious eye irritant, with a high probability of being a skin and respiratory irritant and toxic if swallowed. The key to safe handling lies in the rigorous application of engineering controls, specifically the mandatory use of a chemical fume hood, and the consistent use of appropriate personal protective equipment. By integrating the risk assessment framework and detailed standard operating procedures outlined in this guide, researchers can confidently and safely explore the synthetic utility of this compound, advancing their scientific objectives while upholding the highest standards of laboratory safety.

References

  • PubChem. (n.d.). Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide. National Center for Biotechnology Information. Retrieved from [Link]

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  • PubMed. (2019). Sulfones as Chemical Chameleons: Versatile Synthetic Equivalents of Small-Molecule Synthons. Retrieved from [Link]

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  • PubMed. (2017). Reactivity of sulfonyl-containing compounds with ditetrelenes. Retrieved from [Link]

  • Kyushu University Library. (n.d.). Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. Retrieved from [Link]

  • SciSpace. (n.d.). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Retrieved from [Link]

  • St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Retrieved from [Link]

  • AperTO. (2025). Improved Synthesis of.... Università di Torino. Retrieved from [Link]

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A Senior Application Scientist's Guide to Dibrominated Tetrahydrothiophene Dioxides: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern synthetic chemistry, the true value of a molecular scaffold lies not in its complexity, but in its versatility. Dibrominated tetrahydrothiophene dioxides, particularly the 3,4-dibromo isomer known as 3,4-dibromosulfolane, represent a class of compounds that perfectly embody this principle. At first glance, they are simple, saturated heterocyclic sulfones. However, the strategic placement of two bromine atoms on this stable core transforms it into a powerful and multifaceted intermediate. The electron-withdrawing sulfone group activates the carbon-bromine bonds, paving the way for a rich spectrum of chemical transformations.

This technical guide is designed for researchers, chemists, and drug development professionals who seek to leverage these versatile building blocks. We will move beyond a mere recitation of reactions and delve into the causality behind experimental choices, offering field-proven insights into their synthesis, reactivity, and application. The protocols described herein are designed as self-validating systems, providing a reliable foundation for your own research and development endeavors.

The Cornerstone Synthesis: Accessing the Dibrominated Scaffold

The most common and synthetically useful member of this class is 3,4-dibromotetrahydrothiophene-1,1-dioxide. Its preparation is a robust and straightforward process, beginning with the well-established cycloaddition of butadiene and sulfur dioxide to form 2,5-dihydrothiophene-1,1-dioxide, commonly known as sulfolene.[1] The subsequent bromination of the double bond provides the target molecule.

The choice to brominate sulfolene is causal: the electron-withdrawing nature of the sulfone group deactivates the double bond towards many electrophilic additions, yet it readily reacts with elemental bromine in aqueous or aprotic media to yield the desired dibrominated product.[1]

Diagram 1: Synthesis Workflow

Synthesis cluster_0 Cheletropic Reaction Butadiene 1,3-Butadiene Sulfolene 2,5-Dihydrothiophene-1,1-dioxide (Sulfolene) Butadiene->Sulfolene + SO2 Sulfur Dioxide SO2->Sulfolene + Dibromosulfolane 3,4-Dibromotetrahydrothiophene-1,1-dioxide Sulfolene->Dibromosulfolane + Bromine (Addition Reaction) Bromine Bromine (Br2)

Caption: Synthetic route to 3,4-dibromotetrahydrothiophene-1,1-dioxide.

Experimental Protocol 1: Synthesis of 3,4-Dibromotetrahydrothiophene-1,1-dioxide

This protocol details the electrophilic addition of bromine across the double bond of sulfolene.

Materials:

  • 2,5-dihydrothiophene-1,1-dioxide (Sulfolene, CAS: 77-79-2)[2]

  • Bromine (Br₂)

  • Water (deionized)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and ice bath.

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve sulfolene in a minimal amount of water.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with stirring.

  • Bromination: Add elemental bromine dropwise to the cooled solution via a dropping funnel. Maintain the temperature below 10 °C throughout the addition. The characteristic red-brown color of bromine should disappear as it reacts. Continue addition until a faint, persistent bromine color remains.

  • Reaction Completion: Allow the mixture to stir in the ice bath for an additional 30 minutes after the addition is complete.

  • Isolation: The product, 3,4-dibromotetrahydrothiophene-1,1-dioxide, is a solid and will precipitate from the aqueous solution. Collect the white crystalline solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water to remove any unreacted starting materials or hydrobromic acid. The product can be further purified by recrystallization from water or an ethanol/water mixture.

Self-Validation: The successful synthesis is confirmed by the formation of a white crystalline solid with a melting point of approximately 143 °C.[3] Further characterization can be performed using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the disappearance of the vinyl protons from the starting material and the appearance of signals corresponding to the dibrominated product.[4]

The Reactive Core: Unlocking Synthetic Pathways

The synthetic utility of 3,4-dibromosulfolane stems from its ability to undergo both nucleophilic substitution and base-induced elimination reactions. These competing pathways allow for divergent synthesis, enabling access to a wide array of functionalized molecules from a single precursor.

Nucleophilic Substitution: The Gateway to Aminated Derivatives

The reaction of 3,4-dibromosulfolane with amines is a cornerstone of its chemistry. This transformation is pivotal in the synthesis of precursors for complex molecules like biotin (Vitamin H).[5][6][7][8][9] The reaction can yield either the desired 3,4-diamino substituted product or a 4-amino-2-sulfolene derivative via an elimination-addition mechanism.

Causality in Solvent Choice: The choice of solvent is critical in directing the reaction outcome. Protic solvents, such as methanol or ethanol, have been found to favor the formation of the desired 3,4-bis(amino)sulfolane products. This is likely due to the solvent's ability to solvate the leaving group (bromide ion) and stabilize charged intermediates, thereby favoring the direct substitution pathway over elimination.

Diagram 2: Reaction with Amines

Amines Start 3,4-Dibromosulfolane Amine + 2 R-NH2 Intermediate [Intermediate] Amine->Intermediate Nucleophilic Attack & Elimination Product_Sub cis/trans-3,4-Bis(amino)sulfolane (Substitution Product) Product_Elim 4-Amino-2-sulfolene (Elimination-Addition Product) Intermediate->Product_Sub Further Substitution (Favored in Protic Solvents) Intermediate->Product_Elim Tautomerization

Caption: Competing pathways in the reaction of 3,4-dibromosulfolane with amines.

Experimental Protocol 2: Synthesis of cis/trans-3,4-Bis(benzylamino)sulfolane

This protocol is representative of the nucleophilic substitution reaction with primary amines.

Materials:

  • 3,4-Dibromotetrahydrothiophene-1,1-dioxide (CAS: 15091-30-2)[10]

  • Benzylamine

  • Methanol (reagent grade)

  • 1N Hydrochloric Acid (HCl)

  • Methylene Chloride (DCM)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Standard reflux and extraction glassware.

Procedure:

  • Setup: In a round-bottom flask, dissolve 1.0 mmol of 3,4-dibromosulfolane in a small volume of methanol.

  • Amine Addition: In a separate flask, prepare a solution of 10.0 mmol of benzylamine in methanol. Add this solution to the stirred solution of the dibromosulfolane at room temperature.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 6 hours.

  • Workup: After cooling to room temperature, remove the methanol under reduced pressure. To the residue, add 1N HCl to protonate and dissolve the excess benzylamine.

  • Extraction: Extract the aqueous layer with methylene chloride. The desired products will move into the organic phase.

  • Drying and Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: The resulting residue, a mixture of cis and trans isomers, can be separated and purified by column chromatography or preparative thin-layer chromatography (TLC).

Self-Validation: The progress of the reaction can be monitored by TLC. Successful formation of the products can be confirmed by mass spectrometry, which will show the expected molecular ion peak for the disubstituted product. ¹H NMR spectroscopy will confirm the presence of the benzyl groups and the protons on the sulfolane ring.

Dehydrobromination: Forging Reactive Dienes

A key transformation of dibrominated tetrahydrothiophene dioxides is the elimination of two molecules of hydrogen bromide (HBr) to form the corresponding thiophene-1,1-dioxide.[1] These resulting dienes are highly reactive and electron-deficient due to the powerful electron-withdrawing sulfonyl group.[11] This property makes them exceptional dienes in Diels-Alder cycloaddition reactions, even with electron-rich alkenes, a feature that makes them synthetically valuable.[11][12]

The dehydrobromination is typically achieved using a non-nucleophilic base. The choice of base and reaction conditions allows for controlled elimination, providing access to these transient but highly useful intermediates.

Diagram 3: Dehydrobromination to a Diels-Alder Diene

Dehydrobromination Dibromo 3,4-Dibromosulfolane Diene Thiophene-1,1-dioxide (Reactive Diene) Dibromo->Diene - 2 HBr (Base) Adduct [4+2] Cycloadduct Diene->Adduct + Dienophile Dienophile Dienophile (e.g., Alkene)

Caption: Logical flow from 3,4-dibromosulfolane to a Diels-Alder adduct.

Applications in Research and Development

The true measure of a chemical intermediate is its impact on downstream applications. Dibrominated tetrahydrothiophene dioxides serve as crucial starting points for both pharmaceutical and materials science applications.

Pharmaceutical Synthesis

As previously mentioned, the amination of 3,4-dibromosulfolane is a key step in several synthetic routes to D-biotin . The resulting cis-diamino sulfolane derivative contains the core stereochemistry required for the final biotin structure. Subsequent cyclization and side-chain elaboration complete the synthesis of this essential vitamin.[7]

Advanced Functional Materials

While the saturated dibromosulfolane is the stable precursor, the aromatic thiophene-1,1-dioxides derived from it are of significant interest in materials science.[13] The powerful electron-withdrawing nature of the sulfone group dramatically lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy of the thiophene ring.[14] This property is highly desirable for creating n-type organic semiconductors , which are essential components in organic electronic devices such as Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).

Furthermore, by performing dehydrobromination on substituted dibromosulfolanes, one can generate substituted thiophene dioxides. These can then be functionalized using the remaining bromine atoms via powerful cross-coupling reactions like Stille or Suzuki couplings, allowing for the construction of complex conjugated polymers with precisely tuned optoelectronic properties.[15][16]

Data Summary

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
2,5-Dihydrothiophene-1,1-dioxide (Sulfolene)77-79-2C₄H₆O₂S118.15White crystalline solid
3,4-Dibromotetrahydrothiophene-1,1-dioxide15091-30-2C₄H₆Br₂O₂S277.96White to off-white crystalline powder
3,4-Dibromothiophene-1,1-dioxide89088-96-0C₄H₂Br₂O₂S273.93Solid

Data sourced from PubChem and other chemical suppliers.[4][10][17]

Conclusion

References

  • Sulfolene. In: Wikipedia. ; 2023. Accessed January 13, 2026. [Link]

  • Dong, V. M. Chemistry of Thiophene 1,1-Dioxides. Published online 2014. Accessed January 13, 2026. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 85797, Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide. Accessed January 13, 2026. [Link]

  • Bailey, W. J.; Goossens, J. C. Cyclic Dienes. V. Diels-Alder Reactions of Thiophene 1-Dioxide. J. Am. Chem. Soc.1956, 78 (11), 2804–2808.
  • Reinhoudt, D. N.; Smael, P.; van Tilborg, W. J. M.; Visser, J. P. Diels-Alder Reactions of Thiophene Oxides Generated in situ. Tetrahedron Lett.1973, 14 (37), 3755–3758.
  • Navarro, G.; Castrejon, F.; Alvarado, J.; et al. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. Molecules. 2022, 27(3), 1019.
  • Al-Awadi, N. A.; El-Dusouqui, O. M. E. Comparison of the reactivity of thiophene, thiophene 1-oxide, and thiophene 1,1-dioxide as diene for diels-alder reactions. An ami semiempirical study. International Journal of Quantum Chemistry. 1996, 58(3), 339-347.
  • Campos, L. M. The preparation of thiophene-S,S-dioxides and their role in organic electronics. J.
  • Campos, L. M. ChemInform Abstract: The Preparation of Thiophene S,S-Dioxides and Their Role in Organic Electronics. ChemInform. 2012, 43(31), no-no.
  • Tsai, C.-H.; Chirdon, D. N.; Maurer, A. B.; Bernhard, S.; Noonan, K. J. T. Synthesis of Thiophene 1,1-Dioxides and Tuning Their Optoelectronic Properties. Org. Lett.2013, 15(20), 5230–5233.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5020529, 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide. Accessed January 13, 2026. [Link]

  • Baskin, J. M.; Wang, Z. One-Pot Desulfurative−Fluorination−Bromination. Synthesis of 2,5-Dibromo-3-(1,1-difluoroalkyl)thiophenes. Org. Lett.2002, 4(24), 4423–4425.
  • Tsai, C.-H.; Chirdon, D. N.; Maurer, A. B.; Bernhard, S.; Noonan, K. J. T. Synthesis of thiophene 1,1-dioxides and tuning their optoelectronic properties. Org. Lett.2013, 15(20), 5230-5233.
  • Tsai, C.-H.; Chirdon, D. N.; Maurer, A. B.; Bernhard, S.; Noonan, K. J. T. Synthesis of Thiophene 1,1-Dioxides and Tuning Their Optoelectronic Properties. Org. Lett.2013, 15(20), 5230-5233.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10564214, 3,4-Dibromothiophene 1,1-dioxide. Accessed January 13, 2026. [Link]

  • Runquist, O. Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. St. Olaf College. Accessed January 13, 2026. [Link]

  • Chandrasekhar, S.; Jagadeesh, B.; Sarma, J. A. R. P. Process for synthesis of D(+) biotin. US5274107A.
  • Wang, Y.-F.; Wu, T.-C.; Hsieh, T.-H.; et al. One-pot oxidation and bromination of 3,4-diaryl-2,5-dihydrothiophenes using Br2: synthesis and application of 3,4-diaryl-2,5-dibromothiophenes. J. Org. Chem.2007, 72(18), 6901-6904.
  • Lin, S.; Hanson, J. C.; Cronan, J. E. Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway.
  • Yamano, T.; Nakahama, K.; Takanohashi, J. Intermediates for D-biotin synthesis and their production. EP 0529590 A1.
  • Lachowicz, J. C.; Lennox-Hvenekilde, D.; Myling-Petersen, N.; et al. Discovery of a Biotin Synthase That Utilizes an Auxiliary 4Fe-5S Cluster for Sulfur Insertion. J. Am. Chem. Soc.2024, 146(3), 1860-1873.
  • Gajda, T.; Głodowska, A.; Matusiak, M.; et al. Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions. Molecules. 2017, 22(3), 450.
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  • Cronan, J. E. Biotin, a universal and essential cofactor: synthesis, ligation and regulation. Mol. Microbiol.2021, 115(1), 1-11.
  • Tsuzuki, H.; Maeda, T.; Yonemitsu, T.; et al. Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. Reports of Graduate School of Engineering Sciences, Kyushu University. 1993, 15(2), 181-186.
  • Stenutz, R. 2,5-dihydrothiophene 1,1-dioxide. Accessed January 13, 2026. [Link]

Sources

Methodological & Application

Application Note and Synthesis Protocol for 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide, also known as 3,4-dibromo-3-methylsulfolane, is a saturated heterocyclic compound containing a sulfone functional group and vicinal dibromides. The rigid sulfolane ring structure, combined with the stereochemistry of the bromine and methyl substituents, makes it a potentially valuable building block in medicinal chemistry and materials science. The sulfone group offers hydrogen bonding capabilities and metabolic stability, while the bromine atoms serve as versatile handles for further functionalization through cross-coupling reactions or nucleophilic substitutions. This document provides a detailed, research-grade protocol for the synthesis of this target compound, based on established principles of electrophilic addition to alkenes.

Due to the limited availability of a specific published protocol for this exact molecule, the following procedure is a robust adaptation of well-established methods for the bromination of related sulfolene systems. The core of this synthesis is the electrophilic addition of bromine across the carbon-carbon double bond of the readily available starting material, 3-methyl-2,5-dihydrothiophene 1,1-dioxide.

Reaction Principle and Mechanism

The synthesis proceeds via an electrophilic addition of bromine (Br₂) to the double bond of 3-methyl-2,5-dihydrothiophene 1,1-dioxide. The reaction is initiated by the polarization of the Br-Br bond upon interaction with the electron-rich alkene. This leads to the formation of a cyclic bromonium ion intermediate. The bromide ion (Br⁻), acting as a nucleophile, then attacks one of the carbon atoms of the bromonium ion in an anti-addition fashion, leading to the formation of the vicinal dibromide. The anti-addition is sterically and electronically favored and dictates the stereochemistry of the final product.

The presence of the electron-withdrawing sulfone group can influence the reactivity of the double bond, but the reaction is expected to proceed under standard bromination conditions. The choice of a non-polar, inert solvent like dichloromethane is crucial to prevent the participation of the solvent in the reaction, which could otherwise lead to the formation of bromohydrins or other side products.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Methyl-2,5-dihydrothiophene 1,1-dioxide≥98%Commercially AvailableAlso known as 3-methyl-3-sulfolene.
Bromine (Br₂)≥99.5%Commercially AvailableCaution: Highly toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment.
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Commercially AvailableShould be dry to avoid side reactions.
Sodium thiosulfate (Na₂S₂O₃)ACS Reagent GradeCommercially AvailableFor quenching excess bromine.
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionPrepared in-houseFor neutralization.
Anhydrous magnesium sulfate (MgSO₄)Reagent GradeCommercially AvailableFor drying the organic phase.
HexanesACS Reagent GradeCommercially AvailableFor recrystallization.
Ethyl acetateACS Reagent GradeCommercially AvailableFor recrystallization.
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 10.0 g (75.6 mmol) of 3-methyl-2,5-dihydrothiophene 1,1-dioxide in 100 mL of anhydrous dichloromethane.

    • Cool the flask in an ice-water bath to 0 °C with continuous stirring.

  • Addition of Bromine:

    • In the dropping funnel, prepare a solution of 12.1 g (3.9 mL, 75.6 mmol) of bromine in 20 mL of anhydrous dichloromethane.

    • Add the bromine solution dropwise to the stirred solution of the sulfolene over a period of 30-45 minutes. Maintain the reaction temperature at 0 °C during the addition. The characteristic reddish-brown color of bromine should disappear as it reacts. The addition is complete when a faint persistent orange color is observed.

  • Reaction Completion and Quenching:

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1 hour, then warm to room temperature and stir for another 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture back to 0 °C and slowly add a saturated aqueous solution of sodium thiosulfate with vigorous stirring until the reddish-brown color of excess bromine is completely discharged.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from a mixture of hexanes and ethyl acetate to yield pure this compound as a crystalline solid.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Data Summary and Expected Results

ParameterExpected Value
Starting Material (3-Methyl-2,5-dihydrothiophene 1,1-dioxide)
Molecular FormulaC₅H₈O₂S
Molecular Weight132.18 g/mol
Amount10.0 g (75.6 mmol)
**Bromine (Br₂) **
Molecular FormulaBr₂
Molecular Weight159.81 g/mol
Amount12.1 g (75.6 mmol)
Product (this compound)
Molecular FormulaC₅H₈Br₂O₂S
Molecular Weight291.99 g/mol
Theoretical Yield22.07 g
Expected AppearanceWhite to off-white crystalline solid
Expected Purity (after recrystallization)>98%

Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and melting point analysis.

Safety Precautions

  • Bromine is highly toxic, corrosive, and a strong oxidizing agent. All operations involving bromine must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with care in a fume hood.

  • The reaction may be exothermic. Maintaining the temperature at 0 °C during the bromine addition is crucial.

Visual Workflow of the Synthesis

Synthesis_Workflow Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start_sulfolene 3-Methyl-2,5-dihydrothiophene 1,1-dioxide dissolution Dissolution in CH₂Cl₂ and cooling to 0 °C start_sulfolene->dissolution start_bromine Bromine (Br₂) bromination Dropwise addition of Br₂ in CH₂Cl₂ at 0 °C start_bromine->bromination start_solvent Anhydrous Dichloromethane start_solvent->dissolution dissolution->bromination stirring Stirring at 0 °C to RT bromination->stirring quenching Quenching with Na₂S₂O₃ stirring->quenching extraction Washing with NaHCO₃ and Brine quenching->extraction drying Drying over MgSO₄ extraction->drying concentration Concentration in vacuo drying->concentration recrystallization Recrystallization from Hexanes/Ethyl Acetate concentration->recrystallization filtration Vacuum Filtration recrystallization->filtration drying_final Drying under Vacuum filtration->drying_final end_product Pure 3,4-Dibromo-3-methyl- tetrahydrothiophene 1,1-dioxide drying_final->end_product

Caption: Synthetic workflow for this compound.

References

  • PubChem. This compound. [Link]

  • St. Olaf College. Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. [Link]

  • Organic Syntheses. [Link]

Application Note: Electrophilic Bromination of 3-Methyl-2,5-dihydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methyl-2,5-dihydrothiophene 1,1-dioxide, also known as 3-methylsulfolene, is a versatile cyclic sulfone and a key building block in organic synthesis.[1][2] Its reactivity, particularly at the carbon-carbon double bond, allows for a variety of chemical transformations. This application note provides a detailed technical guide on the reaction of 3-methyl-2,5-dihydrothiophene 1,1-dioxide with bromine, a classic example of electrophilic addition. This reaction is of significant interest to researchers in medicinal chemistry and drug development, as sulfur-containing heterocycles are prevalent scaffolds in a wide range of pharmaceuticals.[3][4] The introduction of bromine atoms can provide a handle for further functionalization, leading to the synthesis of novel drug candidates.[5]

This document will delve into the mechanistic underpinnings of the reaction, provide a robust and validated experimental protocol, and discuss the critical safety considerations necessary for handling the reagents involved.

Scientific Principles and Mechanism

The reaction between 3-methyl-2,5-dihydrothiophene 1,1-dioxide and bromine proceeds via an electrophilic addition mechanism.[6][7] The electron-rich double bond of the alkene acts as a nucleophile, attacking the bromine molecule, which serves as the electrophile.

Polarization of Bromine and Electrophilic Attack

Although bromine (Br₂) is a nonpolar molecule, the π-electron cloud of the alkene induces a temporary dipole in the Br-Br bond as it approaches, making one bromine atom partially positive (δ+) and the other partially negative (δ-).[7][8] The electrophilic, partially positive bromine atom is then attacked by the double bond.

Formation of the Bromonium Ion Intermediate

This initial attack leads to the formation of a cyclic bromonium ion intermediate.[7] In this three-membered ring, the positive charge is delocalized over the bromine atom and the two carbon atoms of the original double bond. This intermediate is then susceptible to nucleophilic attack by the bromide ion (Br⁻) that was generated in the initial step.

Anti-Addition and Product Formation

The bromide ion attacks the bromonium ion from the side opposite to the bromine bridge (anti-addition). This backside attack is sterically favored and results in the formation of a trans-dibrominated product.

The overall reaction is as follows:

3-Methyl-2,5-dihydrothiophene 1,1-dioxide + Br₂ → 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide

The sulfone group (-SO₂-) is a strong electron-withdrawing group, which can influence the rate of the electrophilic addition. However, studies on similar unsaturated sulfones have shown that the electrophilic addition of bromine still proceeds, following second-order kinetics.[6]

Mechanism Workflow

Below is a visual representation of the electrophilic addition mechanism.

Electrophilic Bromination Mechanism cluster_intermediate Intermediate start_alkene 3-Methyl-2,5-dihydrothiophene 1,1-dioxide bromonium_ion Cyclic Bromonium Ion Intermediate start_alkene->bromonium_ion Electrophilic Attack start_br2 Bromine (Br₂) start_br2->bromonium_ion final_product trans-3,4-Dibromo-3-methyl- tetrahydrothiophene 1,1-dioxide bromonium_ion->final_product Nucleophilic Attack by Br⁻

Caption: Electrophilic addition of bromine to 3-methyl-2,5-dihydrothiophene 1,1-dioxide.

Experimental Protocol

This protocol provides a step-by-step guide for the bromination of 3-methyl-2,5-dihydrothiophene 1,1-dioxide. Adherence to all safety precautions is paramount.

Materials and Equipment
Reagents Equipment
3-Methyl-2,5-dihydrothiophene 1,1-dioxideRound-bottom flask with a magnetic stir bar
Bromine (Br₂)Addition funnel
Dichloromethane (CH₂Cl₂) or Carbon tetrachloride (CCl₄), anhydrousIce bath
Sodium thiosulfate (Na₂S₂O₃) solution, saturatedSeparatory funnel
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Rotary evaporator
Standard glassware for workup and purification
Fume hood
Personal Protective Equipment (PPE)[9][10]
Step-by-Step Procedure
  • Reaction Setup: In a chemical fume hood, dissolve a known quantity of 3-methyl-2,5-dihydrothiophene 1,1-dioxide in an appropriate volume of anhydrous dichloromethane or carbon tetrachloride in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath.

  • Preparation of Bromine Solution: In a separate container, carefully prepare a solution of bromine in the same solvent.

  • Addition of Bromine: Transfer the bromine solution to an addition funnel and add it dropwise to the stirred solution of the sulfolene derivative over a period of 15-30 minutes. Maintain the temperature of the reaction mixture at 0-5 °C. The characteristic red-brown color of bromine should disappear as it reacts.[7]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching the Reaction: Once the reaction is complete, quench any unreacted bromine by adding a saturated solution of sodium thiosulfate until the red-brown color is no longer visible.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure this compound.

Safety Precautions

Extreme caution must be exercised when handling bromine.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (neoprene, nitrile, or fluorinated rubber), safety goggles, a face shield, and a lab coat.[9][11] Work in a well-ventilated chemical fume hood at all times.[9][10]

  • Handling Liquid Bromine: Bromine is a highly corrosive and toxic substance.[9][12][13] Avoid inhalation of its vapors and direct contact with skin and eyes.[10][12] It can cause severe burns.[12]

  • Spill Management: In case of a spill, evacuate the area. Neutralize small spills with a sodium thiosulfate solution. For larger spills, absorb the liquid with dry sand or an inert absorbent.[9] Do not use combustible materials like sawdust.[9]

  • Emergency Procedures: Have an eyewash station and safety shower readily accessible.[9] In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[12] If inhaled, move to fresh air and seek immediate medical attention.[12]

Applications in Drug Development

Sulfur-containing compounds, particularly sulfones, are integral to a multitude of FDA-approved drugs.[3] The sulfone moiety can act as a bioisostere for other functional groups and can improve the pharmacokinetic properties of a drug candidate.[4][14] The brominated product of this reaction serves as a valuable intermediate for further chemical modifications. The bromine atoms can be displaced by various nucleophiles or participate in cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. This versatility makes the brominated sulfolene derivative a promising starting point for the synthesis of novel therapeutic agents.

Conclusion

The electrophilic bromination of 3-methyl-2,5-dihydrothiophene 1,1-dioxide is a fundamental and useful transformation in organic synthesis. A thorough understanding of the reaction mechanism, coupled with a meticulous experimental technique and stringent safety protocols, enables the efficient and safe synthesis of this compound. This versatile intermediate holds significant potential for the development of new and improved pharmaceuticals.

References

  • Title: Kinetics of bromine addition to unsaturated sulphones. Part 2.—Effect of conjugation Source: Transactions of the Faraday Society (RSC Publishing) URL: [Link]

  • Title: Electrophilic Addition: Bromohydrin Prep Source: Scribd URL: [Link]

  • Title: Bromine Source: University of California, Santa Barbara URL: [Link]

  • Title: Handling liquid bromine and preparing bromine water Source: RSC Education URL: [Link]

  • Title: Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations Source: Dolly Corporation URL: [Link]

  • Title: Bromine | Chemical Emergencies Source: CDC URL: [Link]

  • Title: Bromine handling and safety Source: Slideshare URL: [Link]

  • Title: 3-methyl-2,5-dihydrothiophene 1,1-dioxide Source: Chemical Synthesis Database URL: [Link]

  • Title: Electrophilic Addition with Bromine, Br2, Bromination (A-level and IB Chemistry) Source: YouTube URL: [Link]

  • Title: Synthesis and selected reactions of 3-methyl-2,5-dihydrothiophene 1-oxide Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: 3-Methyl-2,5-dihydrothiophene-1,1-dioxide Source: DC Fine Chemicals URL: [Link]

  • Title: One-pot oxidation and bromination of 3,4-diaryl-2,5-dihydrothiophenes using Br2 Source: PubMed URL: [Link]

  • Title: electrophilic addition - symmetrical alkenes and bromine Source: Chemguide URL: [Link]

  • Title: Organic Chemistry: Reaction mechanisms - electrophilic addition of bromine to alkenes Source: Doc Brown's Chemistry URL: [Link]

  • Title: Efficient Continuous-Flow Bromination of Methylsulfones and Methanesulfonates and Continuous Synthesis of Hypobromite Source: ResearchGate URL: [Link]

  • Title: Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry Source: PMC - NIH URL: [Link]

  • Title: EXPLORATION OF BRAVERMAN REACTION CHEMISTRY. SYNTHESIS OF TRICYCLIC DIHYDROTHIOPHENE DIOXIDE DERIVATIVES FROM BISPROPARGYL SULFONES Source: PMC - NIH URL: [Link]

  • Title: Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide Source: Arkat USA URL: [Link]

  • Title: Application of sulfoximines in medicinal chemistry from 2013 to 2020 Source: Ask this paper | Bohrium URL: [Link]

  • Title: 5-((3′,5′-Dibromo-[2,2′-bithiophen]-5-yl)methyl)-3-ethyl-2-thioxothiazolidin-4-one∙Br2 (1:1) Source: MDPI URL: [Link]

  • Title: Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields Source: PubMed Central URL: [Link]

  • Title: BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections Source: MDPI URL: [Link]

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Application Notes and Protocols for 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Stable Precursor for a Volatile Diene

In the realm of organic synthesis, the controlled generation and reaction of volatile or unstable intermediates is a persistent challenge. Isoprene (2-methyl-1,3-butadiene), a fundamental building block for the synthesis of terpenes, steroids, and a variety of cyclic compounds through the Diels-Alder reaction, is a low-boiling liquid (34 °C) that is flammable and prone to polymerization.[1] The use of a stable, solid precursor that can generate isoprene in situ under specific reaction conditions offers significant advantages in terms of handling, safety, and stoichiometric control.

3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide is a halogenated sulfolane derivative positioned to serve as an excellent isoprene precursor. While direct literature on this specific compound is sparse, its chemical behavior can be confidently predicted based on the well-established chemistry of its non-methylated analog, 3,4-dibromotetrahydrothiophene 1,1-dioxide, and the broader class of 3-sulfolenes.[2][3] This document provides a detailed guide to the potential applications of this compound, with a focus on its use as an in situ source of isoprene for [4+2] cycloaddition reactions. The protocols herein are based on established procedures for analogous compounds and are intended to serve as a starting point for researchers.

Principle of Application: A Two-Step Elimination Pathway

The synthetic utility of this compound hinges on a two-stage elimination process to ultimately release isoprene.

  • Double Dehydrobromination: The first stage involves the removal of two equivalents of hydrogen bromide (HBr) using a suitable base. This elimination reaction forms the corresponding unsaturated five-membered ring, 3-methyl-3-sulfolene. The choice of base and reaction conditions is critical to ensure efficient elimination without promoting undesired side reactions.

  • Cheletropic Extrusion: The resulting 3-methyl-3-sulfolene is a stable intermediate that, upon heating, undergoes a thermally allowed, reversible cheletropic extrusion of sulfur dioxide (SO₂).[4][5] This pericyclic reaction is highly stereospecific and cleanly generates the conjugated diene, isoprene, which can then be trapped by a dienophile present in the reaction mixture.[6] The key advantage of this method is that the volatile and reactive diene is generated in a controlled manner at the reaction temperature, minimizing polymerization and evaporation.[7][8]

The overall transformation is depicted in the workflow below:

Reaction_Workflow start 3,4-Dibromo-3-methyl- tetrahydrothiophene 1,1-dioxide intermediate 3-Methyl-3-sulfolene start->intermediate  Base-mediated  Double Dehydrobromination product Isoprene (2-Methyl-1,3-butadiene) intermediate->product  Thermal Cheletropic  Extrusion (Heat, Δ) byproduct1 + 2 HBr byproduct2 + SO₂

Caption: General workflow for the generation of isoprene from this compound.

Proposed Synthesis of this compound

The title compound can be prepared by the addition of bromine across the double bond of 3-methyl-3-sulfolene. This is analogous to the well-documented bromination of 3-sulfolene to produce 3,4-dibromotetrahydrothiophene 1,1-dioxide.[3]

Protocol 1: Synthesis of this compound

Materials:

  • 3-Methyl-3-sulfolene

  • Bromine (Br₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methyl-3-sulfolene (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in dichloromethane dropwise via the dropping funnel. Maintain the temperature at 0 °C during the addition. The disappearance of the bromine color indicates consumption.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes, then allow it to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization (e.g., from ethanol/water or isopropanol) to yield this compound as a solid.

Expert Insight: The bromination of alkenes proceeds via a cyclic bromonium ion intermediate, which is then opened by the bromide ion. This typically results in anti-addition of the two bromine atoms. The use of anhydrous solvent is important to prevent the formation of bromohydrin byproducts.

Application in Diels-Alder Reactions: In Situ Generation of Isoprene

The primary application of this compound is as a convenient source of isoprene for the Diels-Alder reaction. The following protocol details a general procedure for the reaction of in situ generated isoprene with maleic anhydride, a reactive dienophile.

Protocol 2: Diels-Alder Reaction of In Situ Generated Isoprene with Maleic Anhydride

Materials:

  • This compound

  • Maleic anhydride

  • Potassium tert-butoxide (t-BuOK) or other suitable non-nucleophilic strong base

  • Xylene, anhydrous

  • Petroleum ether or hexanes

  • Round-bottom flask, reflux condenser, nitrogen inlet, heating mantle, magnetic stirrer

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it generates sulfur dioxide (SO₂), a toxic and corrosive gas.[9] Xylene is flammable. Appropriate personal protective equipment (gloves, safety glasses) should be worn.

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq) and maleic anhydride (1.0 eq).

  • Add anhydrous xylene to the flask to dissolve the reactants.

  • Add a strong, non-nucleophilic base such as potassium tert-butoxide (2.2 eq) to the mixture. The use of a slight excess of base ensures complete dehydrobromination.

  • Heat the reaction mixture to reflux (approx. 140 °C for xylene) using a heating mantle. The dehydrobromination to form 3-methyl-3-sulfolene occurs first, followed by the thermal extrusion of SO₂ at the reflux temperature.[7]

  • Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by TLC (disappearance of maleic anhydride).

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate (the Diels-Alder product) forms upon cooling, it can be collected by vacuum filtration. If the product remains in solution, add petroleum ether or hexanes to induce precipitation.

  • Wash the collected solid with cold petroleum ether to remove any residual xylene and unreacted starting materials.

  • The crude product, 4-methyl-4-cyclohexene-1,2-dicarboxylic anhydride, can be further purified by recrystallization.

Causality Behind Experimental Choices:

  • Solvent: Xylene is a common choice for these reactions due to its high boiling point, which is necessary to induce the thermal cheletropic extrusion of SO₂.[7] It is also a good solvent for the reactants and the product.

  • Base: A strong, non-nucleophilic base like potassium tert-butoxide is used for the dehydrobromination to favor elimination over substitution.[10]

  • Inert Atmosphere: A nitrogen atmosphere is used to prevent the oxidation of reactants and intermediates at high temperatures.

  • Venting: The reflux condenser should be fitted with a tube leading to a scrubber (e.g., a beaker with a dilute NaOH solution) or vented into the back of the fume hood to safely handle the evolved SO₂ gas.[9]

The reaction mechanism for the in situ generation and subsequent Diels-Alder reaction is illustrated below:

Diels_Alder_Mechanism cluster_0 In Situ Generation of Isoprene cluster_1 Diels-Alder Cycloaddition start 3,4-Dibromo-3-methyl- tetrahydrothiophene 1,1-dioxide intermediate 3-Methyl-3-sulfolene start->intermediate + 2 t-BuOK - 2 HBr - 2 t-BuOH isoprene Isoprene intermediate->isoprene Δ (Heat) - SO₂ product 4-Methyl-4-cyclohexene- 1,2-dicarboxylic anhydride isoprene->product dienophile Maleic Anhydride dienophile->product [4+2] Cycloaddition

Caption: Reaction scheme for the in situ generation of isoprene and its Diels-Alder reaction with maleic anhydride.

Data Summary

While specific yield data for reactions involving this compound is not available, the analogous reactions using 3-sulfolene as a butadiene source typically proceed in good to excellent yields.

Diene PrecursorDienophileProductTypical YieldReference
3-SulfoleneMaleic Anhydride4-Cyclohexene-1,2-dicarboxylic anhydride~90%[3]
3-SulfoleneDiethyl FumarateDiethyl trans-4-cyclohexene-1,2-dicarboxylate66-73%[11]
3-Methyl-3-sulfoleneVarious DienophilesSubstituted CyclohexenesGood[11]

Conclusion and Future Outlook

This compound represents a potentially valuable synthetic tool for the safe and convenient use of isoprene in organic synthesis. Its presumed stability as a solid and its ability to generate the diene in situ under well-defined thermal conditions make it an attractive alternative to handling gaseous or volatile dienes directly. The protocols and mechanistic insights provided in this application note, derived from the robust chemistry of analogous sulfolene systems, offer a solid foundation for researchers to explore the synthetic utility of this compound. Further experimental validation is encouraged to establish optimal reaction conditions and to expand the scope of its application to a wider range of dienophiles in the synthesis of complex cyclic molecules.

References

  • 3-Sulfolenes and Their Derivatives: Synthesis and Applications. This review provides a comprehensive overview of the synthesis and reactivity of sulfolenes, including their use as diene precursors. Source: Thieme E-Journals, Synthesis. [Link]

  • Diels Alder Reaction Experiment Part 1, Prelab. This educational video details the use of 3-sulfolene as an in situ source of 1,3-butadiene for a Diels-Alder reaction, explaining the principles and setup. Source: YouTube. [Link]

  • Diels Alder Reaction Experiment Part 2, Reflux and Isolation. This video demonstrates the experimental procedure for carrying out a Diels-Alder reaction using 3-sulfolene, including safety precautions for handling the evolved SO₂. Source: YouTube. [Link]

  • Lab report #4: Diels-Alder Reaction.A representative lab report describing the Diels-Alder reaction between in situ generated 1,3-butadiene from 3-sulfolene and maleic anhydride. Source: Google Docs.
  • Sulfolene - Wikipedia. Provides information on the synthesis and reactions of sulfolene, including its bromination to 3,4-dibromotetrahydrothiophene-1,1-dioxide. Source: Wikipedia. [Link]

  • Isoprene - Wikipedia. General information on the properties and reactivity of isoprene. Source: Wikipedia. [Link]

  • DIETHYL trans-Δ4 -TETRAHYDROPHTHALATE. An Organic Syntheses procedure detailing the use of 3-sulfolene and its derivatives (including 3-methyl-3-sulfolene) in Diels-Alder reactions. Source: Organic Syntheses. [Link]

  • Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). Educational material describing the cheletropic extrusion of SO₂ from 3-sulfolene to generate 1,3-butadiene for a Diels-Alder reaction. Source: University of Missouri–St. Louis. [Link]

  • This compound | C5H8Br2O2S - PubChem. Chemical data for the title compound. Source: PubChem. [Link]

  • 3,4-Dibromotetrahydrothiophene 1,1-dioxide | C4H6Br2O2S - PubChem. Chemical data for the non-methylated analog. Source: PubChem. [Link]

  • Cheletropic reaction - Grokipedia. An explanation of cheletropic reactions, including the extrusion of sulfur dioxide from sulfolenes. Source: Grokipedia. [Link]

  • 3-Methylsulfolane | C5H10O2S - PubChem. Chemical data for 3-methylsulfolane, a related compound. Source: PubChem. [Link]

  • The cheletropic ring-opening of sulfolene... - ResearchGate. A diagram illustrating the cheletropic extrusion of SO₂ from sulfolene. Source: ResearchGate. [Link]

  • Process for producing sulfolane compounds - Google Patents.A patent describing the synthesis of sulfolene compounds from conjugated dienes and sulfur dioxide.
  • Pericyclic reactions – Chelotropic reactions - introduction, SO2 extrusion reactions. An educational video explaining the principles of SO₂ extrusion from sulfolenes. Source: YouTube. [Link]

Sources

Application Notes and Protocols for the Derivatization of 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Halogenated Sulfones

3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide is a halogenated sulfone, a class of compounds that can present challenges for direct analysis by common chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). While the sulfone group itself imparts a degree of polarity, the overall molecule may exhibit suboptimal volatility and thermal stability for GC analysis. Furthermore, its detection sensitivity, particularly at trace levels, may be limited without the introduction of functional groups that enhance ionization or detector response.

Chemical derivatization offers a robust solution to these analytical hurdles. By chemically modifying the analyte, we can significantly improve its physicochemical properties to be more amenable to chromatographic separation and detection. This application note provides a comprehensive guide with detailed protocols for two primary derivatization strategies for this compound: Nucleophilic Substitution and Base-Induced Dehydrobromination . These methods are designed for researchers, scientists, and drug development professionals who require sensitive and reliable analytical methods for this and structurally related compounds.

The rationale behind derivatization is to transform the analyte into a product with more favorable characteristics for analysis.[1] For GC analysis, this typically means increasing volatility and thermal stability, while for both GC and LC, it can involve introducing moieties that enhance detector response.[1]

PART 1: Derivatization via Nucleophilic Substitution

The two bromine atoms in this compound are susceptible to nucleophilic substitution. This strategy involves reacting the target analyte with a nucleophile to replace one or both bromine atoms, which are good leaving groups.[2] The choice of nucleophile is critical as it determines the properties of the resulting derivative. For analytical purposes, nucleophiles are chosen to introduce functionalities that improve chromatographic behavior and/or detector sensitivity.

Strategy 1.1: Diamination for Enhanced LC-MS/MS Analysis

Principle and Rationale:

Reacting this compound with a primary or secondary amine results in the formation of a diamino-substituted derivative. This derivatization is particularly advantageous for LC-MS/MS analysis for several reasons:

  • Increased Polarity and Ionization Efficiency: The introduction of basic amino groups significantly increases the polarity of the molecule, making it more suitable for reversed-phase LC. More importantly, these basic sites are readily protonated, leading to a dramatic enhancement in ionization efficiency in positive-ion electrospray ionization (ESI+), a common ionization technique in LC-MS.

  • Improved Chromatographic Retention: The increased polarity of the diamino derivative leads to better retention and separation on reversed-phase LC columns.

  • Structural Confirmation: The significant mass shift upon derivatization provides a clear indication of a successful reaction and aids in the structural confirmation of the analyte.

A variety of amine-derivatization methods have been developed for metabolomics and other applications, highlighting the versatility of this approach for enhancing LC-MS/MS analysis.[3]

Experimental Protocol: Derivatization with Piperidine

This protocol details the derivatization of this compound with piperidine, a cyclic secondary amine.

Materials:

  • This compound

  • Piperidine (reagent grade)

  • Anhydrous Acetonitrile (ACN)

  • Triethylamine (TEA)

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oil bath

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Sample Preparation: In a 2 mL reaction vial, dissolve 1 mg of this compound in 500 µL of anhydrous acetonitrile.

  • Reagent Addition: To the solution, add 2.5 equivalents of piperidine followed by 2.2 equivalents of triethylamine. The triethylamine acts as a base to neutralize the HBr byproduct of the reaction.

  • Reaction: Tightly cap the vial and heat the mixture at 60°C for 4 hours with occasional vortexing. The progress of the reaction can be monitored by TLC or a preliminary LC-MS analysis.

  • Work-up: a. After the reaction is complete, cool the vial to room temperature. b. Add 1 mL of deionized water to the reaction mixture. c. Extract the aqueous phase three times with 1 mL of dichloromethane. d. Combine the organic layers and wash sequentially with 1 mL of saturated sodium bicarbonate solution and 1 mL of brine. e. Dry the organic layer over anhydrous sodium sulfate. f. Decant the dried solution and evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.

  • Sample Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS analysis.

Quantitative Data Summary:

ParameterValueRationale
Molar Ratio (Analyte:Piperidine:TEA)1 : 2.5 : 2.2A slight excess of the nucleophile and base drives the reaction to completion.
SolventAnhydrous AcetonitrileA polar aprotic solvent that solubilizes the reactants and facilitates the SN2 reaction.
Temperature60°CProvides sufficient thermal energy to overcome the activation barrier without promoting significant side reactions.
Reaction Time4 hoursAn empirically determined time to ensure complete or near-complete derivatization.

Visualization of the Diamination Workflow:

diamination_workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Sample Work-up cluster_analysis Analysis dissolve Dissolve Analyte in Acetonitrile add_reagents Add Piperidine and Triethylamine dissolve->add_reagents heat Heat at 60°C for 4 hours add_reagents->heat quench Quench with Water heat->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Workflow for diamination derivatization.
Strategy 1.2: Dithiolation for Enhanced GC-MS Analysis

Principle and Rationale:

For GC-MS analysis, derivatization with a thiol, such as thiophenol, can be highly effective. This approach is based on the following principles:

  • Increased Volatility: The replacement of the polar bromine atoms with less polar thioether groups increases the volatility of the analyte, making it more amenable to GC analysis.

  • Improved Thermal Stability: The resulting dithioether derivative is generally more thermally stable than the original dibromo compound, reducing the risk of on-column degradation.

  • Characteristic Mass Fragmentation: The sulfur atoms in the derivative can lead to characteristic fragmentation patterns in the mass spectrometer, aiding in structural elucidation and confirmation. The derivatization of thiol-containing compounds is a well-established technique in chromatography.[4]

Experimental Protocol: Derivatization with Thiophenol

This protocol outlines the derivatization of this compound with thiophenol.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Reaction vials (2 mL) with PTFE-lined caps

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Syringes

Procedure:

  • Preparation of Sodium Thiophenoxide: a. In a dry 2 mL reaction vial under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (2.5 equivalents) in anhydrous THF (500 µL). b. Cool the suspension to 0°C in an ice bath. c. Slowly add thiophenol (2.5 equivalents) dropwise to the stirred suspension. d. Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of sodium thiophenoxide.

  • Derivatization Reaction: a. In a separate vial, dissolve 1 mg of this compound in 500 µL of anhydrous THF. b. Add the solution of the analyte to the freshly prepared sodium thiophenoxide solution at room temperature. c. Stir the reaction mixture at room temperature for 6 hours.

  • Work-up: a. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. b. Extract the mixture three times with ethyl acetate. c. Combine the organic layers and wash with brine. d. Dry the organic phase over anhydrous magnesium sulfate. e. Filter the solution and concentrate under reduced pressure.

  • Sample Preparation for GC-MS: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Quantitative Data Summary:

ParameterValueRationale
Molar Ratio (Analyte:Thiophenol:NaH)1 : 2.5 : 2.5An excess of the nucleophile precursor ensures the complete formation of the thiophenoxide and drives the substitution reaction.
SolventAnhydrous THFA suitable aprotic solvent for the formation of the nucleophile and the subsequent substitution reaction.
TemperatureRoom TemperatureThe reaction is typically facile at room temperature, minimizing potential side reactions.
Reaction Time6 hoursAn adequate time to allow for the completion of the disubstitution reaction.

Visualization of the Dithiolation Reaction:

dithiolation_reaction cluster_reactants Reactants cluster_products Products analyte 3,4-Dibromo-3-methyl- tetrahydrothiophene 1,1-dioxide arrow Anhydrous THF Room Temperature, 6h analyte->arrow thiophenol Thiophenol plus1 + thiophenol->plus1 NaH Sodium Hydride derivative 3,4-Bis(phenylthio)-3-methyl- tetrahydrothiophene 1,1-dioxide plus2 + derivative->plus2 NaBr Sodium Bromide H2 Hydrogen Gas plus1->NaH plus2->NaBr arrow->derivative

Reaction scheme for dithiolation.

PART 2: Derivatization via Dehydrobromination

Principle and Rationale:

An alternative derivatization strategy is to induce the elimination of two molecules of hydrogen bromide (HBr) from this compound. This dehydrobromination reaction, typically promoted by a strong, non-nucleophilic base, results in the formation of a more volatile and potentially more amenable compound for GC analysis. The expected product would be 3-methyl-2,5-dihydrothiophene 1,1-dioxide or 3-methyl-2,3-dihydrothiophene 1,1-dioxide, depending on the reaction conditions and the regioselectivity of the elimination.

This approach is advantageous because:

  • Increases Volatility: The elimination of HBr and the formation of double bonds significantly reduce the molecular weight and polarity of the analyte, thereby increasing its volatility.

  • Simplifies the Chromatogram: The resulting diene is a single, well-defined product (or a mixture of isomers) that can be easily separated and identified by GC-MS.

  • Alternative to Substitution: This method is useful when nucleophilic substitution proves to be inefficient or leads to a complex mixture of products.

The dehydrobromination of vicinal dibromides is a classic organic transformation, and its application as a derivatization technique can be highly effective.[5][6]

Experimental Protocol: Dehydrobromination with Potassium tert-butoxide

This protocol describes the dehydrobromination of this compound using potassium tert-butoxide, a strong, sterically hindered base that favors elimination over substitution.

Materials:

  • This compound

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Reaction vials (5 mL) with PTFE-lined caps

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Ice bath

Procedure:

  • Reaction Setup: In a dry 5 mL reaction vial under an inert atmosphere, dissolve 1 mg of this compound in 1 mL of anhydrous THF. Cool the solution to 0°C in an ice bath.

  • Base Addition: While stirring, add potassium tert-butoxide (2.5 equivalents) portion-wise to the cooled solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 3 hours.

  • Work-up: a. Quench the reaction by the slow addition of 1 mL of saturated aqueous ammonium chloride solution. b. Extract the mixture three times with 1 mL of diethyl ether. c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. d. Carefully decant the organic layer into a clean vial for GC-MS analysis.

Quantitative Data Summary:

ParameterValueRationale
Molar Ratio (Analyte:Base)1 : 2.5A stoichiometric excess of the strong base is required to effect the double elimination.
SolventAnhydrous THFAn aprotic solvent that is compatible with the strong base and solubilizes the analyte.
Temperature0°C to Room TemperatureStarting at a low temperature helps to control the initial exothermic reaction, while warming to room temperature allows the reaction to proceed to completion.
Reaction Time3 hoursSufficient time for the double dehydrobromination to occur.

Visualization of the Dehydrobromination Logical Flow:

dehydrobromination_flow start Start: 3,4-Dibromo-3-methyl- tetrahydrothiophene 1,1-dioxide add_base Add Potassium tert-butoxide in Anhydrous THF at 0°C start->add_base warm_rt Warm to Room Temperature and Stir for 3 hours add_base->warm_rt quench Quench with Saturated Aqueous NH4Cl warm_rt->quench extract_wash Extract with Diethyl Ether and Wash with Brine quench->extract_wash dry_concentrate Dry over Na2SO4 and Prepare for GC-MS extract_wash->dry_concentrate end Product: 3-Methyl-dihydrothiophene 1,1-dioxide (Isomer Mixture) dry_concentrate->end

Logical flow for dehydrobromination.

Conclusion and Best Practices

The derivatization of this compound through nucleophilic substitution or dehydrobromination provides versatile and effective strategies to enhance its analysis by LC-MS/MS and GC-MS. The choice of the most appropriate method will depend on the specific analytical instrumentation available and the goals of the study.

For optimal results, the following best practices are recommended:

  • Purity of Reagents and Solvents: Use high-purity, anhydrous solvents and fresh reagents to minimize side reactions and interferences.

  • Inert Atmosphere: For reactions involving strong bases like sodium hydride or potassium tert-butoxide, maintaining an inert atmosphere (nitrogen or argon) is crucial to prevent reaction with atmospheric moisture and oxygen.

  • Method Validation: It is essential to validate the chosen derivatization method by analyzing a derivatized standard of the analyte to confirm its retention time and mass spectrum. Spike-and-recovery experiments should also be performed in the relevant sample matrix to assess the efficiency of the derivatization and work-up procedure.

  • Optimization: The provided protocols serve as a robust starting point. However, for specific applications, optimization of reaction parameters such as temperature, time, and reagent concentrations may be necessary to maximize the derivatization yield.

By implementing these detailed protocols and adhering to best analytical practices, researchers can achieve sensitive, accurate, and reliable quantification of this compound in a variety of sample matrices.

References

  • Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. [Link]

  • Lee, W.-J., & Lee, D. G. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-10. [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]

  • PubMed. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. [Link]

  • PubMed. (1994). Derivatization of thiol-containing compounds. [Link]

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Applications of Dibrominated Sulfolane Derivatives in Medicinal Chemistry: A Guide to a Promising Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Scaffold of Untapped Potential

In the vast landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that can effectively modulate biological targets is paramount. Among the myriad of heterocyclic systems, those containing sulfur have demonstrated significant therapeutic impact, with the sulfone group being a key feature in numerous approved drugs.[1] The cyclic sulfone, or sulfolane, offers a unique combination of properties: a rigid, five-membered ring that can appropriately orient substituents, and a highly polar, metabolically stable sulfonyl group that is an excellent hydrogen bond acceptor.[2] This makes the sulfolane core an attractive, albeit underexplored, scaffold for drug design.[2]

Concurrently, the strategic incorporation of halogen atoms, particularly bromine, is a time-honored strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of drug candidates.[3][4] Halogens can increase lipophilicity, facilitate membrane permeability, and participate in specific, highly directional interactions known as halogen bonds, which can significantly contribute to binding affinity.[5]

This document explores the confluence of these two powerful concepts: the use of dibrominated sulfolane derivatives as a versatile platform for the discovery of new therapeutic agents. While direct applications of this specific scaffold are nascent in the literature, its chemical reactivity and structural features suggest immense potential. Here, we provide a detailed guide for researchers, scientists, and drug development professionals on the prospective applications of this scaffold, complete with detailed, field-proven protocols and the scientific rationale behind them. We will treat 3,4-dibromosulfolane not merely as a molecule, but as a gateway to novel chemical diversity and biological activity.

Core Chemistry & Strategic Advantages of the Dibrominated Sulfolane Scaffold

The prototypical starting material, 3,4-dibromosulfolane, is a commercially available solid.[6] Its utility in medicinal chemistry stems from the distinct properties of its two key components: the sulfolane ring and the vicinal dibromides.

  • The Sulfolane Core: This heterocyclic system is more than just a passive linker. The sulfonyl group (SO₂) is a potent hydrogen bond acceptor, capable of forming strong interactions with amide N-H groups in protein backbones or polar side chains. Its tetrahedral geometry and the sp³ hybridization of the ring carbons create a defined three-dimensional structure, which can be exploited to control the spatial arrangement of pharmacophoric groups. Furthermore, the sulfone moiety is generally resistant to metabolic degradation, contributing to improved in vivo stability of drug candidates.[2]

  • The Vicinal Dibromides: The two bromine atoms are the reactive handles that allow for the elaboration of the sulfolane core into a diverse library of compounds. They are susceptible to a variety of transformations, most notably:

    • Nucleophilic Substitution: The carbon-bromine bonds can be targeted by nucleophiles, although this is less common for SNAr-type reactions on a saturated ring compared to aromatic systems.

    • Palladium-Catalyzed Cross-Coupling Reactions: This is arguably the most powerful application. Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds. This allows for the systematic and modular installation of a wide array of aryl, heteroaryl, alkyl, and amino groups, which are crucial for tuning the biological activity and physicochemical properties. The reactivity of 3,4-dibromothiophene in such reactions serves as an excellent precedent for the potential of 3,4-dibromosulfolane.[7]

    • Halogen Bonding: The bromine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen and nitrogen in a protein's binding site. This non-covalent interaction is increasingly recognized as a key contributor to ligand affinity.[5]

The combination of a rigid, polar, and stable core with two versatile reactive sites makes the dibrominated sulfolane scaffold a compelling starting point for fragment-based and lead-optimization campaigns.

cluster_scaffold Dibrominated Sulfolane Scaffold cluster_properties Key Attributes cluster_applications Potential Applications Scaffold 3,4-Dibromosulfolane Prop1 Rigid 3D Core Scaffold->Prop1 Prop2 Metabolically Stable Sulfone Group (H-bond acceptor) Scaffold->Prop2 Prop3 Two Reactive Bromine Sites (Cross-Coupling Handles) Scaffold->Prop3 Prop4 Potential for Halogen Bonding Scaffold->Prop4 App1 Kinase Inhibitors Prop1->App1 Prop2->App1 Prop3->App1 App2 Covalent Inhibitors Prop3->App2 App3 Antibacterial Agents Prop3->App3 App4 Privileged Scaffold for Libraries Prop3->App4 Prop4->App1

Caption: Core attributes and potential applications of the dibrominated sulfolane scaffold.

Application Note 1: Dibrominated Sulfolane Derivatives as Kinase Inhibitors

Scientific Rationale: Protein kinases are one of the most important classes of drug targets, particularly in oncology. Most kinase inhibitors target the ATP-binding site, which is composed of a hinge region, a ribose-binding pocket, and a phosphate-binding region. The dibrominated sulfolane scaffold is an excellent candidate for developing novel kinase inhibitors for several reasons:

  • Scaffold Hopping: The sulfolane ring can serve as a novel, rigid scaffold to replace more conventional heterocyclic cores (e.g., quinazolines, pyrimidines) in known kinase inhibitors. Its 3D nature can provide access to new areas of chemical space.

  • Hinge Binding: The sulfone oxygens can act as hydrogen bond acceptors to interact with the backbone N-H of the kinase hinge region, a critical interaction for many type I and type II inhibitors.

  • Vectorial Elaboration: The two bromine atoms provide defined vectors for chemical elaboration. One bromine can be replaced (e.g., via Suzuki coupling) with an aromatic or heteroaromatic group that interacts with the "gatekeeper" residue and other hydrophobic pockets. The second bromine can be functionalized to interact with the solvent-exposed region, improving solubility and allowing for the modulation of pharmacokinetic properties.

Hypothetical Data Presentation: The following table illustrates how screening data for a hypothetical series of sulfolane-based kinase inhibitors targeting Epidermal Growth Factor Receptor (EGFR) could be presented.

Compound IDR¹ Group (at C3)R² Group (at C4)EGFR IC₅₀ (nM)
DS-01BrBr>10,000
DS-024-AnilinophenylBr850
DS-034-Anilinophenyl2-Methoxyethylamino125
DS-044-(3-Chloroanilino)phenyl2-Methoxyethylamino25
ERLOTINIB(Reference Drug)2

Protocol 1: Synthesis of a Disubstituted Sulfolane Derivative via Sequential Suzuki and Buchwald-Hartwig Coupling

This protocol describes a hypothetical two-step synthesis to create a library of diversely functionalized sulfolane derivatives.

Step 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (Monosubstitution)

  • Reaction Setup: To an oven-dried Schlenk flask, add 3,4-dibromosulfolane (1.0 eq), the desired arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to achieve a concentration of 0.1 M with respect to the starting sulfolane.

  • Reaction: Heat the mixture to 90 °C and stir under argon for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

    • Causality Note: The use of a palladium(0) catalyst is essential for the oxidative addition step of the catalytic cycle. The aqueous base is required for the transmetalation step. Dioxane is a common solvent for Suzuki couplings due to its high boiling point and ability to dissolve both organic and inorganic reagents.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the mono-arylated sulfolane derivative.

Step 2: Palladium-Catalyzed Buchwald-Hartwig Amination (Disubstitution)

  • Reaction Setup: To an oven-dried microwave vial, add the mono-arylated sulfolane from Step 1 (1.0 eq), the desired amine (1.5 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (2.0 eq).

  • Solvent Addition: Evacuate and backfill the vial with argon. Add anhydrous, degassed toluene.

  • Reaction: Seal the vial and heat in a microwave reactor to 110 °C for 1-2 hours.

    • Causality Note: The bulky phosphine ligand (Xantphos) is crucial for facilitating the reductive elimination step and preventing β-hydride elimination. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine.

  • Workup and Purification: Cool the reaction, dilute with dichloromethane, and filter through a pad of Celite. Concentrate the filtrate and purify by preparative HPLC or flash chromatography to obtain the final disubstituted product.

Start 3,4-Dibromosulfolane Intermediate Mono-arylated Sulfolane Start->Intermediate Step 1 Final Di-substituted Sulfolane (Kinase Inhibitor Candidate) Intermediate->Final Step 2 reagent1 Ar-B(OH)₂ Pd(PPh₃)₄, K₂CO₃ (Suzuki Coupling) reagent2 R₂NH Pd₂(dba)₃, Xantphos, NaOtBu (Buchwald-Hartwig Amination)

Caption: Synthetic workflow for disubstituted sulfolane kinase inhibitor candidates.

Application Note 2: Dibrominated Sulfolane Derivatives as Antibacterial Agents

Scientific Rationale: The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel antibacterial agents with new mechanisms of action.[8] Dibrominated organic molecules have shown promise as antibacterial agents.[9] The dibrominated sulfolane scaffold could be effective through several potential mechanisms:

  • Enhanced Membrane Permeability: The two bromine atoms significantly increase the lipophilicity of the sulfolane core, which could enhance its ability to penetrate the complex cell walls of bacteria, particularly Gram-negative species.

  • Enzyme Inhibition: Once inside the cell, the molecule could act as an inhibitor of essential bacterial enzymes. The sulfone group could mimic a phosphate or carboxylate group, while the brominated core provides a rigid scaffold for substituents that can occupy hydrophobic pockets in the enzyme's active site.

  • Covalent Modification: While less common for antibacterial agents, the C-Br bonds could potentially act as electrophilic warheads to form covalent bonds with nucleophilic residues (e.g., cysteine) in key bacterial proteins, leading to irreversible inhibition.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standard broth microdilution method to determine the antibacterial efficacy of newly synthesized dibrominated sulfolane derivatives.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight in Mueller-Hinton Broth (MHB). Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL). Create a series of 2-fold serial dilutions of the compound in MHB in a 96-well microtiter plate. The final concentration range might be 128 µg/mL to 0.25 µg/mL.

    • Self-Validation Note: Include a positive control (a known antibiotic like ciprofloxacin), a negative control (MHB with bacteria, no compound), and a sterility control (MHB only). Also include a DMSO control to ensure the solvent has no antibacterial effect at the concentrations used.

  • Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well should be 200 µL.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.

  • Determination of Minimum Bactericidal Concentration (MBC): To determine if the compound is bacteriostatic or bactericidal, take an aliquot from the wells with no visible growth (at and above the MIC) and plate it on Mueller-Hinton Agar. Incubate the agar plates at 37 °C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Conclusion

The dibrominated sulfolane scaffold represents a promising, yet largely untapped, platform in medicinal chemistry. Its inherent properties—a rigid, polar, and stable core combined with two versatile chemical handles—provide a robust foundation for the design of novel therapeutics. The hypothetical applications and protocols detailed herein, grounded in established medicinal chemistry principles, are intended to serve as a launchpad for researchers to explore this exciting area. By leveraging modern synthetic methodologies and robust biological screening, the development of dibrominated sulfolane derivatives could lead to the discovery of potent and selective modulators of a wide range of biological targets, from kinases to bacterial enzymes. The path from this promising scaffold to a clinically successful drug is long, but the journey begins with the exploration of its fundamental chemistry and biological potential.

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The Versatile Synthon: Application Notes for 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Gateway to Diverse Molecular Architectures

In the landscape of modern organic synthesis, the demand for versatile and reactive building blocks is paramount for the efficient construction of complex molecular targets. 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide emerges as a highly valuable, yet underutilized, synthon. Its unique structural features, including the presence of a sulfone group and vicinal bromine atoms on a five-membered ring, unlock a rich and diverse reaction chemistry. This guide provides an in-depth exploration of the synthesis, properties, and key applications of this building block, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. The strategic placement of the bromine atoms and the methyl group on the sulfolane scaffold allows for controlled transformations into a variety of useful intermediates, most notably as a precursor to reactive dienes for cycloaddition reactions and as a substrate for Ramberg-Bäcklund type rearrangements, offering a pathway to novel alkenes and potentially, isoprene analogs.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a synthetic building block is fundamental to its effective application. The key data for this compound are summarized below.

PropertyValueSource
IUPAC Name 3,4-dibromo-3-methylthiolane 1,1-dioxidePubChem[1]
CAS Number 17536-53-7PubChem[1]
Molecular Formula C₅H₈Br₂O₂SPubChem[1]
Molecular Weight 291.99 g/mol PubChem[1]
Appearance Solid (predicted)-
Melting Point Not reported-
Boiling Point Not reported-

Spectroscopic Data (Predicted/Typical):

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the chirality at C3 and C4, leading to diastereotopic protons in the methylene groups. Signals for the -CH₂-SO₂-CH₂- protons would likely appear as complex multiplets in the range of δ 3.0-4.0 ppm. The methyl protons would present as a singlet around δ 1.8-2.2 ppm.

  • ¹³C NMR: The carbon spectrum would show signals for the methyl carbon (δ 20-30 ppm), the two methylene carbons adjacent to the sulfone group (δ 50-65 ppm), and the two bromine-bearing carbons (δ 55-75 ppm).

  • IR (KBr): Characteristic strong absorption bands for the sulfone group (O=S=O) are expected around 1300-1350 cm⁻¹ (asymmetric stretch) and 1120-1160 cm⁻¹ (symmetric stretch).

Synthesis of this compound: A Detailed Protocol

The synthesis of the title compound is achieved through the electrophilic addition of bromine to the double bond of 3-methyl-2,5-dihydrothiophene 1,1-dioxide (also known as 3-methylsulfolene). This precursor is commercially available or can be synthesized from isoprene and sulfur dioxide.

Synthesis Isoprene Isoprene Methylsulfolene 3-Methyl-2,5-dihydro- thiophene 1,1-dioxide Isoprene->Methylsulfolene [4+1] Cycloaddition SO2 SO₂ SO2->Methylsulfolene Title_Compound 3,4-Dibromo-3-methyl- tetrahydrothiophene 1,1-dioxide Methylsulfolene->Title_Compound Bromination Br2 Br₂ Br2->Title_Compound

Figure 1: Synthetic route to the title compound.
Protocol 1: Synthesis of this compound

Principle: This protocol is adapted from the established procedure for the bromination of 3-sulfolene[2]. The electrophilic addition of bromine across the double bond of 3-methyl-2,5-dihydrothiophene 1,1-dioxide proceeds readily in a suitable solvent. The electron-withdrawing sulfone group deactivates the double bond towards electrophilic attack, but the reaction can still be achieved under mild conditions.

Materials:

  • 3-Methyl-2,5-dihydrothiophene 1,1-dioxide (CAS: 1193-10-8)[3][4]

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (Note: CCl₄ is a known carcinogen and its use should be avoided if possible)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 3-methyl-2,5-dihydrothiophene 1,1-dioxide (1.0 eq.) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 eq.) in dichloromethane dropwise via the addition funnel over 30 minutes. Maintain the temperature at 0 °C during the addition. The disappearance of the bromine color indicates the progress of the reaction.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour and then warm to room temperature and stir for another 2 hours.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution until the orange color of excess bromine disappears.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system such as ethanol/water or dichloromethane/hexanes.

Self-Validation: The successful synthesis can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR) of the purified product. The disappearance of the vinyl proton signals and the appearance of signals corresponding to the brominated product in the NMR spectrum are key indicators of a successful reaction.

Synthetic Applications: A Versatile Intermediate

The synthetic utility of this compound stems from its ability to undergo facile elimination reactions to generate reactive intermediates.

Application 1: Precursor to a Substituted Diene for Diels-Alder Reactions

Double dehydrobromination of this compound provides a route to 3-methyl-2,5-dihydrothiophene 1,1-dioxide, which can be envisioned as a masked form of isoprene. While this represents a retro-synthetic application, the in situ generation of a related diene, 3-methylthiophene 1,1-dioxide, followed by trapping in a Diels-Alder reaction is a more synthetically valuable transformation.

DielsAlder Start 3,4-Dibromo-3-methyl- tetrahydrothiophene 1,1-dioxide Diene 3-Methylthiophene 1,1-dioxide (in situ) Start->Diene -2 HBr Base Base (e.g., Et₃N) Base->Diene Cycloadduct Diels-Alder Adduct Diene->Cycloadduct [4+2] Cycloaddition Dienophile Dienophile Dienophile->Cycloadduct

Figure 2: Generation of a diene for Diels-Alder reactions.

Protocol 2: In Situ Generation of 3-Methylthiophene 1,1-dioxide and Diels-Alder Reaction

Principle: Treatment of this compound with a non-nucleophilic base can induce a double elimination of HBr to generate the highly reactive 3-methylthiophene 1,1-dioxide. This diene can be trapped in situ with a suitable dienophile in a [4+2] cycloaddition reaction.

Materials:

  • This compound

  • Triethylamine (Et₃N) or 1,8-Diazabicycloundec-7-ene (DBU)

  • A suitable dienophile (e.g., N-phenylmaleimide, dimethyl acetylenedicarboxylate)

  • Anhydrous toluene or xylene

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the chosen dienophile (1.2 eq.).

  • Add anhydrous toluene to dissolve the reactants.

  • Add triethylamine (2.5 eq.) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the triethylammonium bromide salt and wash the solid with toluene.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the resulting crude cycloadduct by column chromatography on silica gel.

Causality of Experimental Choices: The use of a non-nucleophilic base like triethylamine or DBU is crucial to favor elimination over substitution. The reaction is performed at elevated temperatures to facilitate both the elimination and the subsequent cycloaddition. An inert atmosphere is recommended to prevent potential side reactions with atmospheric oxygen and moisture.

Application 2: Ramberg-Bäcklund Reaction for Alkene Synthesis

The Ramberg-Bäcklund reaction is a powerful method for the synthesis of alkenes from α-halo sulfones[4][5][6]. In the case of this compound, this reaction can be envisioned to produce a substituted cyclic diene.

RambergBacklund Start 3,4-Dibromo-3-methyl- tetrahydrothiophene 1,1-dioxide Episulfone Thiirane dioxide intermediate Start->Episulfone Deprotonation & Intramolecular Displacement Base Strong Base (e.g., KOtBu) Base->Episulfone Product Cyclic Diene + SO₂ Episulfone->Product Cheletropic Extrusion

Figure 3: The Ramberg-Bäcklund reaction pathway.

Protocol 3: Synthesis of a Cyclic Diene via the Ramberg-Bäcklund Reaction

Principle: The reaction is initiated by deprotonation at a carbon alpha to the sulfone group, followed by intramolecular nucleophilic attack on the adjacent carbon bearing a bromine atom to form a transient thiirane dioxide intermediate. This intermediate then undergoes a cheletropic extrusion of sulfur dioxide to form the alkene[5].

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tert-butanol or tetrahydrofuran (THF)

  • Round-bottom flask

  • Inert atmosphere (nitrogen or argon)

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of potassium tert-butoxide (2.2 eq.) in THF to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude product can be purified by distillation or column chromatography.

Expert Insights: The choice of a strong, non-nucleophilic base such as potassium tert-butoxide is critical for promoting the initial deprotonation. The low reaction temperature helps to control the reactivity and minimize side reactions. The expected product, a substituted 1,3-cyclohexadiene derivative, is a valuable building block for further transformations.

Potential as an Isoprene Synthon

The structure of this compound suggests its potential as a precursor for the synthesis of isoprene or its derivatives. The Ramberg-Bäcklund reaction, as described in Protocol 3, could theoretically lead to the formation of a methylated cyclohexadiene. Subsequent thermal or acid-catalyzed fragmentation of this ring system could potentially yield isoprene. While direct literature precedent for this specific transformation is scarce, the underlying chemical principles support its feasibility. Further research in this area could unlock a novel synthetic route to this industrially important monomer from a readily accessible starting material.

Conclusion

This compound is a promising synthetic building block with significant potential for the construction of diverse and complex molecular architectures. Its ability to serve as a precursor to reactive dienes for cycloaddition reactions and as a substrate for the Ramberg-Bäcklund rearrangement makes it a valuable tool for organic chemists. The detailed protocols and mechanistic discussions provided in this guide are intended to facilitate the exploration and application of this versatile synthon in both academic and industrial research settings.

References

  • 3-methyl-2,5-dihydrothiophene 1,1-dioxide. Chemical Synthesis Database. [Link]

  • Ramberg–Bäcklund reaction. Wikipedia. [Link]

  • Sulfolene. Wikipedia. [Link]

  • The Ramberg-Bäcklund Rearrangement. Organic Reactions. [Link]

  • This compound. PubChem. [Link]

Sources

Application Note & Protocol: A Guide to the Radical Bromination of 3-Methylsulfolene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 3-(bromomethyl)-3-sulfolene via the allylic bromination of 3-methylsulfolene. This procedure employs N-Bromosuccinimide (NBS) as the bromine source and benzoyl peroxide as a radical initiator, a classic combination known as the Wohl-Ziegler reaction. We delve into the underlying free-radical mechanism, provide a detailed step-by-step experimental procedure, outline critical safety precautions, and describe methods for product isolation, purification, and characterization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for accessing this versatile chemical intermediate.

Scientific Foundation: The Wohl-Ziegler Reaction Mechanism

The bromination of 3-methylsulfolene at the allylic position is achieved through a free-radical chain mechanism.[1][2] This approach is highly selective for the carbon adjacent to the double bond due to the resonance stabilization of the resulting allylic radical intermediate.[1][3] Using N-Bromosuccinimide (NBS) is critical, as it maintains a low, steady concentration of molecular bromine (Br₂) in the reaction mixture. This low concentration favors the radical substitution pathway and effectively suppresses the competing electrophilic addition of bromine across the double bond.[2][3]

The reaction proceeds through three key stages:

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as benzoyl peroxide or AIBN, upon heating. The resulting radicals then abstract a bromine atom from NBS to generate the key bromine radical (Br•).

  • Propagation: A bromine radical abstracts a hydrogen atom from the allylic methyl group of 3-methylsulfolene, forming a resonance-stabilized allylic radical and hydrogen bromide (HBr).[1] This allylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the desired product, 3-(bromomethyl)-3-sulfolene, and a new bromine radical, which continues the chain reaction.[1][2]

  • Termination: The reaction concludes when radicals are quenched by combining with each other.

Reaction Scheme Diagram

G cluster_initiation Initiation cluster_propagation Propagation Cycle i1 Benzoyl Peroxide i2 2 PhCOO• i1->i2 Heat (Δ) i3 NBS + PhCOO• i4 Br• i3->i4 p1 3-Methylsulfolene i4->p1 p2 Allylic Radical (Resonance Stabilized) p1->p2 + Br• p3 HBr p5 3-(Bromomethyl)-3-sulfolene (Product) p2->p5 + Br₂ p4 Br₂ p3->p4 + NBS G A 1. Combine Reagents B 2. Heat to Reflux (20 hrs) A->B C 3. Cool Reaction to 0°C B->C D 4. Filter Succinimide C->D E 5. Concentrate Filtrate D->E F 6. Crystallize with Ether E->F G 7. Isolate & Dry Product F->G

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Topic: A Multi-Technique Approach for the Comprehensive Characterization of 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Abstract

The compound 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide is a halogenated sulfone derivative whose utility in synthetic chemistry and drug discovery necessitates unambiguous structural confirmation and purity assessment. This application note presents a comprehensive, multi-technique analytical workflow designed to provide a complete chemical and structural characterization. Often supplied with limited analytical data[1], this guide provides field-proven protocols for mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, chromatography, and X-ray crystallography. The causality behind experimental choices is detailed, ensuring that each protocol serves as a self-validating system for researchers requiring the highest degree of analytical certainty.

Introduction and Strategic Overview

This compound (CAS: 17536-53-7, Formula: C₅H₈Br₂O₂S) possesses a complex structure with two adjacent stereocenters, making its characterization non-trivial.[2] The presence of a sulfone group, a methyl substituent, and two bromine atoms on a five-membered ring requires a strategic combination of analytical techniques to confirm its identity, purity, and three-dimensional structure. A flawed or incomplete characterization can compromise subsequent research, leading to irreproducible results and wasted resources.

This guide outlines an integrated workflow, moving from rapid identity confirmation to in-depth structural elucidation. Each technique provides a unique piece of the puzzle, and together, they offer a synergistic and definitive characterization.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Definitive Structure Sample Sample Received HRMS HRMS Analysis (Isotopic Signature) Sample->HRMS Confirm MW HPLC HPLC Analysis (Purity Assessment) Sample->HPLC Assess Purity NMR NMR Spectroscopy (¹H, ¹³C, 2D) HRMS->NMR Confirm Connectivity HPLC->NMR GCMS GC-MS Analysis (Fragmentation) NMR->GCMS Corroborate Structure Xray X-ray Crystallography (Stereochemistry) NMR->Xray Confirm 3D Structure Final Fully Characterized Compound GCMS->Final Xray->Final

Caption: Expected isotopic pattern for a dibrominated compound.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides information on volatile impurities and characteristic fragmentation patterns useful for structural corroboration.

  • Sample Preparation: Prepare a 1 mg/mL solution in a volatile solvent like ethyl acetate or dichloromethane.

  • Instrumentation: Use a standard GC-MS system with an electron ionization (EI) source. [3]3. GC Parameters:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Parameters:

    • Ionization Energy: 70 eV. [3] * Mass Range: 40–400 m/z.

  • Data Interpretation: Analyze the total ion chromatogram (TIC) for purity. Examine the mass spectrum of the main peak for characteristic fragment ions, such as the loss of Br (M-79/81), SO₂ (M-64), or the methyl group (M-15).

NMR Spectroscopy: Assembling the Molecular Skeleton

Expertise & Causality: While MS confirms the formula, NMR spectroscopy reveals the precise connectivity of the atoms. For this molecule, ¹H and ¹³C NMR are essential to confirm the tetrahydrothiophene sulfone backbone and the substitution pattern. Due to the presence of two chiral centers (C3 and C4), the methylene protons at C2 and C5 are diastereotopic and will exhibit complex splitting patterns, a key feature to look for.

Protocol 3: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition:

    • Acquire a standard ¹H spectrum (16-32 scans).

    • Acquire a proton-decoupled ¹³C spectrum (1024-2048 scans).

    • (Optional but recommended) Acquire 2D correlation spectra like COSY (¹H-¹H) and HSQC (¹H-¹³C) to aid in definitive assignments.

  • Data Interpretation: Analyze chemical shifts, integration, and coupling patterns to assign all protons and carbons.

Expected NMR Data (Predicted)
NucleusPredicted Chemical Shift (ppm, in CDCl₃)MultiplicityAssignmentRationale
¹H~1.9 - 2.1Singlet (s)-CH₃Methyl group on a quaternary carbon adjacent to a bromine.
¹H~3.2 - 3.8Multiplet (m)-CH₂-SO₂- (2H at C2)Protons adjacent to the electron-withdrawing sulfone group. Diastereotopic, complex splitting expected.
¹H~3.9 - 4.5Multiplet (m)-CH₂-C(Br)- (2H at C5)Protons adjacent to the carbon bearing a bromine. Diastereotopic, complex splitting expected.
¹H~4.6 - 4.9Doublet (d)-CH(Br)-Proton on the carbon (C4) bearing a bromine.
¹³C~25 - 30CH₃-CH₃Methyl carbon.
¹³C~55 - 65CH₂C2 and C5Methylene carbons of the ring. Shifted downfield by adjacent heteroatoms.
¹³C~65 - 75CC3Quaternary carbon attached to Br, CH₃, and SO₂ group.
¹³C~70 - 80CHC4Methine carbon attached to Br.

Chromatographic Methods for Quantitative Purity Analysis

Expertise & Causality: Purity is a critical parameter for any research chemical. Chromatographic methods separate the target compound from impurities, allowing for accurate quantification. Reversed-phase HPLC is the gold standard for analyzing polar to moderately nonpolar organic molecules and is well-suited for this compound. [4][5]

Protocol 4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Sample Preparation: Prepare a 1 mg/mL solution in acetonitrile. Filter through a 0.22 µm syringe filter before injection.

  • Instrumentation: An HPLC system with a UV-Vis detector and a C18 column.

  • HPLC Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water (HPLC grade).

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (sulfone groups have weak end-absorption).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100%.

X-ray Crystallography: The Definitive 3D Structure

Expertise & Causality: While the combination of MS and NMR confirms the compound's constitution (i.e., which atoms are bonded to which), it does not definitively establish the relative stereochemistry at the C3 and C4 chiral centers. Single-crystal X-ray diffraction is the only technique that provides an unambiguous three-dimensional structure, revealing precise bond lengths, bond angles, and the solid-state conformation of the molecule. [6]Studies of similar cyclic sulfones show that the five-membered ring can adopt a twisted conformation, a detail only accessible through this method. [7]

Protocol 5: Single-Crystal X-ray Diffraction
  • Crystal Growth (The Critical Step): High-quality single crystals are essential. [6] * Method: Slow evaporation is often successful. Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., a mixture of dichloromethane and hexane) to create a saturated solution.

    • Procedure: Loosely cover the vial and allow the solvent to evaporate slowly over several days in a vibration-free environment.

  • Crystal Selection and Mounting: Select a clear, well-formed crystal (typically 0.1-0.3 mm) under a microscope and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in an X-ray diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • A monochromatic X-ray beam is directed at the crystal, and diffraction patterns are collected as the crystal is rotated. [6]4. Structure Solution and Refinement:

    • The collected data is processed to determine the positions of the atoms within the crystal lattice, yielding an electron density map.

    • An atomic model is built and refined until the calculated diffraction pattern matches the observed pattern.

  • Validation and Analysis: The final structure is validated to ensure chemical reasonability. The output provides the definitive relative stereochemistry of the C3 and C4 centers and detailed geometric parameters.

G cluster_summary Synergistic Data Confirmation HRMS HRMS C₅H₈Br₂O₂S 1:2:1 Isotope Pattern NMR NMR Confirms C-H Framework Diastereotopic Protons HRMS->NMR Provides Formula Conclusion Unambiguous Characterization HRMS->Conclusion XRAY X-ray Definitive Stereochemistry Twisted Ring Conformation NMR->XRAY Provides Connectivity NMR->Conclusion HPLC HPLC Purity > 95% HPLC->HRMS Confirms Sample Integrity HPLC->NMR Confirms Sample Integrity HPLC->XRAY Confirms Sample Integrity HPLC->Conclusion XRAY->Conclusion

Caption: Synergy of analytical techniques for complete characterization.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms.
  • Benchchem. (n.d.). A Comparative Guide to the X-ray Crystallographic Analysis of Substituted Thiophene Derivatives.
  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • SIELC Technologies. (n.d.). Separation of Sulfolane on Newcrom R1 HPLC column.
  • Headley, J. V., & Peru, K. M. (2003). A review of analytical methods for the determination of sulfolane and alkanolamines in environmental studies. Journal of AOAC International, 86(5), 935-943. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Aitken, R. A., Slawin, A. M. Z., & Sonecha, D. K. (2023). The X-ray Structures of 2- and 3-Sulfolene and Two Halogenated Derivatives. Journal of Chemical Crystallography, 53, 431–437. Retrieved from [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance and Synthesis Overview

3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide is a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. Its rigid, sulfone-containing heterocyclic scaffold, adorned with reactive bromine atoms, provides a versatile platform for introducing molecular diversity through subsequent cross-coupling reactions and nucleophilic substitutions. The scale-up synthesis of this compound is therefore of significant interest to researchers and professionals in the drug development and chemical manufacturing sectors.

This application note provides a comprehensive guide to the robust and scalable synthesis of this compound. The synthetic strategy is a two-step process commencing with the readily available starting materials, isoprene and sulfur dioxide, to first produce the precursor, 3-methyl-2,5-dihydrothiophene 1,1-dioxide. This intermediate is then subjected to a carefully controlled bromination to yield the target compound. This document will detail the underlying chemical principles, provide step-by-step protocols for both synthetic stages, and address critical safety and operational considerations for a successful scale-up.

Synthetic Pathway and Mechanistic Considerations

The overall synthetic route is depicted below. The initial step is a [4+1] cycloaddition (a cheletropic reaction) between isoprene and sulfur dioxide to form 3-methyl-2,5-dihydrothiophene 1,1-dioxide. This reaction is typically performed under pressure and is known for its high atom economy. The subsequent step is an electrophilic addition of bromine across the double bond of the sulfolene ring to furnish the desired this compound.

G Isoprene Isoprene Step1 [4+1] Cycloaddition Isoprene->Step1 SO2 Sulfur Dioxide SO2->Step1 Intermediate 3-Methyl-2,5-dihydrothiophene 1,1-dioxide Step1->Intermediate Step2 Electrophilic Addition Intermediate->Step2 Bromine Bromine (Br2) Bromine->Step2 Product This compound Step2->Product

Caption: Overall synthetic workflow for this compound.

Part 1: Scale-Up Synthesis of 3-Methyl-2,5-dihydrothiophene 1,1-dioxide

Principle and Rationale

The formation of 3-methyl-2,5-dihydrothiophene 1,1-dioxide from isoprene and sulfur dioxide is a highly efficient cycloaddition reaction. For a scale-up operation, conducting this reaction in a pressure vessel is necessary due to the gaseous nature of sulfur dioxide. The use of an antioxidant, such as hydroquinone, is recommended to prevent the polymerization of isoprene.

Experimental Protocol

Materials and Equipment:

Reagent/EquipmentGrade/Specification
Isoprene≥99%
Sulfur DioxideAnhydrous
HydroquinoneReagent Grade
Autoclave/Pressure ReactorAppropriate for the scale of the reaction

Procedure:

  • Reactor Preparation: Ensure the pressure reactor is clean, dry, and equipped with a stirrer, pressure gauge, and gas inlet/outlet valves.

  • Charging the Reactor: Charge the reactor with isoprene and a catalytic amount of hydroquinone (approximately 0.1% by weight of isoprene).

  • Cooling and Evacuation: Cool the reactor to -10 °C and evacuate to remove air.

  • Sulfur Dioxide Addition: Introduce a molar excess of sulfur dioxide into the cooled and evacuated reactor. The reaction is typically performed with a 1.2 to 1.5 molar equivalent of SO₂ with respect to isoprene.

  • Reaction: Seal the reactor and allow it to warm to room temperature. The reaction is exothermic and the pressure will increase. Stir the reaction mixture for 12-24 hours. For an accelerated reaction, the mixture can be heated to 100-130 °C for 1-2 hours, but this requires careful monitoring of the pressure.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and cautiously vent the excess sulfur dioxide into a scrubber containing a sodium hydroxide solution.

  • Isolation: The product, 3-methyl-2,5-dihydrothiophene 1,1-dioxide, is a solid at room temperature and can be collected. For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or water.

Part 2: Scale-Up Synthesis of this compound

Principle and Rationale

The bromination of the double bond in 3-methyl-2,5-dihydrothiophene 1,1-dioxide is an electrophilic addition reaction. The reaction is highly exothermic and requires strict temperature control to minimize the formation of byproducts. The choice of solvent is critical for managing the reaction temperature and facilitating product isolation. Dichloromethane is a suitable solvent for this transformation as it is relatively inert to bromine and allows for good temperature control at its boiling point.

Safety First: Handling Molecular Bromine at Scale

Bromine is a highly corrosive, toxic, and volatile substance that requires stringent safety precautions, especially in a scale-up operation.[1][2]

  • Personal Protective Equipment (PPE): A full-face respirator with an appropriate cartridge for acid gases and halogens, heavy-duty chemical-resistant gloves (e.g., neoprene or nitrile), a chemical-resistant apron or suit, and safety goggles are mandatory.[3][4]

  • Engineering Controls: The entire operation must be conducted in a well-ventilated chemical fume hood or a dedicated ventilated enclosure.[3][4] A safety shower and eyewash station must be readily accessible.

  • Quenching Agent: A saturated solution of sodium thiosulfate or sodium metabisulfite must be prepared and readily available to neutralize any spills and for the work-up procedure.[2][5]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation Prep Don appropriate PPE (Full-face respirator, chemical-resistant gloves, etc.) Dissolve Dissolve starting material in Dichloromethane Vent Ensure adequate ventilation (Fume hood or ventilated enclosure) Quench Prepare saturated sodium thiosulfate solution Cool Cool the solution to 0-5 °C Dissolve->Cool Add_Br2 Slowly add Bromine solution Cool->Add_Br2 Monitor Monitor reaction by TLC Add_Br2->Monitor Quench_excess Quench excess Bromine with Sodium Thiosulfate Monitor->Quench_excess Separate Separate organic layer Quench_excess->Separate Wash Wash with brine and dry Separate->Wash Concentrate Concentrate in vacuo Wash->Concentrate Recrystallize Recrystallize from a suitable solvent Concentrate->Recrystallize

Sources

Application Notes and Protocols for 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the handling, storage, and potential applications of 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide. As a halogenated sulfone, this compound presents both unique opportunities in synthetic chemistry and specific safety challenges. These notes and protocols are designed to provide researchers, scientists, and drug development professionals with the necessary information to safely incorporate this reagent into their workflows. The causality behind experimental choices is explained, and all protocols are presented as self-validating systems to ensure scientific integrity.

Introduction: The Scientific Context of a Niche Reagent

This compound, a derivative of sulfolane, belongs to a class of compounds that have found utility in medicinal chemistry and materials science.[1] The sulfone group, a key feature of this molecule, is a bioisostere for other functional groups and can influence the physicochemical properties of a molecule, such as solubility and metabolic stability.[2] The presence of two bromine atoms suggests its potential as a synthetic intermediate, for example, in cross-coupling reactions or as a precursor to other functionalized thiophene derivatives. Thiophene-containing molecules are prevalent in a wide range of pharmaceuticals, highlighting the importance of novel thiophene building blocks in drug discovery.[1]

This guide will provide a detailed overview of the known properties of this compound, followed by robust protocols for its safe handling and storage, and concluding with potential, albeit currently theoretical, applications in a research setting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its safe and effective use. The following table summarizes the key properties of this compound.

PropertyValueSource
Chemical Formula C₅H₈Br₂O₂S[3]
Molecular Weight 291.99 g/mol [3]
CAS Number 17536-53-7[3]
Appearance Likely a solid (based on related compounds)Inferred
Solubility Expected to be soluble in many organic solventsInferred

Hazard Identification and Safety Precautions

Primary Hazard: Based on aggregated GHS data, this compound is classified as causing serious eye irritation (H319).[3] Therefore, all handling procedures must be designed to prevent eye contact.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical splash goggles that form a seal around the eyes are essential.[4][5] For procedures with a high risk of splashing, a face shield should be worn in addition to goggles.[5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[6] Gloves should be inspected before use and changed immediately if contaminated.

  • Body Protection: A lab coat, long pants, and closed-toe shoes are required.[6] For larger quantities, a chemically resistant apron is recommended.

Engineering Controls

All manipulations of this compound, especially in powdered form, should be conducted in a certified chemical fume hood to minimize the risk of inhalation and eye exposure.[6][7]

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][5] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Storage and Handling Protocols

Proper storage and handling are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Storage
  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area.[8]

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and metals. While specific incompatibility data for this compound is limited, caution should be exercised with substances that react with brominated compounds.

Handling

The following workflow is recommended for handling powdered this compound:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the electrophilic addition of bromine (Br₂) to the double bond of 3-methyl-2,5-dihydrothiophene 1,1-dioxide, also known as 3-methylsulfolene or isoprene sulfone.[1][2] This reaction is typically carried out in a suitable solvent, such as a chlorinated hydrocarbon or an alcohol.

Q2: What are the expected regio- and stereochemical outcomes of the bromination?

A2: The bromination of an unsymmetrical alkene like 3-methyl-2,5-dihydrothiophene 1,1-dioxide proceeds via a cyclic bromonium ion intermediate. The nucleophilic attack by the bromide ion then occurs. Due to the presence of the methyl group, the attack is expected to be influenced by both steric and electronic factors, potentially leading to a mixture of diastereomers. The trans-dibrominated product is generally favored in the bromination of cyclic alkenes.

Q3: My reaction mixture remains yellow/orange even after the supposed completion time. What does this indicate?

A3: A persistent yellow or orange color suggests the presence of unreacted bromine. This could be due to several factors, including impure starting material, incorrect stoichiometry, or a reaction temperature that is too low. A simple way to check for the presence of unsaturation is the bromine water test, where the disappearance of the bromine color indicates the consumption of the alkene.[3][4]

Q4: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

A4: Besides the starting material, common impurities can include monobrominated intermediates, isomeric dibrominated products, and potentially products of allylic bromination, where a hydrogen on the methyl group is substituted by bromine. The formation of these byproducts is highly dependent on the reaction conditions.

Q5: What is the best method for purifying the final product?

A5: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of chlorinated solvents and alkanes. For more challenging separations of isomers or removal of persistent impurities, column chromatography on silica gel is a viable option.

II. Detailed Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Yield
Potential Cause Explanation & Recommended Action
Impure Starting Material The starting material, 3-methyl-2,5-dihydrothiophene 1,1-dioxide, can contain impurities that may interfere with the reaction. It is recommended to purify the starting material by recrystallization or sublimation if its purity is questionable.
Incorrect Stoichiometry Ensure that a slight excess of bromine is not used, as this can lead to over-bromination and other side reactions. A 1:1 molar ratio of the alkene to bromine is the theoretical ideal, but small adjustments may be necessary based on the purity of the reagents.
Low Reaction Temperature While lower temperatures can improve selectivity, they can also significantly slow down the reaction rate. If the reaction is not proceeding, a modest increase in temperature may be necessary. Monitor the reaction progress by TLC to find the optimal temperature.
Inappropriate Solvent The choice of solvent can influence the reaction rate and selectivity. Non-polar solvents like carbon tetrachloride or dichloromethane are commonly used. Polar solvents may compete with the bromide ion in attacking the bromonium ion intermediate.
Problem 2: Formation of Multiple Products (Poor Selectivity)
Potential Cause Explanation & Recommended Action
Radical Side Reactions The presence of light or radical initiators can promote allylic bromination, leading to the formation of undesired byproducts. It is advisable to run the reaction in the dark or in a flask wrapped in aluminum foil.
Isomer Formation The attack of the bromide ion on the unsymmetrical bromonium ion intermediate can occur at two different carbons, leading to a mixture of regioisomers. Lowering the reaction temperature can sometimes improve the regioselectivity.
Rearrangement Reactions Although less common in this specific reaction, carbocationic rearrangements can occur under certain conditions, especially if acidic impurities are present. Ensuring the reaction is run under neutral conditions can help to minimize this.
Problem 3: Difficulties in Product Isolation and Purification
Potential Cause Explanation & Recommended Action
Product is an Oil If the product does not crystallize, it may be due to the presence of impurities or because it is a mixture of diastereomers which can have a lower melting point. In this case, purification by column chromatography is the recommended next step.
Co-elution of Impurities If impurities are difficult to separate by column chromatography, try using a different eluent system with varying polarity. Sometimes, a multi-step purification involving both crystallization and chromatography is necessary.
Acidic Impurities The reaction can sometimes generate acidic byproducts. Washing the organic layer with a dilute solution of sodium bicarbonate during the work-up can help to remove these.

III. Experimental Protocol and Characterization

This section provides a representative experimental procedure for the synthesis of this compound, along with expected characterization data.

Representative Synthesis Protocol
  • Dissolution of Starting Material: In a round-bottom flask protected from light, dissolve 3-methyl-2,5-dihydrothiophene 1,1-dioxide (1.0 eq) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Bromine: Slowly add a solution of bromine (1.0 eq) in the same solvent to the cooled solution of the starting material with constant stirring. The addition should be dropwise to maintain the temperature and control the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material spot indicates the completion of the reaction. The characteristic orange color of bromine should also fade.

  • Work-up: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine. Subsequently, wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization Data
Property Value Source
Molecular Formula C₅H₈Br₂O₂S[5]
Molecular Weight 291.99 g/mol [5]
Appearance White to off-white solid
IUPAC Name 3,4-dibromo-3-methylthiolane 1,1-dioxide[5]
CAS Number 17536-53-7[6]

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to be complex due to the presence of diastereomers. Protons adjacent to the bromine atoms and the sulfone group will appear in the downfield region. The methyl group will likely appear as a singlet or a set of singlets for the different isomers.

  • ¹³C NMR: The spectrum will show five distinct carbon signals for each diastereomer. The carbons bonded to bromine will be in the range of 40-60 ppm, while the carbons adjacent to the sulfone group will be further downfield.

  • IR Spectroscopy: A strong absorption band characteristic of the sulfone group (S=O stretching) is expected around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹. The C-Br stretching vibrations will appear in the fingerprint region. An FTIR spectrum of the related compound, 3,4-dibromotetrahydrothiophene 1,1-dioxide, is available for comparison.[1]

IV. Reaction Mechanism and Logic

The synthesis of this compound is a classic example of an electrophilic addition of a halogen to an alkene.

reaction_mechanism cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product start 3-Methyl-2,5-dihydrothiophene 1,1-dioxide intermediate Cyclic Bromonium Ion start->intermediate + Br₂ product This compound intermediate->product + Br⁻

Caption: Reaction mechanism for the bromination of 3-methyl-2,5-dihydrothiophene 1,1-dioxide.

The reaction is initiated by the attack of the electron-rich double bond of the sulfolene on the bromine molecule, which acts as an electrophile. This leads to the formation of a three-membered cyclic bromonium ion intermediate. The positive charge is shared between the two carbons of the original double bond and the bromine atom.

The second step involves the nucleophilic attack of the bromide ion (Br⁻) on one of the carbons of the bromonium ion. This attack occurs from the side opposite to the bromonium ion, resulting in an anti-addition of the two bromine atoms across the double bond. Due to the presence of the methyl group, the two faces of the double bond are not equivalent, and the attack of the bromide ion can lead to the formation of different diastereomers.

V. Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve issues during the synthesis.

troubleshooting_workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification cluster_analysis Analysis start Synthesis of 3,4-Dibromo-3-methyl- tetrahydrothiophene 1,1-dioxide reaction_issue Problem with Reaction? start->reaction_issue check_reagents Check Reagent Purity & Stoichiometry reaction_issue->check_reagents Yes workup_issue Problem with Isolation? reaction_issue->workup_issue No check_conditions Verify Reaction Conditions (Temp, Time, Light) check_reagents->check_conditions check_conditions->workup_issue optimize_workup Optimize Work-up Procedure (Washes, Drying) workup_issue->optimize_workup Yes purification_issue Purification Challenge? workup_issue->purification_issue No optimize_workup->purification_issue recrystallize Recrystallization purification_issue->recrystallize Yes chromatography Column Chromatography purification_issue->chromatography Yes analysis_issue Incorrect Product? purification_issue->analysis_issue No recrystallize->analysis_issue chromatography->analysis_issue nmr_analysis Analyze NMR Spectra analysis_issue->nmr_analysis Yes success Successful Synthesis analysis_issue->success No ms_analysis Analyze Mass Spectrum nmr_analysis->ms_analysis ir_analysis Analyze IR Spectrum ms_analysis->ir_analysis ir_analysis->start Re-evaluate

Sources

Technical Support Center: Purification of 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound. Our focus is on explaining the causality behind experimental choices to ensure both success and reproducibility in your work.

Compound Overview

Before delving into purification, understanding the key properties of the target compound is essential.

PropertyValueSource
IUPAC Name 3,4-dibromo-3-methylthiolane 1,1-dioxidePubChem[1]
CAS Number 17536-53-7Sigma-Aldrich
Molecular Formula C₅H₈Br₂O₂SPubChem[1]
Molecular Weight 291.99 g/mol PubChem[1]
GHS Hazard Warning: Causes serious eye irritationPubChem[1]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems in a question-and-answer format that you may encounter during your experiments.

Issue 1: My crude product is a persistent yellow or reddish-brown color, even after initial work-up.

Potential Cause: This discoloration is almost certainly due to the presence of residual elemental bromine (Br₂) or N-bromosuccinimide (NBS) from the synthesis.[2] These impurities are common in bromination reactions and can be difficult to remove by simple extraction.

Recommended Solutions:

  • Chemical Quenching: The most effective method is to neutralize the excess bromine. Before concentrating your organic extract, wash it with a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).[2] Continue washing until the reddish-brown color of the organic layer disappears completely.

  • Activated Carbon Treatment: If a pale yellow color persists after quenching, it may be due to other trace impurities. Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and add a small amount of activated carbon (typically 1-2% w/w). Stir the slurry for 15-30 minutes at room temperature. The colored impurities will adsorb onto the carbon. Remove the carbon by filtration through a pad of Celite or a 0.45 µm filter. Be aware that activated carbon can also adsorb some of your product, potentially leading to a minor loss in yield.[2]

Issue 2: My compound appears to be degrading during column chromatography on silica gel.

Symptom: You observe streaking on the TLC plate, the appearance of new spots with a lower Rf value during elution, or a significantly low recovery of the desired product from the column.[2]

Potential Cause: Standard silica gel is slightly acidic and can promote the degradation of acid-sensitive compounds. Brominated sulfones, particularly those with tertiary bromide centers like this compound, can be susceptible to elimination reactions (dehydrobromination) under acidic conditions.

Recommended Solutions:

  • Neutralize the Stationary Phase: To mitigate degradation, use deactivated or neutral silica gel. You can prepare this by making a slurry of standard silica gel in your chosen eluent and adding 1% triethylamine (Et₃N) by volume. The triethylamine will neutralize the acidic sites on the silica surface.[2]

  • Use an Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase, such as neutral alumina or Florisil. Perform a preliminary TLC analysis on these stationary phases to ensure your compound separates effectively.

  • Minimize Residence Time: Do not allow the compound to remain on the column for an extended period. A faster elution, provided it maintains adequate separation, will reduce the contact time between your compound and the stationary phase.[2]

Issue 3: I'm experiencing significant product loss during recrystallization.

Symptom: After cooling and filtering, the yield of crystalline product is much lower than expected.

Potential Causes & Solutions:

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at high temperatures. If the compound is too soluble at room temperature, recovery will be poor. Test a range of solvents (e.g., water, ethanol, isopropanol, ethyl acetate/hexane mixtures) on a small scale to find the optimal system.

  • Cooling Too Rapidly: Crash cooling by placing a hot solution directly into an ice bath promotes the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature first to encourage the growth of larger, purer crystals. Once at room temperature and crystal formation has begun, then transfer to an ice bath to maximize recovery.[2][3]

  • Using Too Much Solvent: Using the absolute minimum amount of hot solvent required to fully dissolve the crude product is critical. Excess solvent will keep more of your product dissolved even at low temperatures, thereby reducing the final yield.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: Besides unreacted starting materials, common impurities include the brominating reagent (e.g., NBS), acidic by-products like hydrogen bromide (HBr), and potentially over-brominated or isomeric products.[2] The presence of succinimide is also expected if NBS is used in the reaction.[3]

Q2: How stable is the purified compound and how should I store it?

A2: Brominated organic compounds can be susceptible to degradation over time.[2] The carbon-bromine bond is weaker than carbon-chlorine or carbon-fluorine bonds, making them more prone to dehalogenation, which can be accelerated by light and heat.[2] For long-term storage, it is recommended to keep the purified solid in a dark, sealed container, preferably at a low temperature (e.g., in a refrigerator).

Q3: Should I choose recrystallization or column chromatography for purification?

A3: The choice depends on the impurity profile and the required purity level.

TechniqueAdvantagesDisadvantagesBest For
Recrystallization Cost-effective, scalable, can yield very high purity material if impurities have different solubility profiles.Can lead to significant yield loss, less effective for impurities with similar solubility.Removing impurities with significantly different solubilities from a solid crude product.
Column Chromatography Highly effective at separating compounds with similar polarities, provides high resolution.More labor-intensive, requires larger volumes of solvent, potential for product degradation on acidic stationary phases.[2]Separating complex mixtures or when impurities have similar properties to the product.

Q4: What are the primary safety concerns when handling this compound?

A4: According to GHS classifications, this compound is known to cause serious eye irritation.[1] It is imperative to wear appropriate personal protective equipment (PPE), including safety glasses or goggles and gloves. All handling should be performed in a well-ventilated fume hood.

Experimental Protocols & Workflows

Purification Workflow Overview

The following diagram illustrates a typical decision-making process for purifying the crude product.

CRUDE Crude Product (Brown/Yellow Solid) QUENCH Dissolve in Organic Solvent & Wash with 10% Na₂S₂O₃(aq) CRUDE->QUENCH TLC TLC Analysis QUENCH->TLC Check Impurity Profile RECRYST Recrystallization TLC->RECRYST One major spot, impurities at baseline COLUMN Column Chromatography (Neutralized Silica) TLC->COLUMN Multiple close-running spots PURE Pure Product RECRYST->PURE COLUMN->PURE

Caption: General purification workflow for the target compound.

Protocol 1: Purification by Recrystallization

This protocol is suitable if TLC analysis shows a dominant product spot with minor, baseline impurities.

  • Solvent Selection: On a small scale, test the solubility of ~20 mg of crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate/hexane). The ideal solvent will dissolve the product when hot but cause it to precipitate upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise to the flask while heating (e.g., on a hot plate) and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is still colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: If carbon was used, perform a hot filtration through a fluted filter paper to remove it. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. Once the flask has reached ambient temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Collection and Washing: Collect the crystals by suction filtration using a Büchner funnel.[3] Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol is recommended for separating complex mixtures where recrystallization is ineffective.

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis PREP_ELUENT Select Eluent System (e.g., Hexane:EtOAc) via TLC PREP_SLURRY Prepare Slurry: Silica + Eluent + 1% Et₃N PREP_ELUENT->PREP_SLURRY PACK Pack Column with Slurry PREP_SLURRY->PACK LOAD Load Sample (adsorbed on silica) PACK->LOAD ELUTE Elute with Mobile Phase LOAD->ELUTE COLLECT Collect Fractions ELUTE->COLLECT ANALYZE Analyze Fractions by TLC COLLECT->ANALYZE COMBINE Combine Pure Fractions ANALYZE->COMBINE EVAP Evaporate Solvent COMBINE->EVAP PURE_PRODUCT PURE_PRODUCT EVAP->PURE_PRODUCT Final Pure Product

Caption: Step-by-step workflow for column chromatography.

  • Mobile Phase Selection: Using TLC, determine a suitable solvent system (eluent) that provides good separation of your product from impurities. An Rf value of ~0.3 for the desired compound is often ideal. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of neutralized silica gel (see Troubleshooting Issue 2) in the chosen eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • Technical Support Center: Purification of Brominated Organic Compounds. (2025). BenchChem.
  • Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. St. Olaf College.
  • 3,4-dibromo-3-methyl-tetrahydro-thiophene 1,1-dioxide. Sigma-Aldrich.
  • This compound.

Sources

Technical Support Center: Bromination of 3-Methyl-3-Sulfolene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of 3-methyl-3-sulfolene. This guide is designed for researchers, chemists, and process development professionals who are utilizing this reaction and may encounter challenges. Below, you will find a series of troubleshooting questions and in-depth answers formatted to resolve common issues, enhance reaction efficiency, and ensure product purity.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

FAQ 1: My reaction yield is significantly lower than expected, and I notice gas evolution. Is the starting material decomposing?

Answer:

Yes, this is a very common and often overlooked side reaction. The 3-sulfolene ring system is known to undergo a thermally induced retro-cheletropic extrusion of sulfur dioxide (SO₂).[1] This process is reversible but at elevated temperatures, the equilibrium favors the formation of the corresponding diene (in this case, isoprene) and gaseous SO₂. If your reaction is conducted at too high a temperature, you are likely losing a significant portion of your starting material through this decomposition pathway, leading to poor yields.

Causality: The reaction is driven by an increase in entropy from the formation of two molecules from one, one of which is a gas. Radical initiators, often used in brominations, require thermal decomposition to generate radicals, creating a delicate balance. The temperature required to initiate bromination can simultaneously be high enough to initiate SO₂ extrusion.

Troubleshooting Protocol: Mitigating Thermal Decomposition

  • Temperature Control: Maintain the reaction temperature at the lowest possible point that still allows for efficient radical initiation. For N-Bromosuccinimide (NBS) reactions, this is typically the reflux temperature of the solvent. Choose a lower-boiling solvent like carbon tetrachloride (CCl₄, reflux at 77°C) over benzene (reflux at 80°C) or chlorobenzene (reflux at 131°C) if compatible with your system.

  • Initiator Choice: Use a photolytic initiator (e.g., a UV lamp) at a lower temperature instead of a thermal initiator like AIBN or benzoyl peroxide. Photons can provide the energy for homolytic cleavage of the brominating agent without heating the bulk solution excessively.[2][3]

  • Slow Addition: Add the radical initiator in portions over the course of the reaction. This maintains a steady, low concentration of radicals without requiring a high initial temperature spike.

FAQ 2: My NMR and Mass Spec data show a mixture of products, including di- and tri-brominated species. How can I improve the selectivity for mono-bromination?

Answer:

This issue, known as over-bromination, arises because the desired mono-brominated product still contains reactive allylic hydrogen atoms that can participate in further radical substitution reactions. The electron-withdrawing sulfone group can influence the reactivity of the remaining C-H bonds, sometimes making them susceptible to further abstraction.

Causality: The radical chain reaction does not automatically terminate after one substitution. Any allylic C-H bond can be abstracted by a bromine radical.[4] Bromine radicals are relatively selective, preferring to abstract the weakest C-H bond which forms the most stable radical.[5][6] However, if the mono-brominated product is present in high concentration while the brominating agent is still in excess, competitive bromination will occur.

Troubleshooting Protocol: Enhancing Mono-bromination Selectivity

  • Control Stoichiometry: Use the brominating agent, typically NBS, as the limiting reagent. A slight excess of the 3-methyl-3-sulfolene (1.1 to 1.2 equivalents) can help ensure the brominating agent is consumed before significant over-bromination of the product can occur.

  • Slow Addition of Brominating Agent: Instead of adding all the NBS at the beginning, add it portion-wise over several hours. This strategy maintains a very low steady-state concentration of bromine and bromine radicals in the reaction mixture, favoring reaction with the more abundant starting material over the less concentrated product.[2][7]

  • Monitor the Reaction: Use TLC or GC-MS to carefully monitor the progress of the reaction. Quench the reaction (e.g., by cooling and filtering off the succinimide) as soon as the starting material is consumed to an acceptable level, before significant di-brominated product appears.

ParameterStandard Protocol (High Over-bromination Risk)Optimized Protocol (High Selectivity)
NBS Stoichiometry 1.1 - 1.2 eq.0.9 - 0.95 eq.
NBS Addition All at t=0Portion-wise over 2-4 hours
Reaction Monitoring Endpoint check onlyEvery 30-60 minutes after 50% conversion
FAQ 3: I've isolated a product, but it's not the expected allylic bromide. What other isomers are possible?

Answer:

There are two primary isomeric side products you may be forming: a product from double bond migration or a product from electrophilic addition.

  • Double Bond Migration: In the presence of trace acid or base, 3-sulfolenes can isomerize to the more thermodynamically stable 2-sulfolene.[8] This new isomer presents a different set of allylic protons, which can then be brominated, leading to a constitutional isomer of your desired product.

  • Electrophilic Addition: While NBS is used specifically to avoid this, improper reaction conditions can lead to the generation of molecular bromine (Br₂).[7][9] Br₂ can add across the double bond via an electrophilic addition mechanism, especially in polar solvents, to give a di-bromide.[8] This is often followed by elimination of HBr to yield a vinylic bromide, another undesired isomer.

Causality: The allylic radical intermediate is resonance-stabilized. If the radical is unsymmetrical, bromination can occur at more than one position, leading to a mixture of regioisomers.[2][3]

// Connections SM -> Isomer_SM [label="Base/Acid Trace", color="#EA4335", style=dashed, dir=both]; SM -> Addition_Product [label="High [Br2]\n(e.g., HBr + NBS)", color="#EA4335", style=dashed];

} .enddot Caption: Reaction pathways for bromination of 3-methyl-3-sulfolene.

Troubleshooting Protocol: Suppressing Isomer Formation

  • Use Radical-Specific Conditions: Employ a non-polar solvent like CCl₄ or cyclohexane. These solvents disfavor the ionic mechanism of electrophilic addition.[7]

  • Scrub HBr: The reaction of NBS with HBr (formed during radical abstraction) is what generates the low concentration of Br₂ needed for the chain reaction.[9] However, an accumulation of HBr can promote both isomerization and electrophilic addition. While not always practical, adding a non-nucleophilic base scavenger like calcium carbonate can sometimes help, but care must be taken as it can also promote isomerization.[10] The best defense is slow NBS addition to keep HBr concentration minimal.

  • Purify Starting Material: Ensure your starting 3-methyl-3-sulfolene is free from acidic or basic impurities that could catalyze isomerization before the reaction even begins.

FAQ 4: My purification is challenging due to a persistent, colored impurity. What is it and how can I remove it?

Answer:

The brominated sulfolene products can be unstable, particularly to heat and light. The impurity is often a result of decomposition, forming oligomeric or polymeric tars.[10] The desired product, a thenyl bromide analogue, can be lachrymatory and unstable upon storage, especially if trace acid is present.[10]

Troubleshooting Protocol: Purification and Stabilization

  • Aqueous Workup: After the reaction, quench by cooling and filtering off the solid succinimide. Wash the organic phase with a mild reducing solution (e.g., dilute sodium bisulfite) to remove any remaining Br₂. Follow with a wash with a mild base (e.g., saturated sodium bicarbonate) to neutralize any HBr, and finally, a brine wash.

  • Avoid High Temperatures: Concentrate the solvent using a rotary evaporator at low temperature. Avoid heating above 40°C if possible.

  • Chromatography: If column chromatography is necessary, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic amine (e.g., 1% triethylamine in the eluent). This neutralizes acidic sites on the silica that can cause product decomposition on the column.

  • Storage: The purified product should be stored cold (e.g., in a freezer), in the dark, and potentially over a small amount of a stabilizer like calcium carbonate to scavenge any acid that may form over time.[10]

G start Reaction Mixture (Post-Reaction) filter Cool & Filter (Remove Succinimide) start->filter wash1 Wash with NaHSO₃ (Quench Br₂) filter->wash1 wash2 Wash with NaHCO₃ (Neutralize HBr) wash1->wash2 wash3 Wash with Brine (Remove H₂O) wash2->wash3 dry Dry over Na₂SO₄/MgSO₄ wash3->dry evap Rotary Evaporation (Low Temperature) dry->evap purify Column Chromatography (Neutralized Silica) evap->purify product Pure Product purify->product

References

  • Allylic Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023). Chemistry LibreTexts. [Link]

  • Allylic Bromination by NBS with Practice Problems. (n.d.). Chemistry Steps. [Link]

  • Allylic and Benzylic Bromination with NBS. (n.d.). Chad's Prep. [Link]

  • Allylic Bromination Explained. (n.d.). Pearson+. [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]

  • Sulfolene. (n.d.). Wikipedia. [Link]

  • Cheletropic SO2 extrusion in 3‐sulfolenes. (2022). ResearchGate. [Link]

  • DIETHYL trans-Δ 4 -TETRAHYDROPHTHALATE. (n.d.). Organic Syntheses. [Link]

  • Sulfur Dioxide Extrusion: Exploring the Mechanism. (2018). ResearchGate. [Link]

  • 3-thenyl bromide. (n.d.). Organic Syntheses. [Link]

  • Selectivity in Free Radical Reactions: Bromination vs. Chlorination. (2013). Master Organic Chemistry. [Link]

  • Selectivity in Radical Halogenation with Fluorine and Bromine. (2015). Chemistry LibreTexts. [Link]

  • Selectivity In Free Radical Reactions. (2013). Master Organic Chemistry. [Link]

  • Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers. (2020). MDPI. [Link]

Sources

optimizing reaction conditions for the synthesis of 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide. This resource is designed for researchers and drug development professionals to provide in-depth, field-proven insights into optimizing this critical reaction. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

The target molecule is synthesized via the electrophilic addition of bromine across the double bond of 3-methyl-2,5-dihydrothiophene 1,1-dioxide (also known as 3-methyl-3-sulfolene). While seemingly straightforward, this reaction is prone to several challenges that can impact yield, purity, and reproducibility. This guide provides a troubleshooting framework in a direct question-and-answer format to address the specific issues you may encounter.

Reaction Overview

Starting Material: 3-Methyl-2,5-dihydrothiophene 1,1-dioxide (CAS 1193-10-8)[1] Reagent: Molecular Bromine (Br₂) Product: this compound (CAS 17536-53-7)[2]

General Reaction Scheme: C₅H₈O₂S + Br₂ → C₅H₈Br₂O₂S

The reaction proceeds through a cyclic bromonium ion intermediate, which is subsequently attacked by a bromide ion. This mechanism dictates an anti-addition of the two bromine atoms across the former double bond, a crucial stereochemical consideration.[3][4]

Troubleshooting Guide & FAQs

Here we address common problems encountered during the synthesis. Each answer provides a diagnosis of the potential cause and a detailed, actionable solution.

Q1: My reaction is incomplete, and I am recovering significant amounts of starting material. What is going wrong?

Answer: This is one of the most common issues and typically points to two main causes: insufficient reagent or suboptimal reaction conditions.

  • Cause A: Reagent Stoichiometry: The reaction consumes bromine in a 1:1 molar ratio with the starting sulfolene. Using a substoichiometric amount of bromine will inevitably lead to an incomplete reaction.

    • Solution: Ensure accurate calculation and measurement of a 1.0 to 1.05 molar equivalent of bromine relative to the starting material. A slight excess (up to 5 mol%) can help drive the reaction to completion. However, avoid a large excess, which can promote side reactions. The disappearance of bromine's characteristic orange-brown color is a strong visual indicator of its consumption.[4]

  • Cause B: Low Reaction Temperature/Short Duration: Electrophilic additions, while often fast, still require sufficient thermal energy and time to proceed to completion.

    • Solution: The reaction is typically initiated at a low temperature (0-5 °C) to control its initial exotherm. After the bromine has been added, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours. Progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the complete consumption of the starting material before proceeding with the workup.[5]

Q2: My final product is impure. I'm observing unexpected signals in my NMR spectrum. What are the likely side products and how can I avoid them?

Answer: Side product formation is a frequent challenge, often stemming from the reaction environment or the inherent reactivity of the reagents.

  • Cause A: Solvent Participation (Formation of Halohydrins/Haloethers): If your solvent is nucleophilic (e.g., water, methanol, ethanol), it can compete with the bromide ion (Br⁻) to open the cyclic bromonium ion intermediate. This results in the incorporation of a hydroxyl (-OH) or alkoxy (-OR) group into your product.[4][6]

    • Solution: Employ an inert, non-nucleophilic solvent. Dichloromethane (CH₂Cl₂), chloroform (CHCl₃), or carbon tetrachloride (CCl₄) are excellent choices as they do not participate in the reaction.[3]

  • Cause B: Radical Bromination: Exposure to UV light (including strong ambient laboratory light) can initiate a radical chain reaction. This pathway favors bromination at the methyl group rather than addition across the double bond.[3][5]

    • Solution: Conduct the reaction in the dark. Use a flask wrapped in aluminum foil or work in a darkened fume hood to prevent photo-initiation of radical pathways.[3]

  • Cause C: Over-bromination or Degradation: Using a large excess of bromine or excessively high temperatures can lead to degradation of the desired product or further, undesired bromination reactions.

    • Solution: Maintain strict stoichiometric control. Add the bromine solution dropwise using an addition funnel to control the local concentration and dissipate the heat generated from the reaction exotherm. As mentioned, starting in an ice bath is highly recommended.

Experimental Protocols & Data

Optimized Synthesis Protocol

This protocol is designed to maximize yield and purity.

  • Setup: In a round-bottom flask wrapped in aluminum foil and equipped with a magnetic stir bar, dissolve 3-methyl-2,5-dihydrothiophene 1,1-dioxide (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir for 15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: In a separate flask, prepare a solution of bromine (1.05 eq) in a small amount of anhydrous dichloromethane. Transfer this solution to a dropping funnel and add it to the reaction mixture dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for another 30 minutes, then remove the bath and let the reaction warm to room temperature. Continue stirring for 2-3 hours, monitoring by TLC until the starting material is no longer visible.

  • Quenching: Cool the mixture back to 0 °C and slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) with vigorous stirring until the orange/brown color of excess bromine is completely discharged.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield the pure this compound as a white solid.

Table 1: Effect of Reaction Conditions on Synthesis Outcome
ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome & Rationale
Solvent Methanol (MeOH)Dichloromethane (CH₂Cl₂)Condition A: Leads to bromoether side products. Condition B: Inert solvent prevents side reactions.[3][6]
Light Ambient Lab LightDark (Foil-wrapped flask)Condition A: Risk of radical side products on the methyl group. Condition B: Prevents photo-initiation of radical pathways.[3][5]
Temperature Added at Room Temp0-5 °C, then warm to RTCondition A: Poor control of exotherm, potential for side reactions. Condition B: Ensures safety and selectivity.
Bromine (eq) 0.9 eq1.05 eqCondition A: Incomplete reaction. Condition B: Drives reaction to completion without significant side reactions.

Visualizing the Chemistry

Reaction Mechanism

reaction_mechanism start 3-Methyl-3-sulfolene intermediate Cyclic Bromonium Ion Intermediate start->intermediate Electrophilic Attack br2 + Br₂ br2->intermediate product 3,4-Dibromo-3-methyl- tetrahydrothiophene 1,1-dioxide intermediate->product Nucleophilic Attack (anti-addition) br_minus + Br⁻ br_minus->product

Caption: Mechanism of electrophilic bromination.

Troubleshooting Workflow

troubleshooting_workflow start Problem with Synthesis? q1 Incomplete Reaction? start->q1 q2 Impure Product? start->q2 sol1a Check Stoichiometry (Use 1.05 eq Br₂) q1->sol1a Yes sol1b Increase Reaction Time /Warm to RT q1->sol1b Yes sol2a Use Inert Solvent (e.g., CH₂Cl₂) q2->sol2a Yes sol2b Run Reaction in Dark q2->sol2b Yes sol2c Control Temperature (Start at 0 °C) q2->sol2c Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

Further FAQs

Q3: What is the expected stereochemistry of the final product? Answer: The mechanism proceeds via a cyclic bromonium ion, which blocks one face of the molecule. The subsequent nucleophilic attack by the bromide ion must occur from the opposite face. This results in a stereospecific anti-addition, yielding the trans-dibromide product.[3][4]

Q4: How should I handle and quench molecular bromine safely? Answer: Bromine is highly toxic, corrosive, and volatile. Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty gloves (e.g., butyl rubber or Viton™). Work with a neutralizing agent nearby. To quench excess bromine, use a reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃), which safely converts Br₂ into non-volatile and colorless sodium bromide (NaBr).

Q5: What analytical techniques are best for confirming the product's identity and purity? Answer: A combination of techniques is recommended:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and absence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a dibrominated compound.[2]

  • Infrared (IR) Spectroscopy: To identify the characteristic sulfone (O=S=O) stretches (typically strong peaks around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹).[2]

  • Melting Point Analysis: A sharp melting point range indicates high purity.

References

  • Sulfolene - Wikipedia. Wikipedia. [Link]

  • Optimization for the bromination step | Download Scientific Diagram. ResearchGate. [Link]

  • Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. St. Olaf College. [Link]

  • One-pot oxidation and bromination of 3,4-diaryl-2,5-dihydrothiophenes using Br2. Journal of Organic Chemistry. [Link]

  • US5276243A - Sulfolane purification method.
  • Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide | C4H6Br2O2S. PubChem. [Link]

  • US3252997A - Purification of sulfolane compounds.
  • This compound | C5H8Br2O2S. PubChem. [Link]

  • On the Reaction of 3,4-Dibromo-2,5-dimethylthiophene-1,1-dioxide with Piperidine. ResearchGate. [Link]

  • Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. Kyushu University Library Collections. [Link]

  • Efficient Continuous-Flow Bromination of Methylsulfones and Methanesulfonates. ResearchGate. [Link]

  • New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. SciSpace. [Link]

  • Improved Synthesis of... AperTO - Archivio Istituzionale Open Access dell'Università di Torino. [Link]

  • 5-((3′,5′-Dibromo-[2,2′-bithiophen]-5-yl)methyl)-3-ethyl-2-thioxothiazolidin-4-one∙Br2 (1:1). MDPI. [Link]

  • Purifying sulfolane - EP0412214B1.
  • Purifying sulfolane. European Patent Office. [Link]

  • Purification of Sulfolane. LookChem. [Link]

  • Synthesis and Characterization of 3-Substituted and 3,4-Disubstituted Thiophenes. ResearchGate. [Link]

  • 2,5-Dihydro-3-methyl-thiophene 1,1-dioxide. NIST WebBook. [Link]

  • CN105949171A - Tetrahydrothiophene synthesis method and process.
  • Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry. [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH. [Link]

  • Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]

  • Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. [Link]

  • An Efficient, Rapid, and Regioselective Bromination of Anilines and Phenols... ResearchGate. [Link]

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Technical Support Center: Synthesis of 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis and purification of this compound. Given that this molecule is often supplied without extensive analytical data, this resource aims to provide practical, field-tested insights to help you navigate common pitfalls and ensure the integrity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Synthesis Fundamentals & Common Issues

Question 1: What is the standard synthetic route for this compound, and what is the underlying mechanism?

The most common and direct method for synthesizing this compound is via the electrophilic addition of bromine across the double bond of the starting material, 3-methyl-2,5-dihydrothiophene 1,1-dioxide (also known as 3-methylsulfolene).[1]

Mechanism: The reaction proceeds through a classic bromonium ion intermediate. The electron-rich double bond of the 3-methylsulfolene attacks a bromine molecule (or a bromine source), displacing a bromide ion and forming a strained, three-membered cyclic bromonium ion. The bromide ion then attacks one of the carbons of the cyclic intermediate from the anti-face, leading to the opening of the ring and the formation of the trans-dibrominated product.

Reaction_Mechanism Start 3-methyl-2,5-dihydrothiophene 1,1-dioxide Intermediate Cyclic Bromonium Ion Intermediate Start->Intermediate + Br₂ Br2 Br-Br Product 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide Intermediate->Product + Br⁻ (Anti-attack)

Caption: General mechanism for the bromination of 3-methylsulfolene.

Question 2: My reaction turned dark brown or black, and I see significant tar formation. What is causing this?

This is a frequent issue and typically points to decomposition or aggressive side reactions. Several factors can contribute:

  • Excessive Heat: The tetrahydrothiophene 1,1-dioxide core can be thermally sensitive, especially in the presence of bromine and hydrogen bromide (HBr), a common byproduct. Overheating can promote elimination reactions and subsequent polymerization of the resulting unsaturated species.

  • Radical Reactions: If the reaction is exposed to light, especially with N-bromoimide reagents, radical side reactions can occur, leading to complex mixtures and dark, polymeric material.[2]

  • Reaction with Solvent: In certain solvents, particularly at elevated temperatures, the brominating agent or HBr byproduct may react with the solvent, causing discoloration.

Pro-Tip: Maintain a controlled temperature, typically between 0 °C and room temperature, and shield the reaction from direct light.[3]

Question 3: My analysis shows a mixture of products. What are the most probable impurities and side-products?

Impurity profiles can be complex, but they usually stem from predictable side reactions. The most common impurities are summarized in the table below.

Impurity/Side-ProductOriginMitigation Strategy
Unreacted Starting Material Incomplete reaction due to insufficient brominating agent, low temperature, or short reaction time.Use a slight excess (1.05-1.1 eq.) of the brominating agent. Monitor the reaction by TLC or ¹H NMR.
Monobrominated Intermediates Incomplete reaction.Ensure sufficient reaction time and stoichiometry.
Elimination Products (e.g., Brominated methylsulfolenes)Dehydrobromination of the dibrominated product, often catalyzed by trace bases or heat. This is a major pathway for impurity formation.Maintain neutral or slightly acidic conditions. Avoid basic workups. Use lower temperatures during purification.
Solvent Adducts (e.g., Bromo-hydroxy derivatives)If using nucleophilic solvents like water or alcohols, the solvent can intercept the bromonium ion intermediate, competing with the bromide ion.[4]Use non-nucleophilic, inert solvents like dichloromethane (DCM) or carbon tetrachloride.
Over-brominated Products Bromination at the carbon alpha to the sulfone group. The protons at this position are acidic and can be substituted under certain conditions, especially with radical initiators or strong base.Avoid light exposure and basic conditions. Use a non-radical bromine source if possible.
Section 2: Troubleshooting, Purification, and Stability

Question 4: How can I specifically minimize the formation of elimination byproducts?

Elimination of HBr to form an unsaturated, brominated sulfolene is arguably the most significant side reaction.

Troubleshooting_Flowchart Start Impurity Detected: Elimination Product Present Check_Base Was a basic workup used (e.g., NaHCO₃ wash)? Start->Check_Base Check_Temp Was the reaction or purification performed at elevated temperatures? Check_Base->Check_Temp No Sol_Base Solution: Use a neutral water wash. If an acid scavenger is needed, consider non-basic options like powdered molecular sieves. Check_Base->Sol_Base Yes Sol_Temp Solution: Perform reaction at 0-25°C. Use low-temperature column chromatography or recrystallization instead of distillation. Check_Temp->Sol_Temp Yes End Review reaction solvent and brominating agent choice. Check_Temp->End No

Caption: Troubleshooting logic for minimizing elimination byproducts.

Key Experimental Protocols:

  • Neutral Workup: After the reaction is complete, avoid aqueous bicarbonate or carbonate washes. Instead, wash the organic layer with water and then brine.

  • Temperature Control: Concentrate the reaction mixture in vacuo without excessive heating. If column chromatography is necessary, consider running the column in a cold room or using a jacketed column to keep it cool.

  • HBr Scavenging: If HBr evolution is problematic, consider adding a non-nucleophilic, insoluble base like calcium carbonate to the reaction mixture to neutralize the HBr as it forms.

Question 5: My crude product is a stubborn oil or difficult to crystallize. What purification techniques are recommended?

This is common when impurities act as crystallization inhibitors. A multi-step approach is often successful.

Step-by-Step Purification Protocol:

  • Initial Cleanup: Dissolve the crude oil in a minimal amount of dichloromethane (DCM). Add silica gel (approx. 2-3 times the weight of the crude product) and stir for 15-20 minutes. This "slurry" technique can adsorb polar, dark-colored impurities.

  • Filtration: Filter the slurry through a pad of celite, washing thoroughly with fresh DCM. Concentrate the filtrate. This should yield a cleaner, less colored oil.

  • Chromatography/Crystallization:

    • Column Chromatography: This is the most reliable method. Use a gradient elution system.

    • Recrystallization: If the product from chromatography is still an oil but appears clean by TLC, attempt recrystallization from a binary solvent system.

Purification MethodRecommended Solvent SystemRationale & Key Considerations
Column Chromatography Hexanes/Ethyl Acetate (e.g., 9:1 to 4:1 gradient)The sulfone is quite polar, but the dibromo-substituents increase lipophilicity. This system provides good separation from both non-polar starting material and more polar byproducts.
Dichloromethane/HexanesAn alternative non-protic system that can be effective.
Recrystallization Isopropanol/WaterDissolve in hot isopropanol, then add water dropwise until turbidity persists. Allow to cool slowly. The product is less soluble in this mixture than the impurities.
Toluene/HexanesDissolve in a minimal amount of warm toluene, then add hexanes as the anti-solvent.

Question 6: The purified product seems to degrade over time, even in storage. How can I improve its stability?

The product is susceptible to slow dehydrobromination.

  • Storage: Store the compound at low temperatures (≤ 4 °C) in a tightly sealed container, protected from light.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.

  • Purity: Ensure the product is free of acidic or basic residues from the workup, as these can catalyze decomposition. If trace acid is suspected, filtering a solution of the product through a very short plug of neutral alumina can be beneficial.

Section 3: Analytical Characterization

Question 7: What are the best analytical techniques for assessing the purity and identity of the final product?

A combination of techniques is essential for unambiguous characterization.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The most powerful tool. It allows for the direct observation of the disappearance of the starting material's vinyl protons and the appearance of new signals corresponding to the protons on the brominated carbons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the number of unique carbons and shows the shift of the sp² carbons of the starting material to the sp³ region in the product.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Useful for confirming the presence of the sulfone group (S=O stretches).

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for identifying trace impurities and confirming the molecular weight of the product.

Question 8: What are the expected spectral signatures for the desired product versus key impurities?

CompoundKey ¹H NMR Signals (Approx. δ, CDCl₃)Key IR Bands (cm⁻¹)
Starting Material (3-methyl-2,5-dihydrothiophene 1,1-dioxide)~5.8-6.0 ppm (1H, vinyl proton), ~3.6-3.9 ppm (4H, CH₂), ~2.0 ppm (3H, CH₃)~1620 (C=C stretch), ~1310 & ~1120 (asymmetric & symmetric S=O stretch)
Product (this compound)Disappearance of vinyl proton signal. New signals ~4.0-5.0 ppm (CH-Br). Complex multiplets for CH₂ groups. ~2.2 ppm (singlet, CH₃).Absence of C=C stretch. Strong ~1320 & ~1130 (S=O stretch)
Elimination Impurity (e.g., 4-Bromo-3-methylsulfolene)Reappearance of a new vinyl proton signal, likely shifted from the starting material (~6.2-6.5 ppm).~1600-1640 (C=C stretch), ~1315 & ~1125 (S=O stretch)

Note: Exact chemical shifts can vary based on solvent and specific isomerism.

Section 4: Safety First

Question 9: What are the primary safety concerns associated with this synthesis?

Safety must be the top priority. Both the reagents and the final product present hazards.

  • Brominating Agents (Br₂, NBS, DBDMH): These are highly corrosive, toxic, and strong oxidizers.[2][5] Always handle them in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty gloves (e.g., butyl rubber or thick nitrile).

  • Solvents: Dichloromethane and other halogenated solvents are suspected carcinogens. Minimize exposure and handle only in a fume hood.

  • Product (this compound): This compound is classified as a serious eye irritant.[6] Assume it is also a skin and respiratory irritant. Avoid inhalation of dust or contact with skin and eyes.

  • Pressure Build-up: The reaction can generate HBr gas. Ensure the reaction vessel is not sealed but is equipped with a drying tube or vented to a scrubber to prevent pressure build-up.

Always consult the Safety Data Sheet (SDS) for all chemicals before beginning any work.

References

  • Wikipedia. Sulfolene. [Link]

  • PubChem. Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide. [Link]

  • St. Olaf College, Department of Chemistry. Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. [Link]

  • PubChem. This compound. [Link]

  • Kyushu University Library Collections. Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. [Link]

  • PubChem. 3,4-Dibromothiophene. [Link]

  • Google Patents.
  • PubChem. 3,4-Dibromothiophene 1,1-dioxide. [Link]

  • ResearchGate. On the Reaction of 3,4-Dibromo-2,5-dimethylthiophene-1,1-dioxide with Piperidine. [Link]

  • National Institutes of Health (NIH). Synthesis of 3,3-Disubstituted Thietane Dioxides. [Link]

  • Google Patents.
  • National Institutes of Health (NIH). EXPLORATION OF BRAVERMAN REACTION CHEMISTRY. SYNTHESIS OF TRICYCLIC DIHYDROTHIOPHENE DIOXIDE DERIVATIVES FROM BISPROPARGYL SULFONES. [Link]

  • Acmec Biochemical. 3,4-Dibromotetrahydrothiophene 1,1-dioxide, 95%. [Link]

  • ResearchGate. Determination of iodide with 1,3-dibromo-5,5-dimethylhydantoin (DBH) in comparison with the ICl-method. [Link]

  • ResearchGate. Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source. [Link]

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Technical Support Center: Optimizing the Synthesis of 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and yield improvement of 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this specific synthesis. Our focus is on practical, field-tested insights to enhance both the yield and purity of your target compound.

Introduction to the Synthesis

The synthesis of this compound typically proceeds via the electrophilic addition of bromine to the double bond of 3-methyl-2,5-dihydrothiophene 1,1-dioxide (also known as 3-methyl-3-sulfolene). This reaction, while straightforward in principle, is sensitive to various experimental parameters that can significantly impact the outcome. Understanding the underlying mechanism and potential pitfalls is crucial for achieving high yields of the desired product.

The reaction mechanism involves the attack of the electron-rich alkene on a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. Subsequent nucleophilic attack by a bromide ion results in the anti-addition of two bromine atoms across the former double bond.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, presented in a question-and-answer format.

Q1: My reaction is sluggish or incomplete, resulting in a low yield of the desired product. What are the likely causes and how can I improve the conversion?

A1: Incomplete conversion is a frequent issue and can often be attributed to several factors:

  • Insufficient Bromine: Ensure that at least a stoichiometric amount of bromine is used. It is advisable to use a slight excess (e.g., 1.05-1.1 equivalents) to drive the reaction to completion. However, a large excess should be avoided as it can lead to side reactions and complicate purification.

  • Low Reaction Temperature: While the bromination of alkenes is often exothermic, the sulfone group in the starting material is electron-withdrawing, which can deactivate the double bond towards electrophilic attack. If the reaction is proceeding too slowly at room temperature, a modest increase in temperature (e.g., to 40-50 °C) may be beneficial. Monitor the reaction progress carefully by TLC or GC to avoid the formation of degradation products at higher temperatures.

  • Poor Solubility of Starting Material: The starting material, 3-methyl-2,5-dihydrothiophene 1,1-dioxide, may have limited solubility in certain non-polar solvents. Ensure that the starting material is fully dissolved before the addition of bromine. If solubility is an issue, consider using a co-solvent system or a more polar solvent like dichloromethane or acetic acid.

Q2: I am observing the formation of significant byproducts, which is complicating the purification process. What are these byproducts and how can I minimize their formation?

A2: The formation of byproducts is a common challenge in bromination reactions. The most likely culprits include:

  • Halohydrin Formation: If your solvent contains water, even in trace amounts, you may observe the formation of a bromohydrin byproduct where a bromine atom and a hydroxyl group are added across the double bond.[1][2] To circumvent this, use anhydrous solvents and ensure your glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

  • Allylic Bromination: While less common for this substrate, allylic bromination can occur, especially under radical-promoting conditions (e.g., exposure to UV light or the presence of radical initiators).[3] To favor the desired electrophilic addition, it is recommended to perform the reaction in the dark.

  • Over-bromination or Degradation: Using a large excess of bromine or elevated temperatures for prolonged periods can lead to the formation of poly-brominated species or degradation of the starting material and product. Careful control of stoichiometry and reaction temperature is key.

Q3: The work-up procedure seems to be causing a decrease in my isolated yield. What is the best way to quench the reaction and isolate the crude product?

A3: An efficient work-up is crucial for maximizing the isolated yield. Here are some best practices:

  • Quenching Excess Bromine: After the reaction is complete, any unreacted bromine should be quenched. A solution of sodium thiosulfate (Na₂S₂O₃) is a common and effective quenching agent. Add the sodium thiosulfate solution slowly until the characteristic reddish-brown color of bromine disappears.

  • Extraction: After quenching, the product needs to be extracted into an organic solvent. Dichloromethane or ethyl acetate are suitable choices. Ensure thorough mixing to achieve efficient extraction. Perform multiple extractions (e.g., 3x) to maximize the recovery of the product from the aqueous layer.

  • Washing the Organic Layer: Wash the combined organic extracts with a saturated sodium bicarbonate (NaHCO₃) solution to remove any acidic byproducts, such as HBr, that may have formed during the reaction.[4] Follow this with a wash with brine (saturated NaCl solution) to aid in the removal of water.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). After filtration, remove the solvent under reduced pressure. Avoid excessive heat during solvent removal to prevent product decomposition.

Q4: I am struggling to purify the final product. What are the recommended purification techniques?

A4: this compound is a polar compound, which can present challenges for purification.[5]

  • Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at room temperature or below. A mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like hexanes) often works well.

  • Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be employed. Due to the polarity of the product, a relatively polar eluent system will be required. Start with a less polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate or dichloromethane. Monitor the fractions carefully by TLC to isolate the pure product. Be aware that prolonged contact with silica gel can sometimes cause decomposition of sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the bromination of 3-methyl-2,5-dihydrothiophene 1,1-dioxide?

A1: The choice of solvent is critical. Non-polar solvents like carbon tetrachloride (now largely phased out due to toxicity) or dichloromethane are commonly used for bromination reactions to avoid the formation of halohydrins. Acetic acid can also be a suitable solvent, as it can help to solubilize the starting material and polarize the bromine molecule. An aqueous solution has been reported for the synthesis of the closely related 3,4-dibromotetrohydrothiophene-1,1-dioxide from 3-sulfolene.[3] The optimal solvent should be determined empirically for your specific setup.

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). The starting material, 3-methyl-2,5-dihydrothiophene 1,1-dioxide, will have a different Rf value than the more polar product. The disappearance of the starting material spot indicates the completion of the reaction. Alternatively, Gas Chromatography (GC) can be used for more quantitative monitoring if suitable standards are available.

Q3: What are the key safety precautions to take during this synthesis?

A3: Bromine is a highly corrosive and toxic substance. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. The reaction can be exothermic, so it is important to control the rate of bromine addition, especially on a larger scale.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on the principles of electrophilic bromination of sulfolenes. Optimization may be required.

Materials:

  • 3-methyl-2,5-dihydrothiophene 1,1-dioxide

  • Bromine

  • Dichloromethane (anhydrous)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-methyl-2,5-dihydrothiophene 1,1-dioxide (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in dichloromethane to the reaction mixture via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the red-brown color of bromine disappears.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Parameter Recommendation Rationale
Solvent Anhydrous DichloromethaneMinimizes halohydrin formation
Temperature 0 °C to Room TemperatureControls exothermicity and side reactions
Stoichiometry 1.05 eq. of BromineEnsures complete reaction
Work-up Quench with Na₂S₂O₃, wash with NaHCO₃Removes excess bromine and acidic byproducts
Purification Recrystallization or Column ChromatographyIsolates pure product

Visualization of the Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Starting Material in Anhydrous DCM cool Cool to 0 °C start->cool add_br2 Slowly Add Bromine Solution cool->add_br2 react Stir at Room Temperature (Monitor by TLC) add_br2->react quench Quench with Na₂S₂O₃ Solution react->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Pure Product purify->product caption Experimental Workflow for the Synthesis of this compound

Caption: A typical experimental workflow for the synthesis of this compound.

References

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  • Master Organic Chemistry. An Online Organic Chemistry Resource. [Link]

  • RSC Publishing. Conversion of 2,5-dihydrothiophene 1,1-dioxides into highly functionalized (η4-buta-1,3-diene)tricarbonyliron(0) complexes. [Link]

  • Chem-Impex. Methyl 3-sulfolene-3-carboxylate. [Link]

  • ResearchGate. Synthesis and characterization of 3-methylthiophene bromides. [Link]

  • Freie Universität Berlin. Synthesis and Evaluation of New Reagents for Organofluorine Chemistry Inaugural-Dissertation to obtain the academic degree Docto. [Link]

  • ResearchGate. photo bromination of (+)-camphene and synthesis of novel compounds from mono brominated (+)-camphene derivative. [Link]

  • Organic Chemistry Portal. 1,3,4-Thiadiazole synthesis. [Link]

  • Frontiers. Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiolation. [Link]

  • National Institutes of Health. Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiolation. [Link]

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stability of 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide. This document provides in-depth guidance on the stability, handling, and potential experimental challenges associated with this reagent. As a specialized brominated sulfolane derivative, understanding its reactivity is crucial for successful and reproducible experimental outcomes. This guide is structured to address common issues encountered by researchers in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific problems that may arise during the use of this compound in experimental settings.

Issue 1: Reagent Degradation and Purity Concerns

Question: I suspect my stock of this compound has degraded. What are the likely degradation products and how can I assess its purity?

Answer:

The primary degradation pathway for this compound is dehydrohalogenation, where one or both bromine atoms are eliminated along with an adjacent proton to form a double bond. This reaction is often facilitated by exposure to bases, heat, or even prolonged storage under suboptimal conditions.

Probable Degradation Products:

  • Mono-elimination product: 3-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide

  • Di-elimination product: 3-Methyl-2,5-dihydrothiophene 1,1-dioxide[1][2][3]

Purity Assessment:

  • NMR Spectroscopy (¹H and ¹³C): This is the most effective method. Look for the appearance of vinyl proton signals in the ¹H NMR spectrum, which would indicate the formation of an alkene. The disappearance of the methine proton signal associated with the C-Br bond would also be indicative of degradation.

  • Melting Point Analysis: A broad or depressed melting point compared to the literature value suggests the presence of impurities. The melting point of the potential di-elimination product, 3-methyl-2,5-dihydrothiophene 1,1-dioxide, is reported to be in the range of 62-64 °C.[1]

  • Thin-Layer Chromatography (TLC): The appearance of new, typically less polar, spots can indicate the formation of elimination products.

Issue 2: Low Yields in Nucleophilic Substitution Reactions

Question: I am attempting a nucleophilic substitution reaction with this compound, but my yields are consistently low, and I observe significant formation of an elimination byproduct. How can I optimize my reaction conditions?

Answer:

This is a classic competition between substitution (SN2) and elimination (E2) pathways. The hindered tertiary carbon bearing a bromine atom and the presence of vicinal protons make elimination a highly competitive side reaction, especially with strong or sterically hindered bases.

Causality and Optimization Strategies:

  • Nucleophile/Base Choice: Strong, bulky bases (e.g., tert-butoxide) will heavily favor elimination. If substitution is the goal, use a weak, non-bulky nucleophile. For instance, if you are performing an azide substitution, use sodium azide (NaN₃) with minimal heating.

  • Temperature Control: Higher temperatures favor elimination over substitution. Run your reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Consider starting at 0 °C or even lower. The parent sulfolane ring is thermally stable to over 220°C, but the substituted bromines introduce instability at much lower temperatures.[4][5]

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or sulfolane itself can be good choices as they solvate the cation of the nucleophilic salt, making the anion more reactive.[6] However, be mindful that these solvents can also promote elimination to some extent.

Experimental Workflow for Minimizing Elimination:

G cluster_0 Optimizing for Substitution (SN2) A Start: Low Yield of Substituted Product B Analyze Reaction Byproducts (TLC, GC-MS, NMR) A->B C Is Elimination Product the Major Byproduct? B->C D Yes C->D   E No C->E   G Lower Reaction Temperature (e.g., 0°C or below) D->G F Re-evaluate Nucleophile Strength/Purity E->F H Use a Weaker, Less Sterically Hindered Base/Nucleophile G->H I Choose an Appropriate Polar Aprotic Solvent H->I J Monitor Reaction Progress Frequently I->J K Improved Yield of Substituted Product J->K

Caption: Decision workflow for troubleshooting low substitution yields.

Issue 3: Inconsistent Reaction Initiation or Rates

Question: My reaction with this compound is not starting, or the rate is much slower than expected. What could be the issue?

Answer:

Assuming the reagent is pure and the other reactants are viable, this issue often points to problems with solubility or residual acidic impurities.

  • Solubility: Although the sulfone group imparts polarity, the overall molecule may have limited solubility in certain solvent systems. Ensure your reagent is fully dissolved before proceeding with additions. Gentle warming can be attempted, but be cautious of promoting thermal degradation.

  • Acidic Impurities: The synthesis of brominated compounds can sometimes leave trace amounts of acidic residue (e.g., HBr). These acidic traces can protonate your nucleophile, reducing its effective concentration and halting the reaction.

    • Troubleshooting Step: Consider washing a solution of the reagent in a non-polar solvent (like dichloromethane) with a very dilute, cold sodium bicarbonate solution, followed by washing with brine, drying over magnesium sulfate, and removing the solvent under reduced pressure at low temperature. This should be done immediately before use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure long-term stability, the compound should be stored under the following conditions:

  • Temperature: Room temperature is generally acceptable, but for long-term storage, refrigeration (2-8 °C) is recommended.[7][8]

  • Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[9]

  • Light: Keep in a dark place, such as an amber glass bottle, to prevent potential light-induced radical reactions.[10]

  • Purity: Ensure the material is free from basic or acidic impurities which can catalyze decomposition.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Minimizes thermal decomposition and elimination reactions.
Atmosphere Inert (Nitrogen/Argon)Prevents reaction with atmospheric moisture.
Container Tightly sealed, amber glassProtects from moisture and light.[10]
Location Cool, dry, well-ventilatedStandard practice for reactive chemicals.[11]

Q2: What classes of reagents are incompatible with this compound?

You should avoid co-storage or mixing with the following:

  • Strong Bases: Hydroxides, alkoxides (e.g., potassium tert-butoxide), and strong amines (e.g., DBU) will readily cause dehydrohalogenation.

  • Strong Oxidizing Agents: While the sulfone group is quite oxidized, the rest of the molecule can react. Avoid peroxides, chlorates, and nitrates.[5]

  • Reactive Metals: Metals like aluminum, especially in powdered form, can react with brominated compounds.[10]

  • Strong Reducing Agents: Reagents like lithium aluminum hydride will likely reduce the sulfone group.

Q3: What safety precautions should be taken when handling this compound?

As with most brominated organic compounds, proper personal protective equipment (PPE) and handling procedures are essential.[10][12]

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of any potential vapors or dust.[11][13]

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (nitrile or neoprene).

    • Wear safety goggles and a face shield.

    • Wear a lab coat.

  • First Aid: In case of skin contact, wash thoroughly with soap and water.[14] In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[8][13]

Q4: Can this compound be used as a precursor for diene synthesis?

Yes, this is a primary application. The controlled elimination of both bromine atoms using a suitable base (e.g., two equivalents of a non-nucleophilic base) or thermal conditions can generate 3-methyl-2,5-dihydrothiophene 1,1-dioxide (also known as 3-methylsulfolene). This product is a well-known precursor for isoprene in cheletropic extrusion reactions, where it releases sulfur dioxide upon heating.[2]

G A 3,4-Dibromo-3-methyl- tetrahydrothiophene 1,1-dioxide B 3-Methyl-2,5-dihydro- thiophene 1,1-dioxide A->B -2 HBr (Base-mediated elimination) C Isoprene + SO2 B->C Heat (Cheletropic Extrusion)

Caption: Synthetic pathway from the title compound to isoprene.

References

  • Benchchem.
  • SAFETY DATA SHEET for 3,4-dibromothiolane 1,1-dioxide.
  • ResearchGate. Effect of several additives on the thermal stability of sulfolane.
  • BLD Pharm. 3,4-Dibromotetrahydrothiophene 1,1-dioxide.
  • Properties of Sulfolane Quoted in the Liter
  • ACS Publications. Sulfolane: A Versatile Dipolar Aprotic Solvent. Organic Process Research & Development.
  • SUMITOMO SEIKA CHEMICALS CO.,LTD. Polar solvent (sulfone compounds) Sulfolane.
  • Kansas State University.
  • Chevron Phillips Chemical Company LP. Sulfolane.
  • Chemical Synthesis Database. 3-methyl-2,5-dihydrothiophene 1,1-dioxide.
  • ChemScene. Safety Data Sheet for 3,4-Dibromotetrahydrothiophene 1,1-dioxide.
  • Providence College Environmental Health and Safety.
  • ChemicalBook.
  • ChemicalBook. 3-METHYL-2,5-DIHYDROTHIOPHENE-1,1-DIOXIDE.
  • ChemicalBook. 3-methyl-2,5-dihydrothiophene-1,1-dioxide.
  • Dolly Corporation.

Sources

challenges in the characterization of 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the characterization of 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested solutions to the specific challenges this molecule presents.

Introduction: The Analytical Challenge of a Complex Sulfone

This compound (also known as 3,4-dibromo-3-methylsulfolane) is a halogenated heterocyclic compound whose utility in synthesis is matched by the complexity of its characterization. The presence of two stereocenters, two heavy bromine atoms, an electron-withdrawing sulfone group, and thermal sensitivity creates a unique combination of analytical hurdles. This guide is structured as a series of frequently encountered problems, providing not just solutions, but the underlying scientific rationale to empower your experimental design.

Section 1: Spectroscopic Characterization Troubleshooting

Spectroscopic analysis is the cornerstone of structural elucidation. However, for this specific molecule, obtaining clean, interpretable data requires a nuanced approach.

FAQ 1: Why does my ¹H NMR spectrum show broad, complex, or unexpected signals?

Common Observation: You obtain a ¹H NMR spectrum that is difficult to interpret, with overlapping multiplets and broader-than-expected peaks, making it difficult to confirm the structure.

Root Cause Analysis:

The complexity in the proton NMR spectrum arises primarily from two factors: the presence of diastereomers and restricted bond rotation.

  • Diastereomers: The molecule has two chiral centers (at C3 and C4). Synthesis often results in a mixture of diastereomers (cis and trans isomers). These are distinct chemical compounds with unique sets of chemical shifts and coupling constants, leading to an overlapping and complex spectrum.

  • Diastereotopic Protons: The two protons on C2 and the two protons on C5 are diastereotopic. Even within a single, pure diastereomer, the protons of each CH₂ group are chemically non-equivalent. They will appear as distinct signals and will couple to each other (geminal coupling) and to the proton at C4, resulting in complex splitting patterns (e.g., doublet of doublets).

  • Solvent Effects: The polar sulfone group can interact strongly with NMR solvents, leading to shifts in proton resonances. Running the sample in different solvents (e.g., CDCl₃ vs. DMSO-d₆) can help resolve overlapping signals.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for complex NMR spectra.

Step-by-Step Protocol: Clarifying Structure with 2D NMR

  • Sample Preparation: Prepare a concentrated sample (~10-20 mg) in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire Standard Spectra: Run standard ¹H and ¹³C{¹H} spectra.

  • Acquire COSY Spectrum: A Correlation Spectroscopy (COSY) experiment will reveal which protons are coupled to each other. This is invaluable for tracing the connectivity from the C2 protons to the C4 proton and from the C5 protons to the C4 proton for each isomer.

  • Acquire HSQC/HMQC Spectrum: A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectrum correlates protons directly to the carbons they are attached to. This will definitively assign the proton signals to the C2, C4, C5 positions and the methyl group.

  • Data Analysis: Use the 2D data to trace the spin systems for each diastereomer present, allowing for unambiguous assignment of the complex ¹H spectrum.

FAQ 2: How do I interpret the mass spectrum? The molecular ion is weak or the isotopic pattern is confusing.

Common Observation: You are unable to confidently identify the molecular ion (M⁺) peak, or the observed isotopic cluster does not match expectations.

Root Cause Analysis:

The mass spectrum of a dibrominated compound is highly characteristic due to the natural isotopic abundance of bromine. However, the molecule's structure can lead to fragmentation issues.

  • Bromine Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[1] For a molecule containing two bromine atoms, this results in a distinctive triplet of peaks for the molecular ion and any bromine-containing fragments:

    • M: Contains two ⁷⁹Br atoms.

    • M+2: Contains one ⁷⁹Br and one ⁸¹Br atom.

    • M+4: Contains two ⁸¹Br atoms. The theoretical intensity ratio of these peaks is approximately 1:2:1 .[1]

  • Ionization Technique: Electron Ionization (EI) is a "hard" technique that imparts significant energy, often leading to extensive fragmentation and a weak or absent molecular ion peak.[2] Soft ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) are more likely to show the molecular ion.

  • Fragmentation Pathways: The molecule can readily fragment through several pathways, complicating the spectrum. Common neutral losses include the loss of a bromine radical (•Br), hydrogen bromide (HBr), and sulfur dioxide (SO₂).

Data Summary: Expected MS Fragments

m/z Value (for ⁷⁹Br)DescriptionExpected Isotopic Pattern
289.86 (Calculated)[M]⁺ Molecular Ion (C₅H₈⁷⁹Br₂O₂S)M, M+2, M+4 (Ratio ~1:2:1)
211[M - Br]⁺Doublet (M', M'+2; Ratio ~1:1)
209[M - HBr]⁺Doublet (M', M'+2; Ratio ~1:1)
147[M - Br - SO₂]⁺Doublet (M', M'+2; Ratio ~1:1)
130[M - 2Br]⁺Singlet
67[C₅H₇]⁺ (Loss of 2Br and SO₂)Singlet

Note: The calculated monoisotopic mass is 289.86118 Da.[3]

Caption: Common MS fragmentation pathways.

Recommended Protocol: GC-MS Analysis with Optimized Parameters

  • Sample Preparation: Prepare a dilute solution (0.1-1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • Injection: Use a low injection port temperature (e.g., 200-220 °C) to minimize on-column degradation.

  • Column: A low-to-mid polarity column (e.g., 5% phenyl polysiloxane) is recommended.

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes.

  • Ionization: If possible, acquire data in both EI and CI modes. Compare the spectra to identify the molecular ion in the CI data and characteristic fragments in the EI data.

Section 2: Chromatographic Separation and Purity Analysis

Achieving sharp, symmetrical peaks in chromatography is essential for accurate purity assessment and isolation.

FAQ 3: Why is my compound degrading or giving poor peak shape during GC analysis?

Common Observation: You observe broad, tailing peaks, or multiple peaks that suggest decomposition when analyzing the compound by Gas Chromatography (GC).

Root Cause Analysis:

The primary challenge in the GC analysis of this compound is its limited thermal stability.

  • Thermal Decomposition: Halogenated sulfones can be thermally labile. At the high temperatures of a standard GC injection port and column, the molecule can undergo elimination reactions, primarily dehydrobromination (loss of HBr) to form an unsaturated sulfolene derivative.[4][5]

  • High Boiling Point: Sulfolane and its derivatives are known for their high boiling points and low volatility, which necessitates higher GC oven temperatures, further exacerbating thermal degradation.[6]

  • Column Activity: Active sites (e.g., free silanols) on the GC column can catalyze degradation. Using a well-deactivated, inert column is critical.

Troubleshooting Guide: Mitigating Thermal Degradation in GC

ParameterStandard Setting (Problematic)Recommended SettingRationale
Injector Temp 250 - 280 °C≤ 220 °CReduces initial thermal shock and degradation in the inlet.
Column Type Non-polar (e.g., 100% PDMS)Low-to-mid polarity, inert (e.g., 5% Phenyl)Balances retention with inertness to minimize catalytic degradation.
Carrier Gas Flow 1.0 mL/min (Helium)1.5 - 2.0 mL/minDecreases residence time on the column, reducing the opportunity for degradation.
Oven Program High initial tempStart low (~100 °C) with a faster rampElutes the compound at the lowest possible temperature.
FAQ 4: I'm struggling with retention and peak shape in Reverse-Phase HPLC. What can I do?

Common Observation: In RP-HPLC (e.g., with a C18 column), the compound elutes very early, close to the solvent front, and may exhibit peak tailing.

Root Cause Analysis:

The issue stems from the high polarity of the molecule.

  • High Polarity: The sulfone (SO₂) group is highly polar and electron-withdrawing, making the overall molecule very soluble in polar solvents like water and acetonitrile.[7] In reverse-phase HPLC, which separates based on hydrophobicity, highly polar compounds have weak interactions with the non-polar stationary phase (C18) and are quickly eluted by the mobile phase.

  • Secondary Interactions: Peak tailing can occur if the sulfone group interacts with any residual active sites on the silica backbone of the stationary phase.

Step-by-Step Protocol: Optimizing HPLC Method

  • Column Choice: If poor retention is the primary issue, consider a more retentive column (e.g., one with higher carbon load or embedded polar groups) or switch to a different separation mode like HILIC (Hydrophilic Interaction Liquid Chromatography).

  • Mobile Phase Optimization (RP-HPLC):

    • Start Condition: Begin with a high aqueous content in your mobile phase (e.g., 90% Water / 10% Acetonitrile).

    • Organic Modifier: Acetonitrile is generally a good starting point. If peak shape is poor, try methanol as the organic modifier.

    • Gradient: Use a shallow gradient to improve resolution from other polar impurities. For example: 10% to 50% Acetonitrile over 20 minutes.

    • Additives: Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can help suppress interactions with silanol groups and improve peak shape.

  • Detector: UV detection is suitable. The sulfone group does not have a strong chromophore, so detection should be set at a low wavelength (e.g., 210-220 nm).

References

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). LCGC North America. [Link]

  • Headley, J. V., & Fedorak, P. M. (2000). A review of analytical methods for the determination of sulfolane and alkanolamines in environmental studies. Journal of AOAC International. [Link]

  • de Oliveira, A. H., de Souza, R. M., & de Souza, A. A. (2023). Sulfolane Analysis in Environmental Samples: A Critical Review. Molecules. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • PubChem. (n.d.). Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • Little, K. D., & Nipper, M. (2012). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Rapid Communications in Mass Spectrometry. [Link]

  • Clark, J. (2021). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Borucka, A., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. [Link]

  • Zhang, L., et al. (2009). Investigation on the thermal decomposition mechanism of decabromodiphenyl ethane on barium oxide. ResearchGate. [Link]

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Technical Support Center: Removal of Unreacted Bromine from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals. It provides in-depth guidance on the critical step of removing unreacted bromine from synthesis mixtures. Below, you will find a comprehensive collection of troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols designed to address common and complex issues encountered in the laboratory.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted bromine?

A1: The most prevalent and effective method is chemical quenching, which involves the use of a reducing agent.[1] Commonly employed quenching agents include aqueous solutions of sodium thiosulfate, sodium bisulfite, sodium metabisulfite, and sodium sulfite.[2][3] These reagents react with elemental bromine (Br₂) to form colorless and water-soluble bromide salts (Br⁻), which are easily removed during an aqueous workup.[1][3]

Q2: How can I determine when all the unreacted bromine has been removed?

A2: The primary indicator for the completion of the quenching reaction is the visual disappearance of bromine's characteristic reddish-brown or yellow-orange color.[1] The organic layer of your reaction mixture should become colorless.[1] For more precise, quantitative assessment, particularly in the context of drug development, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be utilized to detect any trace amounts of residual bromine.[1]

Q3: Is it safe to remove unreacted bromine by evaporation?

A3: No, removing bromine by evaporation is not a recommended or safe practice.[1] While bromine has a relatively low boiling point (58.8 °C), it is a highly toxic and corrosive substance.[1][4] Attempting to evaporate it poses a significant inhalation hazard and carries the risk of co-evaporation with volatile products or solvents.[1] Chemical quenching is the safer and more controlled method for bromine removal.[1]

Q4: Can I use sodium bicarbonate to quench excess bromine?

A4: Sodium bicarbonate is not an effective quenching agent for elemental bromine (Br₂).[1] Its main function in the workup of bromination reactions is to neutralize acidic byproducts, such as hydrogen bromide (HBr).[1] A reducing agent is necessary for the removal of excess bromine.[1]

Q5: What are the essential safety precautions when working with bromine?

A5: Bromine is a highly toxic, corrosive, and volatile substance that requires careful handling in a controlled environment.[5][6] Always handle bromine in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE). This includes chemical-resistant gloves (nitrile or neoprene are recommended), safety goggles, and a lab coat.[5][7][8] It is also crucial to have a quenching solution, such as a saturated solution of sodium thiosulfate, readily available in case of a spill.[5][7]

II. Troubleshooting Guide

This section addresses specific issues that may arise during the quenching of excess bromine, providing insights into their causes and offering robust solutions.

IssuePossible Cause(s)Recommended Solution(s)
Persistent yellow or orange color in the organic layer after quenching. 1. Insufficient amount of quenching agent. [1] 2. Degradation of the quenching agent solution. [1] 3. Poor mixing between the aqueous and organic phases. [1]1. Add more of the quenching solution (e.g., 10% aqueous sodium thiosulfate) in portions until the color disappears.[1] 2. Prepare a fresh solution of the quenching agent. [1] 3. Ensure vigorous stirring to maximize the interfacial contact between the two layers.[1]
Formation of a fine white or yellow precipitate (elemental sulfur) during quenching with sodium thiosulfate. The reaction mixture is acidic, causing the decomposition of sodium thiosulfate.[1][5]1. Neutralize or slightly basify the reaction mixture with a saturated aqueous solution of sodium bicarbonate before adding the sodium thiosulfate solution.[1][5] 2. Use an alternative quenching agent such as sodium sulfite or sodium bisulfite, which are less prone to this issue.[1][5] 3. If sulfur has already formed, it can often be removed by filtration through a pad of celite. [1]
The quenching reaction is violently exothermic and difficult to control. 1. The concentration of the quenching agent is too high.[1] 2. The quenching agent is being added too quickly.[1] 3. The reaction mixture is at an elevated temperature.[1]1. Use a more dilute solution of the quenching agent (e.g., 5-10%).[1] 2. Add the quenching agent slowly and in small portions with efficient stirring.[9] 3. Cool the reaction mixture in an ice bath before and during the addition of the quenching agent.[5]
Formation of an emulsion during aqueous workup. 1. The densities of the organic and aqueous layers are too similar.[2] 2. The presence of surfactants or other emulsifying agents.1. Add brine (a saturated aqueous solution of NaCl) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[2] 2. Add more of the organic solvent to dilute the organic layer.[1] 3. Gently swirl or rock the separatory funnel instead of vigorous shaking.[1][2] 4. In persistent cases, filtering the emulsified layer through a pad of Celite may help break the emulsion.[1]

III. Quantitative Data on Common Bromine Quenching Agents

The selection of a quenching agent should be a deliberate choice based on the specific requirements of your reaction. The following table provides a comparative summary of commonly used quenching agents.

Quenching AgentChemical FormulaTypical ConcentrationStoichiometry (Quencher:Br₂)Notes
Sodium Thiosulfate Na₂S₂O₃10% aqueous solution[5]2:1Can form elemental sulfur in acidic conditions.[5]
Sodium Bisulfite NaHSO₃Saturated aqueous solution1:1A good alternative to thiosulfate in acidic media.[10]
Sodium Metabisulfite Na₂S₂O₅1.32 M aqueous solution[9]1:2Often used interchangeably with sodium bisulfite.
Sodium Sulfite Na₂SO₃200 g/L aqueous solution[11]1:1Effective and avoids sulfur precipitation.[11]
Sodium Hydroxide NaOHDilute aqueous solution2:1Forms sodium bromide and sodium hypobromite.[12]
Cyclohexene C₆H₁₀Neat or in a solvent1:1The product is a dibrominated alkane that remains in the organic layer and may require purification.[5]

IV. Experimental Protocols

The following are detailed, step-by-step methodologies for the most common and reliable bromine quenching procedures.

Protocol 1: Quenching with Aqueous Sodium Thiosulfate

This is a widely applicable and effective method for removing excess bromine.

1. Preparation of Quenching Solution:

  • Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.[5]

2. Quenching Procedure: a. Cool the reaction mixture to room temperature. For reactions conducted at elevated temperatures, an ice bath is recommended.[5] b. With vigorous stirring, slowly add the 10% sodium thiosulfate solution to the reaction mixture.[5][10] c. Continue the addition until the reddish-brown color of the bromine disappears and the organic layer becomes colorless.[1][5]

3. Work-up: a. If the reaction mixture is biphasic, transfer it to a separatory funnel and separate the aqueous and organic layers.[10] b. Wash the organic layer sequentially with water and then with brine.[10] c. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[10] d. Filter to remove the drying agent and then remove the solvent under reduced pressure.[10]

Protocol 2: Quenching with Aqueous Sodium Bisulfite

This protocol is an excellent alternative to sodium thiosulfate, especially in acidic conditions.

1. Preparation of Quenching Solution:

  • Prepare a saturated aqueous solution of sodium bisulfite by adding sodium bisulfite to deionized water with stirring until no more solid dissolves.[5][10]

2. Quenching Procedure: a. Cool the reaction mixture to room temperature.[5][10] b. Slowly add the saturated sodium bisulfite solution to the reaction mixture with vigorous stirring. c. Continue the addition until the bromine color is discharged.[5][10]

3. Work-up: a. Separate the aqueous and organic layers.[5][10] b. Wash the organic layer with water and then with brine.[5][10] c. Dry the organic layer over a suitable drying agent and filter.[5][10] d. Remove the solvent under reduced pressure.[5][10]

V. Decision-Making Workflow for Bromine Quenching

The selection of an appropriate quenching strategy is paramount for reaction success and product purity. The following diagram illustrates a logical workflow for this decision-making process.

BromineQuenchingWorkflow Workflow for Selecting a Bromine Quenching Method start Start: Excess Bromine in Reaction Mixture check_acidic Is the reaction mixture acidic? start->check_acidic use_sulfite Use Sodium Bisulfite or Sodium Sulfite Solution check_acidic->use_sulfite Yes use_thiosulfate Use Sodium Thiosulfate Solution is an option check_acidic->use_thiosulfate No check_product_sensitivity Is the product sensitive to aqueous/basic conditions? use_sulfite->check_product_sensitivity use_thiosulfate->check_product_sensitivity use_cyclohexene Use Cyclohexene (Requires further purification) check_product_sensitivity->use_cyclohexene Yes aqueous_workup Proceed with Aqueous Workup check_product_sensitivity->aqueous_workup No end End: Isolated Product use_cyclohexene->end aqueous_workup->end

Sources

Technical Support Center: Synthesis of 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the critical work-up and purification stages of this synthesis. The following information is curated from established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

I. Experimental Workflow Overview

The synthesis of this compound typically involves the bromination of 3-methyl-2,5-dihydrothiophene 1,1-dioxide (also known as 3-methyl-3-sulfolene). The subsequent work-up is crucial for isolating a pure product. The general workflow is outlined below.

Workflow A Reaction Completion B Quenching A->B Addition of quenching agent C Phase Separation B->C Transfer to separatory funnel D Aqueous Wash C->D Collect organic layer E Drying D->E Sequential washes F Solvent Removal E->F Add drying agent G Recrystallization F->G Filtration & evaporation H Isolation & Drying G->H Dissolution in hot solvent, cooling & filtration I Pure Product H->I Vacuum drying

Caption: General work-up procedure for this compound.

II. Troubleshooting Guide

This section addresses common issues encountered during the work-up procedure in a question-and-answer format.

Issue Potential Cause Recommended Solution
1. Persistent yellow/orange color in the organic layer after quenching. Incomplete reaction of excess bromine.Add additional quenching agent (e.g., 10% aqueous sodium thiosulfate or sodium bisulfite solution) portion-wise with vigorous stirring until the color dissipates.[1][2]
Insufficient mixing during quenching.Ensure vigorous stirring to maximize contact between the aqueous quenching solution and the organic layer.
2. Formation of a stable emulsion during extraction. Vigorous shaking of the separatory funnel.Gently invert the separatory funnel multiple times instead of vigorous shaking to minimize emulsion formation.[3]
Presence of fine particulate matter or surfactant-like byproducts.Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[3][4] Filtering the entire mixture through a pad of Celite® can also be effective.[4]
3. Low yield of isolated product. Incomplete extraction of the product from the aqueous layer.Perform multiple extractions (at least 3) with the organic solvent to ensure complete transfer of the product.
Premature crystallization of the product during washing steps.If the product has limited solubility in the extraction solvent, slightly warming the solutions or using a more solubilizing solvent for extraction might be necessary.
Product loss during recrystallization.Use a minimal amount of hot solvent for recrystallization to ensure the solution is saturated. Cool the solution slowly to maximize crystal formation and recovery.
4. Oily product obtained after solvent removal instead of a solid. Presence of impurities that lower the melting point.Attempt to purify the oil by column chromatography on silica gel. Alternatively, try triturating the oil with a non-polar solvent like hexanes to induce crystallization.
Residual solvent.Ensure the product is dried under high vacuum for a sufficient period to remove all traces of solvent.

III. Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching the reaction with sodium thiosulfate or sodium bisulfite?

A1: The bromination reaction often uses an excess of bromine (Br₂) to ensure complete conversion of the starting material. Bromine is a corrosive and volatile substance that needs to be neutralized before disposal and to prevent unwanted side reactions during the work-up.[2] Sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) are reducing agents that react with excess bromine to form colorless and water-soluble bromide salts, which can be easily removed in the aqueous phase.[1][2]

Q2: How do I choose between sodium thiosulfate and sodium bisulfite for quenching?

A2: The choice of quenching agent can depend on the pH of your reaction mixture. Sodium thiosulfate can decompose under acidic conditions to form elemental sulfur, which can complicate the work-up.[2] If your reaction medium is acidic, sodium bisulfite is often a better choice.[2]

Q3: My reaction mixture formed a stubborn emulsion during the first wash. What should I do?

A3: Emulsions are common when extracting brominated organic compounds.[5] First, allow the separatory funnel to stand undisturbed for some time, as some emulsions break on their own. If this fails, adding brine (a saturated solution of NaCl) can increase the polarity of the aqueous phase and help force the separation of the layers.[3][4] In persistent cases, filtering the entire mixture through a pad of Celite® can be effective.[4] As a preventative measure, gentle swirling of the separatory funnel is preferred over vigorous shaking.[3]

Q4: What is a good solvent system for the recrystallization of this compound?

A4: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For dibromosulfolane derivatives, common solvent systems include ethanol, isopropanol, or a mixture of a good solvent (like dichloromethane or ethyl acetate) and a poor solvent (like hexanes or petroleum ether).[6][7] It is always best to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific product.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of this compound can be confirmed using several analytical techniques. Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy are powerful tools for structural elucidation.[8] The purity can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or by determining the melting point of the crystalline product.

IV. Experimental Protocols

Protocol 1: Standard Work-up Procedure
  • Quenching: Once the reaction is deemed complete, cool the reaction mixture to room temperature in an ice bath. Slowly add a 10% aqueous solution of sodium thiosulfate with vigorous stirring until the red-brown color of bromine disappears, and the solution becomes colorless or pale yellow.[1][2]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times. Combine the organic extracts.

  • Washing: Wash the combined organic layers sequentially with deionized water and then with a saturated aqueous solution of sodium chloride (brine).[2]

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Recrystallization for Purification
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find a suitable recrystallization solvent or solvent pair.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

V. References

  • Tips & Tricks: Emulsions. University of Rochester Department of Chemistry. Available at: [Link]

  • quenching? organic lab. The Student Room. Available at: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: [Link]

  • Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide | C4H6Br2O2S | CID 85797. PubChem. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of Synthesized 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a synthesized compound is paramount. Impurities can lead to erroneous experimental results, side reactions, and in the context of drug development, potential toxicity. This guide provides an in-depth technical comparison of analytical and purification methodologies for ensuring the high purity of 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide, a halogenated sulfone with potential applications in medicinal chemistry and materials science.

The core of this guide is built on the principles of scientific integrity, providing not just protocols, but the rationale behind the selection of specific techniques. Every analytical method is presented as a self-validating system, ensuring that the reported purity is accurate and reproducible.

Understanding Potential Impurities in the Synthesis

A robust purity analysis begins with an understanding of the potential impurities that may arise during synthesis. While multiple synthetic routes to this compound are conceivable, a common approach involves the bromination of a suitable precursor. For instance, a plausible synthesis could involve the reaction of 3-methyl-2,5-dihydrothiophene 1,1-dioxide with a brominating agent.

Based on this, common impurities could include:

  • Unreacted Starting Materials: Such as the initial dihydrothiophene derivative.

  • Reagent Residues: For example, if N-bromosuccinimide (NBS) is used, succinimide is a likely byproduct.[1]

  • Isomeric Byproducts: Incomplete or alternative bromination reactions could lead to isomers.

  • Solvent Residues: Residual solvents from the reaction or purification steps.

  • Over-brominated or Under-brominated Species: Molecules with more or fewer than two bromine atoms.

A Comparative Guide to Analytical Techniques for Purity Assessment

The selection of an appropriate analytical technique is critical for accurately determining the purity of this compound.[2] This section compares the most effective methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of non-volatile organic compounds.[3] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Principle: For a polar molecule like this compound, a reversed-phase HPLC method would be most suitable. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The separation is based on the hydrophobicity of the compounds; more polar impurities will elute earlier, while less polar ones will be retained longer.

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Instrumentation:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient might be: 0-20 min, 50-95% B; 20-25 min, 95% B; 25-30 min, 95-50% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[3] It provides both quantitative purity data and structural information about the impurities.

Principle: The sample is vaporized and injected into a gas chromatograph, where it is separated based on boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.

Experimental Protocol: GC-MS for Purity and Impurity Identification

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.[2]

  • Instrumentation:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at 100°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Injector: Splitless injection at 250°C.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 50-500.

  • Data Analysis: Purity is assessed by the area percentage of the main peak in the total ion chromatogram. The mass spectrum of each peak can be compared to a library (e.g., NIST) to identify known impurities or used to elucidate the structure of unknown ones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound and is an excellent tool for identifying and quantifying impurities, especially those that are structurally related to the main component.[3] Both ¹H and ¹³C NMR should be employed.

Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical shift of each nucleus provides information about its local electronic environment, while the integration of the signals in ¹H NMR is proportional to the number of protons, allowing for quantitative analysis (qNMR).

Experimental Protocol: ¹H NMR for Purity Assessment

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis: Analyze the spectrum for unexpected signals that may indicate impurities. The relative integration of impurity peaks compared to the main compound's peaks can be used to estimate the level of contamination. For accurate quantification, a known amount of an internal standard can be added.

Comparative Summary of Analytical Techniques
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC-MS)Quantitative NMR (qNMR)
Principle Differential partitioning between mobile and stationary phases.Separation based on volatility and polarity, with mass-based detection.Nuclear spin transitions in a magnetic field.
Best For Non-volatile and thermally labile compounds.Volatile and thermally stable compounds; impurity identification.Structural elucidation and quantification without a reference standard for the impurity.
Sample Prep Simple dissolution in mobile phase.Dissolution in a volatile solvent.Dissolution in a deuterated solvent.
Key Advantages Wide applicability, high resolution.High sensitivity, provides structural information of impurities.Provides unambiguous structural information, highly quantitative.
Limitations Requires a chromophore for UV detection.Not suitable for non-volatile or thermally unstable compounds.Lower sensitivity compared to chromatographic methods.
Visualizing the Analytical Workflow

analytical_workflow cluster_synthesis Synthesized Product cluster_analysis Purity Analysis cluster_decision Decision cluster_final Final Product Synthesized_Product Crude 3,4-Dibromo-3-methyl- tetrahydrothiophene 1,1-dioxide HPLC HPLC (Purity Assessment) Synthesized_Product->HPLC GCMS GC-MS (Impurity ID & Quantification) Synthesized_Product->GCMS NMR NMR (Structural Confirmation & Purity) Synthesized_Product->NMR Decision Purity > 99%? HPLC->Decision GCMS->Decision NMR->Decision Final_Product Pure Product Decision->Final_Product Yes Purification Purification Required Decision->Purification No

Caption: A typical workflow for the purity analysis of a synthesized compound.

Recommended Purification Protocols

If the initial purity analysis indicates the presence of significant impurities, purification is necessary. The choice of purification method depends on the nature of the impurities and the scale of the synthesis.

Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds, assuming a suitable solvent can be found.

Principle: This method relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. The impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.

Experimental Protocol: Recrystallization

  • Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For a moderately polar compound like this compound, solvents like ethanol, isopropanol, or a mixture of ethyl acetate and hexanes are good starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.

Principle: A solution of the crude product is passed through a column packed with a solid adsorbent (e.g., silica gel). The components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and the polarity of the mobile phase (eluent).

Experimental Protocol: Silica Gel Column Chromatography

  • Stationary Phase and Eluent Selection: Use thin-layer chromatography (TLC) to determine the optimal eluent system. A good eluent system will provide a retention factor (Rf) of around 0.3-0.4 for the desired compound. A mixture of hexanes and ethyl acetate is a common choice.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and carefully load it onto the top of the column.

  • Elution: Pass the eluent through the column and collect fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Visualizing the Purification Decision Process

purification_decision cluster_impurities Impurity Analysis cluster_methods Purification Method cluster_outcome Outcome Impure_Product Impure Product (Purity < 99%) Impurity_Type What is the nature of the impurities? Impure_Product->Impurity_Type Recrystallization Recrystallization Impurity_Type->Recrystallization Different solubility profile Chromatography Column Chromatography Impurity_Type->Chromatography Similar solubility profile Pure_Product Pure Product (>99%) Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: Decision tree for selecting a suitable purification method.

Comparative Analysis of Purification Efficacy

The effectiveness of each purification technique will vary depending on the specific impurities present. The following table provides a hypothetical comparison based on typical scenarios.

Purification MethodStarting MaterialReagent Byproducts (e.g., Succinimide)Isomeric ImpuritiesOverall Purity Achieved (Hypothetical)
Recrystallization High removal efficiencyModerate to high removalLow removal efficiency98.5% - 99.5%
Column Chromatography High removal efficiencyHigh removal efficiencyModerate to high removal> 99.8%

Note: The values in this table are illustrative. The actual efficacy will depend on the specific properties of the compounds involved.

Conclusion

Ensuring the purity of synthesized this compound is a critical step for its application in research and development. A multi-faceted approach to purity analysis, combining chromatographic and spectroscopic techniques, provides the most comprehensive assessment. When impurities are present, a systematic approach to selecting a purification method, starting with the less labor-intensive recrystallization and moving to column chromatography for more challenging separations, will yield a product of the required purity for downstream applications. This guide provides the foundational knowledge and practical protocols to achieve this goal, emphasizing the importance of understanding the "why" behind each step to ensure scientific rigor.

References

  • St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Retrieved from [Link]

  • Kyushu University Library. (n.d.). Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. Retrieved from [Link]

  • Gupta, V. K., et al. (1990). Determination of bromine in organic compounds by high-performance liquid chromatography. Talanta, 37(6), 595-598. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046. Retrieved from [Link]

  • The Center for Professional Innovation & Education (CfPIE). (2024). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. Retrieved from [Link]

  • Inamuddin, et al. (2023). Modern Analytical Technique for Characterization Organic Compounds. ResearchGate. Retrieved from [Link]

  • NCERT. (n.d.). Purification and Criteria of Purity. Retrieved from [Link]

Sources

A Comparative Guide to Brominating Agents: Evaluating 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide Against Industry Standards

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic introduction of bromine atoms into molecular frameworks remains a cornerstone of drug discovery and development. The versatility of the carbon-bromine bond as a synthetic handle for subsequent functionalization reactions underscores the critical importance of selecting the appropriate brominating agent. This guide provides an in-depth comparison of established brominating agents—molecular bromine (Br₂), N-bromosuccinimide (NBS), and pyridinium tribromide—and introduces a critical evaluation of 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide, a compound with structural features that suggest its potential, though currently undocumented, as a novel brominating agent.

The Established Arsenal: A Review of Common Brominating Agents

The choice of a brominating agent is dictated by the desired selectivity, reaction conditions, and safety considerations. A thorough understanding of the reactivity and mechanism of established reagents is paramount for successful synthetic outcomes.

Molecular Bromine (Br₂)

A powerful and fundamental brominating agent, molecular bromine is a fuming, red-brown liquid that serves as a benchmark for bromination reactions.[1]

  • Mechanism and Reactivity: Br₂ typically reacts via an electrophilic addition mechanism with unsaturated compounds like alkenes and alkynes. In the presence of a Lewis acid catalyst, it is a potent agent for the electrophilic aromatic substitution of a wide range of aromatic compounds. It can also be used for the α-bromination of carbonyl compounds.[1] The high reactivity of bromine, however, can lead to a lack of selectivity and the formation of over-brominated byproducts.[2]

  • Advantages:

    • High reactivity.

    • Readily available and relatively inexpensive.[1]

  • Disadvantages:

    • Highly corrosive, toxic, and volatile, requiring handling in a well-ventilated fume hood with appropriate personal protective equipment.[3][4][5][6][7]

    • Difficult to handle and measure accurately due to its high vapor pressure.[1]

    • Reactions are often highly exothermic and produce corrosive hydrogen bromide (HBr) gas as a byproduct.[1]

N-Bromosuccinimide (NBS)

NBS is a white crystalline solid that has become one of the most versatile and widely used brominating agents in organic synthesis.[1][8]

  • Mechanism and Reactivity: The reactivity of NBS is highly dependent on the reaction conditions. In the presence of a radical initiator (e.g., AIBN or light), NBS is the reagent of choice for allylic and benzylic bromination via a free radical pathway.[9][10][11] In polar solvents, NBS can serve as a source of electrophilic bromine for the bromination of alkenes (leading to bromohydrins in the presence of water) and activated aromatic rings.[8][11] A key feature of NBS is its ability to provide a low, constant concentration of molecular bromine in the reaction mixture, which helps to suppress side reactions.[1][11]

  • Advantages:

    • Solid, making it easy and safe to handle and weigh.[1][11]

    • High selectivity for allylic and benzylic positions.[9]

    • Byproduct, succinimide, is often easily removed by filtration or aqueous extraction.[2]

  • Disadvantages:

    • Can be unreliable if not pure; recrystallization is often necessary.[1]

    • Requires a radical initiator for allylic and benzylic bromination.[1]

Pyridinium Tribromide (Py·Br₃)

Also known as pyridinium hydrobromide perbromide, this reagent is a red crystalline solid that serves as a stable and safe source of electrophilic bromine.[12][13]

  • Mechanism and Reactivity: Pyridinium tribromide is primarily used for the electrophilic bromination of ketones, phenols, and ethers.[1] It exists in equilibrium with pyridine, HBr, and Br₂, delivering bromine in a more controlled manner than the liquid element itself.[14]

  • Advantages:

    • Solid, stable, and significantly safer to handle than liquid bromine.[12][14]

    • Easy to measure and dispense accurately.[14]

    • The pyridinium hydrobromide byproduct is water-soluble, simplifying workup.[2]

  • Disadvantages:

    • Generally less reactive than molecular bromine.[1]

    • Can be hygroscopic.[12]

A Critical Evaluation of this compound

While the existing literature does not describe the use of this compound as a brominating agent, its molecular architecture warrants a theoretical consideration of its potential in this role.

Structural Features and Predicted Reactivity:

The presence of two bromine atoms on a five-membered heterocyclic ring containing a strongly electron-withdrawing sulfone group suggests that the carbon-bromine bonds may be activated towards either homolytic or heterolytic cleavage. The methyl group at the C3 position could further influence the stability of any potential radical or cationic intermediates.

  • Potential as an Electrophilic Brominating Agent: The electron-withdrawing nature of the sulfone group could polarize the C-Br bonds, making the bromine atoms susceptible to nucleophilic attack, thereby delivering a "Br+" equivalent. This would be analogous to the mechanism of other N-bromo and O-bromo compounds.

  • Potential in Radical Bromination: It is conceivable that under radical initiation conditions, homolytic cleavage of a C-Br bond could occur, generating a bromine radical. The stability of the resulting sulfur-containing radical would be a key factor in determining the feasibility of this pathway.

Hypothesized Advantages and Disadvantages:

  • Potential Advantages:

    • As a solid, it would likely be easier and safer to handle than liquid bromine.

    • Its high molecular weight could allow for more precise control over the stoichiometry of bromine delivery.

    • The sulfone byproduct would likely be highly polar and potentially crystalline, which could facilitate its removal during workup.

  • Potential Disadvantages:

    • The reactivity and selectivity are completely unknown and would require extensive experimental investigation.

    • The synthesis of the reagent itself may be complex and costly.

    • The atom economy may be poor compared to agents like Br₂.

Comparative Performance Metrics

The following table summarizes the key characteristics of the established brominating agents and provides a predictive assessment for this compound.

FeatureMolecular Bromine (Br₂)N-Bromosuccinimide (NBS)Pyridinium Tribromide (Py·Br₃)This compound (Predicted)
Physical State Fuming red-brown liquidWhite crystalline solidRed crystalline solidSolid
Molecular Weight 159.81 g/mol 177.98 g/mol 319.82 g/mol 291.99 g/mol
Primary Applications Electrophilic addition, aromatic bromination, α-bromination of carbonyls[1]Allylic and benzylic bromination, bromohydrin formation[1][8]Electrophilic bromination of ketones, phenols, and ethers[1]Unknown (Hypothesized for electrophilic and/or radical bromination)
Selectivity Low to moderateHigh for allylic/benzylic positionsGood for activated systemsUnknown
Advantages High reactivity, readily available[1]Easy to handle solid, high selectivity, easily removable byproduct[1][2]Solid, stable, safer than Br₂, water-soluble byproduct[2][12]Potentially a safe, solid source of bromine
Disadvantages Highly corrosive, toxic, difficult to handle, exothermic reactions, HBr byproduct[1]Can be unreliable if impure, requires radical initiator for some reactions[1]Less reactive than Br₂, hygroscopic[1][12]Unknown reactivity and selectivity, potentially poor atom economy

Experimental Protocols

To facilitate the investigation of this compound as a brominating agent, a hypothetical protocol for the allylic bromination of cyclohexene is provided below, alongside a standard procedure using NBS for comparison.

Hypothetical Protocol: Allylic Bromination of Cyclohexene using this compound
  • Reaction Setup: To a solution of cyclohexene (1.0 mmol) in 10 mL of anhydrous carbon tetrachloride in a round-bottom flask equipped with a reflux condenser, add this compound (1.0 mmol).

  • Initiation: Add a catalytic amount of a radical initiator, such as AIBN (azobisisobutyronitrile) (0.1 mmol).

  • Reaction: Reflux the mixture with stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC analysis.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove any solid byproducts.

  • Purification: Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-bromocyclohexene.

Standard Protocol: Allylic Bromination of Cyclohexene using NBS
  • Reaction Setup: To a solution of cyclohexene (1.0 mmol) in 10 mL of anhydrous carbon tetrachloride in a round-bottom flask equipped with a reflux condenser, add N-bromosuccinimide (1.0 mmol).

  • Initiation: Add a catalytic amount of AIBN (0.1 mmol).

  • Reaction: Reflux the mixture with stirring under a nitrogen atmosphere until all the solid NBS has been converted to the less dense succinimide.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Purification: Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromocyclohexene, which can be further purified by distillation or chromatography.

Visualizing Reaction Mechanisms and Workflows

Mechanism of Allylic Bromination with NBS

NBS_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_regeneration Br2 Regeneration Initiator Initiator Br2 Br2 Initiator->Br2 Radical Initiator (e.g., AIBN, light) 2 Br• 2 Br• Br2->2 Br• Homolytic Cleavage Allylic_Substrate Allylic Substrate (e.g., Cyclohexene) 2 Br•->Allylic_Substrate Allylic_Radical Allylic Radical Allylic_Substrate->Allylic_Radical + Br• HBr HBr Product Allylic Bromide (e.g., 3-Bromocyclohexene) Allylic_Radical->Product + Br2 Br2_regen Br2 Allylic_Radical->Br2_regen Br• Br• NBS NBS HBr->NBS NBS->Br2_regen + HBr HBr_regen HBr Succinimide Succinimide

Caption: Mechanism of radical-initiated allylic bromination using NBS.

Hypothetical Workflow for Comparative Analysis

workflow cluster_reagents Brominating Agents cluster_reaction Reaction cluster_analysis Analysis NBS N-Bromosuccinimide setup Identical Reaction Setup (Substrate, Solvent, Initiator) NBS->setup DBMTS 3,4-Dibromo-3-methyl- tetrahydrothiophene 1,1-dioxide DBMTS->setup tlc_gc Reaction Monitoring (TLC/GC) setup->tlc_gc workup Workup & Purification tlc_gc->workup yield Yield Determination workup->yield nmr_ms Spectroscopic Analysis (NMR, MS) workup->nmr_ms comparison Compare Yield, Purity, and Byproducts yield->comparison nmr_ms->comparison

Caption: Proposed workflow for comparing the efficacy of NBS and this compound.

Safety and Handling

A critical aspect of selecting a brominating agent is its safety profile.

ReagentHazardsSafe Handling Practices
**Molecular Bromine (Br₂) **Highly toxic, corrosive, severe burns, dangerous for the environment.[3][4][5][6][7]Always handle in a chemical fume hood. Wear heavy-duty chemical-resistant gloves, safety goggles, and a face shield. Have a sodium thiosulfate solution readily available for quenching spills.[3]
N-Bromosuccinimide (NBS) Causes skin and eye irritation/burns, may cause an allergic skin reaction.[15][16][17][18]Avoid contact with skin and eyes. Avoid dust formation. Use in a well-ventilated area. Wear gloves, safety glasses, and a lab coat.[15][19]
Pyridinium Tribromide Causes severe skin burns and eye damage, may cause respiratory irritation.[20][21][22]Handle in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust.[20][21][23]
3,4-Dibromotetrahydrothiophene 1,1-dioxide *Toxic if swallowed, causes serious eye damage.[24] Causes skin and respiratory irritation.[25]Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, clothing, and eye/face protection.[24]

*Note: Safety data for this compound is not available. The data presented is for the closely related compound 3,4-Dibromotetrahydrothiophene 1,1-dioxide.

Conclusion

The selection of a brominating agent is a multifaceted decision that requires a balance of reactivity, selectivity, and safety. While molecular bromine remains a powerful tool, solid reagents like N-bromosuccinimide and pyridinium tribromide offer significant advantages in terms of handling and selectivity for specific applications.

This compound presents an intriguing, yet unvalidated, alternative. Its structure suggests the potential for novel reactivity as a solid brominating agent. However, without experimental data, its efficacy remains purely speculative. The proposed experimental protocols and comparative workflow in this guide offer a roadmap for researchers to investigate its potential and determine if it can earn a place among the trusted arsenal of brominating agents in modern organic synthesis.

References

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reactivity comparison of 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide and 3,4-dibromotetrahydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of Substituted Dibromosulfolanes

This guide provides an in-depth, objective comparison of the chemical reactivity of 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide and its non-alkylated analogue, 3,4-dibromotetrahydrothiophene 1,1-dioxide . Drawing upon fundamental principles of physical organic chemistry and supported by representative experimental protocols, we will explore how a single methyl substituent dramatically alters reaction pathways and rates, offering critical insights for researchers in synthetic and medicinal chemistry.

Introduction: The Subtle Art of Substituent Effects

In the landscape of heterocyclic chemistry, tetrahydrothiophene 1,1-dioxides, commonly known as sulfolanes, are versatile intermediates. Their dibrominated derivatives, in particular, serve as precursors for a variety of synthetic transformations. The central focus of this guide is to dissect the reactivity differences between two closely related molecules: 3,4-dibromotetrahydrothiophene 1,1-dioxide and its C-3 methylated counterpart.

While structurally similar, the presence of the C-3 methyl group introduces significant steric and electronic perturbations. These changes have profound implications for the two primary reaction classes available to these substrates: base-induced elimination and nucleophilic substitution. Understanding these differences is paramount for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic strategies.

Structural and Electronic Foundations

The foundational structure for both compounds is the sulfolane ring, a five-membered ring containing a sulfone group. The powerful electron-withdrawing nature of the sulfone moiety acidifies the α-protons (at C2 and C5) and influences the overall electron density of the ring.[1][2] The key structural distinction lies at the C-3 position.

Caption: Molecular structures of the non-alkylated and C-3 methylated dibromosulfolanes.

The methyl group in This compound introduces two primary effects:

  • Steric Hindrance: The methyl group provides significant steric bulk around the C3-Br bond and the adjacent C4-H proton. This bulk impedes the approach of bases and nucleophiles.

  • Electronic Effect: As an alkyl group, the methyl substituent has a weak electron-donating inductive effect (+I), which can influence the stability of charged intermediates or transition states.

These factors are the root cause of the divergent reactivity explored in the following sections.

Comparative Reactivity: Elimination Reactions

The most common transformation for these compounds is a base-induced double dehydrobromination to yield the corresponding 2,5-dihydrothiophene 1,1-dioxide (a sulfolene). This reaction typically proceeds via a concerted E2 (elimination, bimolecular) mechanism, which has strict stereochemical requirements.[3]

Mechanistic Considerations: The E2 Pathway

The E2 mechanism requires an anti-periplanar arrangement of the departing proton and the leaving group (bromide). A base abstracts a proton from a carbon adjacent to the carbon bearing the leaving group, and in a single concerted step, the C-H bond breaks, a C=C double bond forms, and the C-Br bond breaks.

G substrate Substrate (Dibromosulfolane) ts Anti-Periplanar Transition State substrate->ts Conformational Arrangement base Base (e.g., DBU, EtO⁻) base->ts Proton Abstraction product Alkene Product (Sulfolene) ts->product Elimination byproduct1 H-Base⁺ ts->byproduct1 byproduct2 Br⁻ ts->byproduct2

Caption: Generalized workflow for the E2 elimination mechanism.

The Impact of C-3 Methylation

Hypothesis: The C-3 methyl group in This compound is expected to significantly decrease the rate of E2 elimination compared to its non-alkylated counterpart.

  • Causality (Steric Effects): The primary reason for the predicted rate decrease is steric hindrance. For the first elimination step, the base must abstract a proton from either C-2 or C-5. Let's consider the elimination of the C-4 bromide. The base must abstract the proton from C-5. The adjacent C-3 position, bearing both a bulky bromine and a methyl group, creates a sterically crowded environment that destabilizes the required anti-periplanar transition state. This steric clash raises the activation energy of the reaction, slowing it down considerably. The non-alkylated compound, lacking this steric impediment, can achieve the transition state geometry with much greater ease.

Supporting Experimental Data

To illustrate this principle, a representative experiment was designed to compare the rates of double elimination.

CompoundBase/SolventTemp (°C)Time for Full ConversionYield of Sulfolene Product
3,4-dibromotetrahydrothiophene 1,1-dioxide DBU / THF252 hours95% (3-Sulfolene)
This compound DBU / THF25> 48 hours (incomplete)< 10%
This compound DBU / THF65 (reflux)12 hours88% (3-Methyl-3-sulfolene)[4]

This table presents illustrative data based on established chemical principles for comparative purposes.

The data clearly supports the hypothesis. The non-alkylated sulfolane undergoes rapid elimination at room temperature, while the methylated analogue is largely unreactive under the same conditions. Forcing conditions (reflux) are required to achieve a high yield for the methylated compound, a classic indicator of a higher activation energy barrier due to steric hindrance.

Experimental Protocol: Base-Induced Elimination
  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the dibromosulfolane substrate (10 mmol).

  • Dissolution: Add 40 mL of anhydrous tetrahydrofuran (THF) and stir until the solid is fully dissolved.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (22 mmol, 2.2 equivalents) dropwise over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature (25 °C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, dilute the reaction mixture with 50 mL of diethyl ether and wash with 1 M HCl (2 x 30 mL) to remove excess DBU, followed by a saturated NaCl solution (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Comparative Reactivity: Nucleophilic Substitution Reactions

While elimination is often the dominant pathway, these substrates can also undergo nucleophilic substitution (SN). The reaction is expected to proceed via an SN2 mechanism, which is highly sensitive to steric hindrance.[5]

Mechanistic Considerations: The SN2 Pathway

The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. This single-step process results in an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is critically dependent on the steric accessibility of the electrophilic carbon.

The Impact of C-3 Methylation

Hypothesis: This compound will be significantly less reactive towards SN2 substitution than 3,4-dibromotetrahydrothiophene 1,1-dioxide .

  • Causality (Steric Hindrance): The C-3 carbon in the methylated compound is a tertiary center, bonded to another carbon, a bromine, the methyl group, and the C-4 carbon. Tertiary centers are notoriously unreactive in SN2 reactions because the three bulky substituents shield the electrophilic carbon from backside attack.[6] Furthermore, even the C-4 bromide, which is on a secondary carbon, is sterically hindered by the adjacent quaternary C-3 center. In contrast, both C-3 and C-4 in the non-alkylated compound are secondary centers with significantly less steric bulk, making them far more accessible to nucleophilic attack.

Supporting Experimental Data

A comparative experiment using a common nucleophile like sodium azide highlights this dramatic difference in reactivity.

CompoundNucleophile/SolventTemp (°C)Reaction TimeYield of Disubstituted Product
3,4-dibromotetrahydrothiophene 1,1-dioxide NaN₃ / DMF606 hours~85%
This compound NaN₃ / DMF6072 hoursNo reaction observed

This table presents illustrative data based on established chemical principles for comparative purposes.

As predicted, the non-alkylated substrate reacts smoothly to give the diazido product. The methylated substrate, however, is completely inert under these conditions due to prohibitive steric hindrance at both reactive centers. At higher temperatures, elimination would likely become the favored side reaction over the highly disfavored substitution.

Conclusion and Outlook

The introduction of a single methyl group at the C-3 position of 3,4-dibromotetrahydrothiophene 1,1-dioxide fundamentally alters its chemical reactivity. Our comparative analysis reveals that:

  • In Elimination Reactions: The methylated compound reacts significantly slower due to steric hindrance in the required E2 anti-periplanar transition state. More forcing conditions are necessary to drive the reaction to completion.

  • In Nucleophilic Substitution Reactions: The methylated compound is effectively inert to SN2 reactions. The tertiary nature of the C-3 carbon and the steric bulk around C-4 prevent the necessary backside attack by nucleophiles.

These findings underscore the critical role of sterics in governing reaction pathways and rates. For drug development professionals and synthetic chemists, this guide serves as a practical framework for predicting reactivity and selecting appropriate substrates and reaction conditions. The non-alkylated 3,4-dibromotetrahydrothiophene 1,1-dioxide is a suitable substrate for both elimination and substitution chemistry, while the methylated analogue, This compound , is primarily useful for elimination reactions, provided that sufficiently energetic conditions are employed.

References

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A Senior Application Scientist's Guide to Spectroscopic Differentiation of Dibromo-methyl-tetrahydrothiophene Dioxide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of spectroscopic methodologies for the analysis and differentiation of regioisomers and stereoisomers of dibromo-methyl-tetrahydrothiophene dioxide. In fields such as drug development and materials science, the precise structural elucidation of isomers is paramount, as subtle changes in molecular architecture can lead to significant differences in biological activity, toxicity, and material properties. This document moves beyond a simple listing of techniques to explain the underlying principles and experimental rationale, providing researchers with the insights needed to select the most effective analytical strategies.

The Isomeric Landscape: Defining the Challenge

The molecular formula C₅H₈Br₂O₂S, corresponding to dibromo-methyl-tetrahydrothiophene dioxide (also known as dibromo-methyl-sulfolane), can yield a variety of structural isomers depending on the substitution pattern on the tetrahydrothiophene-1,1-dioxide ring. For the purpose of this guide, we will consider three primary regioisomers, each with potential stereoisomers, as our analytical targets. The existence of at least one isomer, 3,4-dibromo-3-methyl-tetrahydro-thiophene 1,1-dioxide, is confirmed in chemical inventories.[1]

Figure 1: Representative Isomers of Dibromo-methyl-tetrahydrothiophene Dioxide

  • Isomer A: 3,4-Dibromo-3-methyl-tetrahydrothiophene-1,1-dioxide

  • Isomer B: 2,3-Dibromo-4-methyl-tetrahydrothiophene-1,1-dioxide

  • Isomer C: 2,5-Dibromo-3-methyl-tetrahydrothiophene-1,1-dioxide

Within these regioisomers, stereoisomerism (e.g., cis/trans relationships between substituents) further complicates analysis, a challenge best addressed by advanced NMR techniques and X-ray crystallography.

The Analytical Workflow: A Multi-modal Approach

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Definitive Confirmation MS Mass Spectrometry (MS) Confirm Molecular Weight & Formula NMR NMR Spectroscopy (1H, 13C, COSY, NOESY) Map Connectivity & Stereochemistry MS->NMR Provides Elemental Composition IR Infrared (IR) Spectroscopy Identify Key Functional Groups IR->NMR Confirms Functional Groups XRAY X-Ray Crystallography (If Crystalline) Absolute Structure Determination NMR->XRAY Provides Putative Structure for Confirmation

Caption: A logical workflow for isomer differentiation.

Comparative Analysis: Spectroscopic Techniques in Detail

Mass Spectrometry (MS): The First Gate

Mass spectrometry is the initial and indispensable step for confirming the molecular weight and elemental composition of the isomers. While electron impact (EI) ionization can make it difficult to differentiate isomers due to similar fragmentation patterns, it provides crucial foundational data.[2]

Expected Observations: All isomers will exhibit a molecular ion (M⁺) peak corresponding to the formula C₅H₈Br₂O₂S. The characteristic isotopic pattern of two bromine atoms (¹⁹Br and ⁸¹Br) will be a definitive signature, showing a triplet of peaks for the molecular ion and any bromine-containing fragments.

Differentiating Isomers: The primary value of MS in isomer differentiation lies in analyzing the fragmentation patterns.[3][4][5] The stability of the resulting carbocations or radical cations will dictate the relative abundance of fragment ions. For the parent compound, sulfolane, major fragments are observed at m/z 56 (loss of SO₂) and m/z 41 (loss of SO₂CH₃).[6] We can extrapolate that cleavage adjacent to the methyl group or bromine atoms will be a key differentiating pathway.

IsomerExpected Key Fragmentation PathwaysResulting Differentiating Fragments (m/z)
Isomer A Loss of Br, loss of CH₂Br, McLafferty-type rearrangement if sterically possible.Fragments resulting from cleavage between C3-C4 might be more prominent.
Isomer B Alpha-cleavage next to the sulfur atom, loss of Br from C2 or C3.The position of the methyl group at C4 may influence ring-opening fragmentation differently than in other isomers.
Isomer C Cleavage leading to the loss of a C₂H₃Br fragment.The 2,5-substitution pattern may lead to a more stable cyclopentyl-like cation after initial fragmentation.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve 1 mg of the isomer mixture in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject 1 µL of the sample into a GC equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program starting at 50°C, holding for 2 minutes, then ramping to 250°C at 10°C/min.

  • MS Analysis: The GC eluent is directed into an EI mass spectrometer. Set the ionization energy to 70 eV. Scan a mass range of m/z 40-350.

  • Data Analysis: Compare the retention times and fragmentation patterns of the separated isomers. Different isomers will likely have slightly different retention times, and their mass spectra should be analyzed for unique fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Elucidation

NMR spectroscopy is the most powerful tool for distinguishing isomers in solution.[7] A combination of 1D (¹H, ¹³C) and 2D (COSY, NOESY) experiments can map the complete atomic connectivity and spatial relationships.[8][9]

¹H NMR: Chemical Shift and Coupling The chemical environment of each proton determines its chemical shift (δ). The number of signals, their integration (proton count), and their multiplicity (splitting pattern) provide a unique fingerprint for each isomer.

IsomerExpected ¹H NMR Features
Isomer A (3,4-dibromo-3-methyl) One methyl singlet. Protons on C2 and C5 will be distinct and likely show complex splitting due to coupling with each other and with the proton on C4. The C4 proton's chemical shift will be significantly downfield.
Isomer B (2,3-dibromo-4-methyl) One methyl doublet, coupled to the proton on C4. Protons on C2, C3, C4, and C5 will all have unique signals with complex coupling patterns.
Isomer C (2,5-dibromo-3-methyl) One methyl doublet, coupled to the proton on C3. The protons on C2 and C5 will be diastereotopic and appear as distinct signals, likely doublets of doublets.

¹³C NMR: The Carbon Skeleton The number of unique carbon signals directly indicates the molecule's symmetry. For our proposed isomers, each would likely show five distinct carbon signals (four ring carbons and one methyl carbon), but their chemical shifts, influenced by the attached electronegative bromine atoms, would differ significantly.

2D NMR: Confirming Connectivity and Stereochemistry

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons). This is crucial for tracing the C-H framework and confirming the substitution pattern.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, regardless of whether they are bonded. This is the definitive NMR method for determining stereochemistry (e.g., distinguishing between a cis isomer, where the methyl group and a bromine atom are on the same face of the ring, and a trans isomer).[10][11] For example, a NOESY cross-peak between the methyl protons and a specific ring proton would confirm their spatial proximity.

Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • 1D Spectra Acquisition: Acquire a ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio. Subsequently, acquire a ¹³C{¹H} NMR spectrum.

  • 2D Spectra Acquisition: Using the same sample, perform standard COSY and NOESY experiments. For the NOESY experiment, use a mixing time of 500-800 ms to allow for the buildup of cross-relaxation signals.

  • Data Interpretation: Analyze the chemical shifts, coupling constants, and correlations to build a complete structural assignment for each isomer.

X-Ray Crystallography: The Unambiguous Answer

When a single crystal of sufficient quality can be grown, X-ray crystallography provides the absolute, three-dimensional structure of a molecule. It is the gold standard for confirming connectivity and stereochemistry, leaving no ambiguity. The structures of related halogenated tetrahydrothiophene dioxides have been successfully determined using this method, demonstrating its feasibility for this class of compounds.[12]

Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth: Grow single crystals of the purified isomer. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (~100 K) to minimize thermal motion. Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods or Patterson methods to locate the heavy atoms (Br, S). Refine the structural model against the experimental data to determine the precise positions of all atoms.

  • Result: The output is a definitive 3D model of the molecule in the solid state, confirming the exact isomeric form.

Conclusion: An Integrated Spectroscopic Strategy

The differentiation of dibromo-methyl-tetrahydrothiophene dioxide isomers requires a methodical, multi-technique approach. Mass spectrometry provides the initial confirmation of molecular formula, while a suite of NMR experiments (¹H, ¹³C, COSY, and NOESY) serves as the primary tool for elucidating the detailed connectivity and relative stereochemistry. For absolute structural confirmation, particularly of stereoisomers, single-crystal X-ray crystallography is the ultimate arbiter. By understanding the principles and experimental causality behind each technique, researchers can confidently navigate the complexities of isomer analysis and ensure the integrity of their chemical discoveries.

References

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  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • ResearchGate. (2018, September 6). Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments. Retrieved from [Link]

  • Magritek. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Retrieved from [Link]

  • St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]

  • YouTube. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy. Retrieved from [Link]

  • Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

  • ACS Omega. (2020, September 16). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Retrieved from [Link]

  • Google Patents. (n.d.). US4889940A - Process for preparing thiophene derivatives.
  • Springer. (2023, March 8). The X-ray Structures of 2- and 3-Sulfolene and Two Halogenated Derivatives. Journal of Chemical Crystallography. Retrieved from [Link]

  • YouTube. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 10). 3-Sulfolenes and Their Derivatives: Synthesis and Applications. Retrieved from [Link]

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A Comparative Guide to the Validation of Analytical Methods for 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides an in-depth comparison of proposed analytical methodologies for the quantitative analysis of 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide, a key intermediate in various synthetic pathways. In the absence of established compendial methods for this specific compound, this document outlines the validation of two robust techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD).

The selection of an analytical procedure is a critical decision, contingent on the analyte's physicochemical properties and the intended purpose of the method.[1] This guide will not only present the validation protocols but also delve into the scientific rationale behind the experimental designs, ensuring a comprehensive understanding of each method's capabilities and limitations. All validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R1) and the recently revised Q2(R2) guidelines, which provide a global standard for analytical method validation.[2][3][4][5]

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is paramount for effective method development.

Structure:

Key Properties:

  • Molecular Formula: C5H8Br2O2S[6]

  • Molecular Weight: 291.99 g/mol [6]

  • Nature: A halogenated sulfone, indicating good thermal stability for gas chromatography and potential for UV detection due to the presence of chromophores.

Comparative Overview of Analytical Techniques

The choice between HPLC-UV and GC-SCD hinges on several factors, including sensitivity, selectivity, and the sample matrix.

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-SCD)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase. Detection via UV absorbance.Separation of volatile compounds in the gas phase. Highly selective detection of sulfur-containing compounds.
Selectivity Good, but may be susceptible to interference from co-eluting compounds with similar UV spectra.Excellent for sulfur-containing compounds, minimizing matrix interference.[7]
Sensitivity Dependent on the chromophore; generally in the ppm range.Extremely high for sulfur compounds, often reaching ppb levels.[8]
Sample Volatility Not a requirement.The compound must be volatile and thermally stable.
Instrumentation Widely available in pharmaceutical laboratories.More specialized, particularly the detector.
Typical Use Case Routine quality control, purity determination, and assay of drug substances and products.Trace level analysis of sulfur impurities in various matrices.[9]

Method Validation Workflow

The validation of an analytical procedure is a systematic process to demonstrate its suitability for the intended purpose.[1] The following workflow, based on ICH guidelines, will be applied to both the HPLC-UV and GC-SCD methods.

Method Validation Workflow cluster_planning Planning & Development cluster_execution Execution of Validation Parameters cluster_reporting Reporting & Documentation Method_Development Method Development & Optimization Validation_Protocol Validation Protocol Definition Method_Development->Validation_Protocol Defines Scope Specificity Specificity Validation_Protocol->Specificity Initiates Testing Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Detection_Limit Detection Limit (DL) Precision->Detection_Limit Quantitation_Limit Quantitation Limit (QL) Detection_Limit->Quantitation_Limit Robustness Robustness Quantitation_Limit->Robustness Validation_Report Final Validation Report Robustness->Validation_Report Compiles Results

Caption: A generalized workflow for the validation of analytical methods as per ICH guidelines.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds.

Experimental Protocol
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (based on preliminary UV scans).

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound in acetonitrile (1 mg/mL) is prepared and serially diluted to create calibration standards.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to achieve a target concentration within the calibration range.

Validation Parameters and Acceptance Criteria

The following table summarizes the validation parameters, their methodology, and typical acceptance criteria as stipulated by ICH Q2(R1).[2][10]

ParameterMethodologyAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and spiked samples with known impurities.The analyte peak should be free from interference from other components. Peak purity analysis should pass.
Linearity Analyze a minimum of five concentrations across the proposed range. Plot a graph of peak area versus concentration.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Range The range is established based on the linearity, accuracy, and precision data.Typically 80% to 120% of the test concentration for an assay.
Accuracy Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). Analyze in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Six replicate injections of the same standard. Intermediate Precision: Analysis performed by different analysts, on different days, and with different equipment.Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%.
Detection Limit (DL) Based on the standard deviation of the response and the slope of the calibration curve (DL = 3.3 * σ/S).[1][11]To be determined experimentally.
Quantitation Limit (QL) Based on the standard deviation of the response and the slope of the calibration curve (QL = 10 * σ/S).To be determined experimentally. The QL should be the lowest concentration on the calibration curve.
Robustness Intentionally vary method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).The method should remain unaffected by small, deliberate variations. RSD of results should be within acceptable limits.

Method 2: Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)

For enhanced selectivity and sensitivity for sulfur-containing compounds, GC-SCD presents a powerful alternative. The SCD offers a highly specific and linear response to sulfur compounds, making it ideal for trace analysis or complex matrices.[7]

Experimental Protocol
  • Instrumentation: A gas chromatograph equipped with a split/splitless inlet, a sulfur chemiluminescence detector (SCD), and an autosampler.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1) to prevent detector saturation.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

  • Detector Temperature: 800 °C (burner).

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like ethyl acetate (1 mg/mL) and perform serial dilutions.

  • Sample Preparation: Dissolve the sample in ethyl acetate to a concentration within the linear range of the method.

Validation Parameters and Acceptance Criteria

The validation parameters for the GC-SCD method are analogous to those for the HPLC-UV method, with the same underlying principles from ICH guidelines.

ParameterMethodologyAcceptance Criteria
Specificity Analyze blank solvent and spiked samples. The high selectivity of the SCD is a key feature.No interfering peaks at the retention time of the analyte.
Linearity Analyze at least five concentrations. Plot peak area versus concentration.Correlation coefficient (r²) ≥ 0.999.
Range Derived from linearity, accuracy, and precision studies.To be established based on the intended application.
Accuracy Recovery studies by spiking a suitable matrix with the analyte at three different concentration levels.Mean recovery within 98.0% to 102.0%.
Precision Repeatability: Six replicate injections. Intermediate Precision: Varying analysts, days, and instruments.Repeatability: RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%.
Detection Limit (DL) Determined from the signal-to-noise ratio (typically S/N of 3:1) or based on the standard deviation of the response and the slope.[11]To be determined experimentally.
Quantitation Limit (QL) Determined from the signal-to-noise ratio (typically S/N of 10:1) or based on the standard deviation of the response and the slope.To be determined experimentally.
Robustness Vary parameters such as inlet temperature (±10 °C), oven ramp rate (±1 °C/min), and carrier gas flow (±0.1 mL/min).Method performance should remain consistent under minor variations.

Comparative Summary and Recommendation

The choice between HPLC-UV and GC-SCD for the analysis of this compound should be guided by the specific analytical needs.

Method Selection Logic Start Analytical Requirement Assay_Purity Routine Assay & Purity (High Concentration) Start->Assay_Purity Trace_Analysis Trace Level Impurity (Low Concentration) Start->Trace_Analysis HPLC_UV Recommend HPLC-UV Assay_Purity->HPLC_UV GC_SCD Recommend GC-SCD Trace_Analysis->GC_SCD Reason_HPLC Rationale: - Sufficient sensitivity - Readily available instrumentation - Simpler operation HPLC_UV->Reason_HPLC Reason_GC Rationale: - Superior sensitivity - High selectivity for sulfur - Minimizes matrix effects GC_SCD->Reason_GC

Caption: Decision logic for selecting the appropriate analytical method.

  • For routine quality control, assay, and purity determination where the analyte concentration is relatively high, the HPLC-UV method is recommended. It is a robust, reliable, and widely accessible technique that provides sufficient performance for these applications.

  • For the analysis of trace-level impurities or in the presence of a complex sample matrix where selectivity is paramount, the GC-SCD method is the superior choice. Its exceptional sensitivity and specificity for sulfur-containing compounds ensure accurate quantification at low levels.

Ultimately, the successful implementation of either method relies on a thorough and well-documented validation study that demonstrates the procedure is fit for its intended purpose, thereby ensuring data integrity and regulatory compliance.

References

  • ICH. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2(R1). Jordi Labs. Retrieved from [Link]

  • ICH. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and Characterization of 3-Substituted and 3,4-Disubstituted Thiophenes. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • PubChem. (n.d.). Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide. National Center for Biotechnology Information. Retrieved from [Link]

  • SilcoTek Corporation. (n.d.). Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN103613577A - Preparation method for 3,4-dibromo thiophene.
  • Emerson. (n.d.). Application Note: Sulfur Analysis in Natural Gas and Gaseous Fuels Using the Rosemount 700XA Gas Chromatograph. Retrieved from [Link]

  • Davidson Analytical Services. (n.d.). Analysis of Sulfur Compounds in Hydrocarbon Fuels using Gas Chromatography with Pulsed Flame Photometric Detection. Retrieved from [Link]

  • LCGC International. (2024, April 10). Detection of ozone-depleting substances and halogenated GHGs. Retrieved from [Link]

  • Agilent Technologies. (2016, January 27). AGILENT GAS CHROMATOGRAPHY AND SULFUR-SELECTIVE DETECTION ANALYSIS OF SULFUR COMPOUNDS ACCORDING TO ASTM D5504. Retrieved from [Link]

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A Comparative Guide to the Synthetic Routes of Dibrominated Sulfolanes for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development and organic synthesis, the strategic incorporation of halogenated scaffolds is a cornerstone of molecular design. Dibrominated sulfolanes, in particular, offer a unique combination of a polar sulfone group and reactive bromine atoms, making them valuable intermediates. This guide provides an in-depth comparative analysis of the synthetic routes to the two primary isomers: 3,4-dibromosulfolane and 2,3-dibromosulfolane. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and present a critical evaluation of each method's strengths and limitations.

Route 1: Electrophilic Addition to 3-Sulfolene for the Synthesis of 3,4-Dibromosulfolane

The most established and direct route to 3,4-dibromosulfolane proceeds via the electrophilic addition of bromine to the double bond of 3-sulfolene (2,5-dihydrothiophene-1,1-dioxide). This method is favored for its regioselectivity and stereoselectivity, yielding the trans-isomer as the major product.

Mechanistic Insight

The reaction is initiated by the interaction of the electron-rich π-bond of the alkene in 3-sulfolene with molecular bromine. This leads to the formation of a cyclic bromonium ion intermediate. The high stability of this three-membered ring dictates the stereochemical outcome of the reaction. The subsequent nucleophilic attack by a bromide ion occurs from the face opposite to the bromonium ion, resulting in an anti-addition. This stereospecificity is a key feature of this synthetic route.

Caption: Electrophilic addition of bromine to 3-sulfolene.

Experimental Protocol: Synthesis of trans-3,4-Dibromosulfolane

Materials:

  • 3-Sulfolene

  • Molecular Bromine (Br₂)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution (5% aqueous)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-sulfolene in water.

  • Addition of Bromine: Cool the flask in an ice bath. Slowly add a stoichiometric equivalent of molecular bromine, dissolved in a small amount of dichloromethane, to the stirred solution. The reddish-brown color of the bromine should dissipate as the reaction progresses.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 30 minutes to ensure complete conversion.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with a 5% aqueous sodium bicarbonate solution to neutralize any residual acid, followed by a wash with water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization to yield trans-3,4-dibromosulfolane as a white to off-white crystalline solid.

Performance Data
ParameterValueReference
Starting Material 3-Sulfolene[1]
Reagent Molecular Bromine (Br₂)[1]
Solvent Aqueous[1]
Stereochemistry anti-addition (trans product)[2]
Typical Yield Moderate to High
Purity High after recrystallization

Route 2: Free Radical Bromination of Sulfolane for the Synthesis of 2,3-Dibromosulfolane

The synthesis of 2,3-dibromosulfolane presents a greater challenge as it requires the substitution of hydrogens on the saturated sulfolane ring (tetrahydrothiophene-1,1-dioxide). This is typically achieved through a free-radical halogenation mechanism. This route is inherently less selective than electrophilic addition and often leads to a mixture of mono- and poly-brominated products.

Mechanistic Insight

The reaction is initiated by the homolytic cleavage of a bromine source, often N-bromosuccinimide (NBS), using a radical initiator such as azobisisobutyronitrile (AIBN) or UV light. The resulting bromine radical abstracts a hydrogen atom from the sulfolane ring to form a sulfolanyl radical. This radical then reacts with another molecule of the bromine source to yield the brominated product and regenerate the bromine radical, thus propagating the chain reaction. The regioselectivity is governed by the relative stability of the possible radical intermediates, with tertiary radicals being more stable than secondary, which are more stable than primary. In the case of sulfolane, the α-hydrogens (at the 2 and 5 positions) and β-hydrogens (at the 3 and 4 positions) have different reactivities.

cluster_1 Free Radical Bromination of Sulfolane Sulfolane Sulfolane Sulfolanyl_Radical Sulfolanyl Radical Sulfolane->Sulfolanyl_Radical + Br• Br_Radical Br• Bromosulfolane Monobromosulfolane Sulfolanyl_Radical->Bromosulfolane + NBS NBS NBS NBS->Br_Radical Initiator (AIBN/UV light) Dibromosulfolane 2,3-Dibromosulfolane (and other isomers) Bromosulfolane->Dibromosulfolane Further Bromination

Caption: Free radical bromination of sulfolane.

Experimental Protocol: Synthesis of 2,3-Dibromosulfolane (Proposed)

Materials:

  • Sulfolane (Tetrahydrothiophene-1,1-dioxide)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Sodium thiosulfate (Na₂S₂O₃) solution (aqueous)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sulfolane in carbon tetrachloride.

  • Addition of Reagents: Add N-bromosuccinimide and a catalytic amount of AIBN to the solution.

  • Initiation: Heat the mixture to reflux or irradiate with a UV lamp to initiate the radical chain reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as GC-MS or TLC to determine the optimal reaction time and minimize the formation of polybrominated byproducts.

  • Workup: After cooling, filter the reaction mixture to remove succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water wash.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting mixture of brominated sulfolanes will likely require purification by column chromatography or fractional distillation to isolate the 2,3-dibromosulfolane isomer.

Performance Data
ParameterValueReference
Starting Material Sulfolane
Reagent N-Bromosuccinimide (NBS)[3]
Initiator AIBN or UV light[3]
Solvent Non-polar (e.g., CCl₄)[3]
Selectivity Lower, mixture of isomers expected[4]
Typical Yield Variable, dependent on conditions
Purity Requires extensive purification

Comparative Analysis and Expert Recommendations

FeatureRoute 1: Electrophilic AdditionRoute 2: Free Radical Bromination
Target Isomer 3,4-Dibromosulfolane2,3-Dibromosulfolane (and others)
Selectivity High (regio- and stereoselective)Low (mixture of isomers)
Reaction Conditions Mild (room temperature to gentle heating)Harsher (reflux or UV irradiation)
Starting Material 3-SulfoleneSulfolane
Purification Relatively straightforward (recrystallization)Challenging (chromatography/distillation)
Scalability Generally goodMore complex due to selectivity issues

Expert Recommendations:

  • For the synthesis of 3,4-dibromosulfolane , the electrophilic addition of bromine to 3-sulfolene is the unequivocally superior method. Its high selectivity and straightforward procedure make it the preferred choice for obtaining this specific isomer in high purity.

  • The synthesis of 2,3-dibromosulfolane is more challenging due to the lack of a highly selective and well-documented procedure. The free-radical bromination of sulfolane is a plausible route, but researchers must be prepared for a complex product mixture requiring careful purification. The development of a more selective method for the synthesis of 2,3-dibromosulfolane represents an opportunity for further research in this area.

Conclusion

The synthetic accessibility of dibrominated sulfolanes is highly dependent on the desired isomer. While 3,4-dibromosulfolane can be readily prepared with high control over the reaction outcome, the synthesis of 2,3-dibromosulfolane remains a less defined and more challenging endeavor. This guide provides the foundational knowledge for researchers to make informed decisions when selecting a synthetic route and highlights the importance of understanding the underlying reaction mechanisms to achieve the desired molecular architecture.

References

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A Comparative Guide to the Stereochemical Assessment of 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of modern analytical techniques for the definitive stereochemical assignment of 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide. Designed for researchers, chemists, and drug development professionals, this document details the principles, protocols, and comparative advantages of key methodologies, ensuring a robust and accurate determination of both relative and absolute stereochemistry.

Introduction: The Stereochemical Challenge

This compound, a sulfolane derivative, is a chiral molecule whose biological and chemical properties are intrinsically linked to its three-dimensional structure.[1][2] The molecule possesses two stereogenic centers at the C3 and C4 positions. This gives rise to a total of four possible stereoisomers, existing as two distinct pairs of enantiomers.

A precise understanding of both the relative configuration (the cis/trans relationship between substituents) and the absolute configuration (the R/S designation at each chiral center) is paramount for applications in medicinal chemistry, materials science, and asymmetric synthesis. This guide offers a systematic approach to elucidating this complex stereochemical landscape.

The Four Potential Stereoisomers

The two chiral centers at C3 and C4 mean that four stereoisomers are possible: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These can be grouped into two pairs of enantiomers. The first critical step is to differentiate the diastereomeric pairs (e.g., cis vs. trans isomers). The second, more challenging step, is to distinguish between the enantiomers within each pair.

dot

Caption: The four possible stereoisomers of the target molecule.

Determining Relative Stereochemistry: A Spectroscopic Approach

The first objective is to distinguish between diastereomers. Since diastereomers have different physical properties, NMR spectroscopy is the most powerful tool for this purpose.

Nuclear Overhauser Effect Spectroscopy (NOESY)

Expertise & Experience: The Nuclear Overhauser Effect (NOE) is a phenomenon where the nuclear spin polarization of one atom is altered by the saturation of another nearby atom. This effect is observed between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[3] A 2D NOESY experiment maps these through-space correlations, providing a definitive map of the relative orientation of substituents.[4][5]

Causality Behind Experimental Choice: For this compound, the key spatial relationship is between the methyl protons at C3 and the single proton at C4.

  • A cis configuration would place these protons on the same face of the five-membered ring, resulting in a clear cross-peak in the NOESY spectrum.

  • A trans configuration would place them on opposite faces, leading to the absence of this specific cross-peak.

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a high-quality NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz is recommended) equipped with a probe capable of pulsed-field gradients.

  • Parameter Optimization:

    • Acquire standard 1D ¹H and 2D ¹H-¹H COSY spectra first to assign all proton signals.

    • For the NOESY experiment, set the mixing time (d8) to a value appropriate for a small molecule, typically between 500 ms and 1.5 s. A range of mixing times may be tested to optimize the NOE buildup.

  • Data Acquisition: Run the noesygpph pulse sequence. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Process the 2D data using appropriate software (e.g., TopSpin, Mnova). Apply a squared sine-bell window function in both dimensions and perform a two-dimensional Fourier transform.

The presence or absence of a cross-peak between the C3-methyl signal and the C4-proton signal is the diagnostic indicator.

Observation Inferred Relative Stereochemistry Justification
Cross-peak between C3-CH₃ and C4-HcisProtons are in close spatial proximity (<5 Å), indicating they are on the same face of the ring.
No cross-peak between C3-CH₃ and C4-HtransProtons are too far apart for an NOE to be observed, indicating they are on opposite faces.

Separating Enantiomers & Determining Absolute Stereochemistry

Once the relative configuration of a diastereomer is established, the next challenge is to separate the enantiomeric pair and determine the absolute configuration of each.

Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Chiral HPLC is the cornerstone technique for separating enantiomers.[6][7] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[8] The mechanism relies on the formation of transient, diastereomeric complexes between the analyte and the CSP, which have different energies of interaction.[8]

Causality Behind Experimental Choice: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and effective for a wide range of chiral compounds.[6] A screening approach across several different CSPs and mobile phase conditions is the most efficient strategy to find a suitable separation method.

  • Column Screening: Screen a set of 3-4 polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC) with a standard mobile phase system, such as a mixture of hexane and isopropanol.

  • Mobile Phase Optimization: Once a column showing initial separation is identified, optimize the mobile phase composition. Adjusting the ratio of the polar modifier (e.g., isopropanol, ethanol) can fine-tune the retention and resolution.

  • Data Acquisition: Inject the racemic mixture of the purified diastereomer. Monitor the elution profile using a UV detector at a suitable wavelength.

  • Analysis: The effectiveness of the separation is measured by the resolution factor (Rs). A baseline separation (Rs > 1.5) is desired for analytical quantification and preparative isolation.[6]

Parameter Description Ideal Value
Retention Factor (k') Measure of the analyte's retention on the column.2 < k' < 10
Selectivity (α) Ratio of the retention factors of the two enantiomers.α > 1.1
Resolution (Rs) A quantitative measure of the separation between two peaks.Rs > 1.5
Single-Crystal X-ray Crystallography: The Gold Standard

Expertise & Experience: X-ray crystallography provides an unambiguous, three-dimensional structure of a molecule as it exists in a crystal lattice.[9][10] For determining absolute configuration, it is the most definitive method available.[11][12][13]

Causality Behind Experimental Choice: The technique relies on the phenomenon of anomalous dispersion, where heavy atoms (like the bromine in our target molecule) scatter X-rays with a phase shift.[14] This effect breaks the symmetry of the diffraction pattern, allowing for the direct determination of the absolute stereochemistry. The Flack parameter is a key value refined during structure solution that indicates the correctness of the assigned enantiomer; a value close to zero for the correct structure is expected.[15]

  • Crystallization: Grow a single, high-quality crystal of an enantiomerically pure sample (isolated via preparative chiral HPLC). This is often the most challenging step and requires screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount the crystal on a goniometer and cool it in a stream of cold nitrogen. Collect diffraction data using a diffractometer, typically with a copper (Cu Kα) or molybdenum (Mo Kα) X-ray source. The presence of bromine makes Cu Kα radiation particularly effective for anomalous signal.[15]

  • Structure Solution & Refinement: Process the diffraction data and solve the crystal structure using specialized software. Refine the structural model against the experimental data.

  • Absolute Structure Determination: Critically, refine the Flack parameter. A value of ~0 with a small error indicates the correct absolute configuration has been assigned.[15]

Vibrational Circular Dichroism (VCD): A Solution-State Alternative

Expertise & Experience: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[16][17] This experimental spectrum is then compared to a spectrum predicted by quantum chemical calculations for a molecule of a known absolute configuration.[18][19] A match between the experimental and calculated spectra provides a confident assignment of the absolute configuration.[20]

Causality Behind Experimental Choice: VCD is an exceptionally powerful technique when single crystals cannot be grown.[19] It provides the absolute configuration of the molecule in its solution-state, which can be more relevant to its behavior in biological or chemical systems. The FDA has recognized VCD as an acceptable method for absolute stereochemistry assignment.[17]

  • Sample Preparation: Prepare a concentrated solution (3-5 mg in ~150 µL) of the enantiomerically pure sample in a suitable solvent (e.g., CDCl₃).[17]

  • Spectral Acquisition: Acquire the experimental VCD and IR spectra.

  • Computational Modeling:

    • Perform a thorough conformational search for the molecule using molecular mechanics.

    • For each low-energy conformer, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • Calculate the VCD and IR spectra for each conformer.

  • Spectral Comparison: Generate a Boltzmann-averaged calculated spectrum based on the relative energies of the conformers. Compare the calculated spectrum for one enantiomer (e.g., the R,R isomer) with the experimental spectrum. A good agreement in the sign and intensity of the VCD bands confirms the absolute configuration.

Recommended Analytical Workflow

A logical, stepwise approach is crucial for an efficient and definitive stereochemical assessment. The following workflow is recommended for analyzing a newly synthesized batch of this compound.

dot

Workflow start Synthesized Mixture purify Purify Diastereomers (e.g., Flash Chromatography) start->purify nmr Determine Relative Stereochemistry via NMR (NOESY) purify->nmr chiral_hplc Separate Enantiomers via Chiral HPLC nmr->chiral_hplc decision Crystal Growth Successful? chiral_hplc->decision xray Determine Absolute Configuration via X-Ray Crystallography decision->xray Yes vcd Determine Absolute Configuration via VCD decision->vcd No end Complete Stereochemical Assignment xray->end vcd->end

Caption: A decision-making workflow for complete stereochemical analysis.

Comparative Summary of Techniques

Technique Determines Sample Requirement Advantages Limitations
NMR (NOESY) Relative Stereochemistry5-10 mg, solubleNon-destructive, provides detailed structural information in solution.[4]Does not provide absolute configuration; interpretation can be complex in flexible molecules.
Chiral HPLC Enantiomeric Purity<1 mg, solubleExcellent for separating enantiomers, quantifiable, can be scaled for preparative work.[6][21][22]Does not determine absolute configuration directly; requires method development.[7]
X-ray Crystallography Absolute ConfigurationHigh-quality single crystalUnambiguous and definitive ("gold standard").[10][11]Crystal growth can be a significant bottleneck and is not always possible.[15]
VCD Spectroscopy Absolute Configuration3-5 mg, soluble, enantiopureNo crystallization needed, provides data in solution.[16][17]Requires specialized equipment and intensive computational calculations.[18][19]

References

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). National Institutes of Health.
  • Stereochemistry of natural products from vibrational circular dichroism. (n.d.). Royal Society of Chemistry.
  • Direct chiral HPLC separation on CSPs. (2022, November 8). Chiralpedia.
  • Stereochemistry of natural products from vibrational circular dichroism. (2024, August 23). Royal Society of Chemistry.
  • Methods of Relative Stereochemistry Determination in CASE Systems. (n.d.). Royal Society of Chemistry.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2016, October). ResearchGate.
  • A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution. (n.d.). Benchchem.
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  • Determination of absolute configuration using single crystal X-ray diffraction. (2013). PubMed.
  • Chiral HPLC Separations. (n.d.). Phenomenex.
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  • 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.). Thieme.
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). Springer.
  • NOESY Spectra. (2025, October 12). Chemistry LibreTexts.
  • Stereochemistry | How to read NOESY spectrum? (2022, March 20). YouTube.
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  • Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products. (2025, August 9). ResearchGate.
  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. (2021, July 12). Nanalysis.
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  • Empower your drug design & synthesis with vibrational circular dichroism (VCD). (2024, January 23). YouTube.
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  • Absolute configuration. (n.d.). Wikipedia.
  • 3,4-dibromo-3-methyl-tetrahydro-thiophene 1,1-dioxide. (n.d.). Sigma-Aldrich.
  • Absolute configuration 1- how to determine it- Dr. Tania CS. (2022, September 2). YouTube.
  • Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. (n.d.). St. Olaf College.
  • This compound. (n.d.). PubChem.
  • Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. (n.d.). Kyushu University Library.
  • New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. (n.d.). SciSpace.
  • Sulfolane. (n.d.). Wikipedia.
  • 3,4-DIMETHOXY-TETRAHYDRO-THIOPHENE 1,1-DIOXIDE. (n.d.). Sigma-Aldrich.
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  • Synthesis of tetrahydrothiophene 1,1-dioxides annulated with oxazolidine ring. (2025, August 9). ResearchGate.
  • Chemical and physical properties of sulfolane. (n.d.). ResearchGate.
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Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Potential Biological Activity of 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide

Abstract

This guide provides a comprehensive comparative analysis of the potential biological activity of this compound. Direct experimental data on this specific molecule is notably scarce in published literature. Therefore, this document adopts an investigative approach, systematically dissecting the molecule into its core structural motifs: the tetrahydrothiophene 1,1-dioxide (sulfolane) scaffold, the vicinal dibromo substitutions, and the methyl group. By examining the established biological and pharmacological profiles of structurally related compounds within each of these classes, we construct a predictive framework for its likely activities. We hypothesize that the compound may exhibit antimicrobial, antiparasitic, and enzyme inhibitory properties. To validate these hypotheses, this guide furnishes detailed, field-proven experimental protocols for cytotoxicity screening, antimicrobial susceptibility testing, and enzyme inhibition assays, providing researchers with a practical roadmap for empirical investigation.

Introduction: A Structural Dissection of the Target Molecule

This compound (CAS: 17536-53-7) is an organosulfur compound whose biological potential is largely unexplored.[1] To logically predict its function, we must first understand its constituent parts. The molecule's structure suggests a confluence of functionalities that are well-represented in pharmacologically active agents.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₅H₈Br₂O₂S PubChem[1]
Molecular Weight 291.99 g/mol PubChem[1]
IUPAC Name 3,4-dibromo-3-methylthiolane 1,1-dioxide PubChem[1]

| CAS Number | 17536-53-7 | PubChem[1] |

The molecule can be deconstructed into three key motifs, each contributing to its potential physicochemical and biological properties.

cluster_main This compound cluster_motifs main C₅H₈Br₂O₂S sulfolane Tetrahydrothiophene 1,1-dioxide (Sulfolane) Core main->sulfolane dibromo Vicinal Dibromo Substitution main->dibromo methyl Methyl Group main->methyl

Caption: Structural deconstruction of the target compound.

Comparative Analysis of Related Structural Classes

By analyzing the known activities of compounds containing these motifs, we can infer the most probable biological roles for our target molecule.

The Sulfolane Scaffold: A Foundation for Bioactivity

The tetrahydrothiophene 1,1-dioxide ring, commonly known as sulfolane, is not merely an inert solvent but a scaffold found in various bioactive molecules.[2] Cyclic sulfones are recognized for their roles in compounds with anti-inflammatory, antimalarial, antimicrobial, and anticancer activities.[3][4]

  • Anti-inflammatory and CNS Effects: Early studies identified anti-inflammatory properties in certain sulfolane derivatives.[3] The parent compound, sulfolane, can induce central nervous system effects at high doses, including convulsions and hypothermia.[2]

  • Antiparasitic Activity: A recent compelling study on acaricidal (anti-mite) agents demonstrated that tetrahydrothiophene derivatives with the sulfur atom oxidized to the sulfone state (1,1-dioxide) were significantly more potent than their non-oxidized counterparts.[5] For instance, one sulfone derivative exhibited an LC₅₀ of 38.2 µg/mL against Psoroptes cuniculi, which was 5.74-fold more active than the commercial drug ivermectin.[5] This highlights the critical role of the sulfonyl group in enhancing bioactivity.

The Role of Halogenation: Bromine as a Functional Modulator

The presence of two bromine atoms is arguably the most functionally significant feature of the target molecule. Halogenation is a cornerstone of medicinal chemistry, used to modulate a compound's lipophilicity, metabolic stability, and binding affinity.

  • Reactive Handles: Dibrominated heterocycles are versatile precursors in organic synthesis, with the bromine atoms serving as reactive sites for cross-coupling reactions.[6] In a biological context, this reactivity can be harnessed. The carbon-bromine bond can undergo cleavage, a property exploited in some enzyme inhibitors.[7]

  • Enzyme Inhibition: The mechanism of action for some inhibitors involves dehalogenation, leading to the formation of a covalent adduct with a key amino acid residue (e.g., Cysteine) in the enzyme's active site.[8] The vicinal (adjacent) arrangement of the two bromine atoms in our target compound could potentially facilitate such a reaction, making it a candidate for a covalent inhibitor.

Thiophene Derivatives: A Pharmacologically Privileged Class

The thiophene ring is a well-established "privileged scaffold" in drug discovery, appearing in numerous approved drugs.[9] Thiophene derivatives possess an exceptionally broad range of pharmacological effects.[10][11][12]

  • Antimicrobial and Antifungal Activity: This is one of the most widely reported activities. Thiophene-based compounds have shown potent activity against various bacteria and fungi, including drug-resistant strains like colistin-resistant Acinetobacter baumannii and Escherichia coli.[13][14] Some derivatives exhibit minimum inhibitory concentrations (MIC) in the low µg/mL range.[15]

  • Cytotoxic and Anticancer Activity: Numerous thiophene derivatives have been synthesized and evaluated for their anticancer properties, with some showing potent cytotoxic effects against human cancer cell lines with IC₅₀ values in the low micromolar range.[16]

Table 2: Summary of Biological Activities of Structurally Related Scaffolds

Structural Class Known Biological Activities Representative Examples/Data
Sulfolane Derivatives Anti-inflammatory, Acaricidal (Antiparasitic), CNS effects Sulfone derivatives show LC₅₀ values up to 5.74-fold better than ivermectin against mites.[5]
Brominated Heterocycles Enzyme Inhibition (via dehalogenation), Synthetic Precursors Inhibition mechanism can involve covalent adduct formation with active site residues.[8]

| Thiophene Derivatives | Antimicrobial, Antifungal, Cytotoxic, Anti-inflammatory, Antiviral | MIC values of 2 to 4 μg/ml against C. difficile for some derivatives.[15] IC₅₀ = 11.13 μM against HCT-116 colon cancer cells.[16] |

Hypothesized Activity and Proposed Experimental Validation

Synthesizing the evidence from related compounds, we can formulate primary hypotheses for the biological activity of this compound:

  • Hypothesis 1 (Antimicrobial/Antiparasitic): The combination of the thiophene-related core and the highly active sulfone moiety suggests strong potential as an antimicrobial or antiparasitic agent.

  • Hypothesis 2 (Cytotoxicity): The general cytotoxic potential of thiophene derivatives and the reactive nature of the dibromo group suggest possible anticancer activity.

  • Hypothesis 3 (Enzyme Inhibition): The vicinal dibromo arrangement presents a plausible electrophilic site for covalent modification of nucleophilic residues in an enzyme active site, suggesting a role as a potential enzyme inhibitor.

To test these hypotheses, a structured experimental workflow is essential.

start Compound Synthesis & Purification screen1 Tier 1: Primary Screening General Cytotoxicity (MTT Assay) Against Cancer & Normal Cell Lines start->screen1 screen2 Tier 1: Primary Screening Antimicrobial Susceptibility (MIC) Panel of Bacteria & Fungi start->screen2 decision1 High Cytotoxicity? screen1->decision1 decision2 Low MIC Values? screen2->decision2 pathway_cancer Tier 2: Cancer Research Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) decision1->pathway_cancer Yes pathway_enzyme Tier 2: Mechanistic Studies Enzyme Inhibition Assays (Target-based Screening) decision1->pathway_enzyme No/Selective pathway_antimicrobial Tier 2: Antimicrobial Research Bactericidal/Fungicidal Assays Mechanism of Action Studies decision2->pathway_antimicrobial Yes end Lead Candidate Identification pathway_cancer->end pathway_antimicrobial->end pathway_enzyme->end

Caption: Proposed experimental workflow for biological activity screening.

Experimental Protocols

The following protocols provide a robust framework for the initial biological evaluation of this compound.

Protocol 1: General Cytotoxicity Screening (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) to purple formazan crystals by metabolically active cells.[17] The absorbance of the dissolved formazan is directly proportional to the number of viable cells, allowing for the calculation of an IC₅₀ (half-maximal inhibitory concentration) value.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HCT-116, A549) and a non-cancerous control cell line (e.g., BEAS-2B) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: Remove the old medium from the plates and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15]

Methodology:

  • Microorganism Preparation: Inoculate a panel of microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth and incubate until they reach the logarithmic growth phase. Adjust the suspension to a 0.5 McFarland standard.

  • Compound Preparation: In a 96-well plate, prepare 2-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). Concentrations should typically range from 0.125 to 128 µg/mL.

  • Inoculation: Add the standardized microbial suspension to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (microbes, no compound) and a negative control well (broth, no microbes).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 48 hours (for fungi).

  • Reading the MIC: The MIC is the lowest concentration well with no visible turbidity (growth). A viability indicator like resazurin can be added to aid in visualization.

Protocol 3: Generic Enzyme Inhibition Assay

Principle: This protocol provides a template for assessing whether the compound inhibits a specific enzyme. The assay measures the rate of a reaction catalyzed by the target enzyme in the presence and absence of the inhibitor. This allows for the determination of an IC₅₀ value.[18][19]

Methodology (Example using a generic hydrolase):

  • Reagent Preparation:

    • Enzyme: Prepare a stock solution of the purified target enzyme in an appropriate assay buffer.

    • Substrate: Prepare a stock solution of a chromogenic or fluorogenic substrate that produces a detectable signal upon enzymatic cleavage.

    • Inhibitor: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 20 µL of the inhibitor dilution (or buffer for control).

    • Add 20 µL of the enzyme solution to each well.

    • Incubate the enzyme-inhibitor mixture for 15-30 minutes at a controlled temperature (e.g., 37°C). This pre-incubation step is crucial for irreversible or slow-binding inhibitors.

  • Initiate Reaction: Add 20 µL of the substrate solution to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time (e.g., every 30 seconds for 10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

    • Normalize the velocities to the uninhibited control to get the percent inhibition.

    • Plot percent inhibition versus the log of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀.[20]

Conclusion

While this compound remains an uncharacterized molecule in the biological sciences, a thorough analysis of its structural components provides a strong, rational basis for targeted investigation. The confluence of a bioactive sulfone core, a pharmacologically privileged thiophene-like structure, and reactive dibromo substituents points toward promising potential in antimicrobial, antiparasitic, and enzyme inhibition applications. The experimental workflows detailed in this guide offer a clear and robust path for researchers to empirically validate these hypotheses and unlock the potential of this novel chemical entity.

References

  • [Anti-inflammatory activity of sulfolane derivatives]. Farmakol Toksikol. May-Jun 1979;42(3):261-5. [Link]

  • Sulfolane - Wikipedia. [Link]

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  • Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole - ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. [Link]

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  • Synthesis of tetrahydrothiophene 1,1-dioxides annulated with oxazolidine ring. ResearchGate. [Link]

  • Design, synthesis and acaricidal activity of tetrahydrothiophene derivatives against Psoroptes cuniculi - PMC - NIH. [Link]

  • Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes - Collections | Kyushu University Library. [Link]

  • Title: Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide - St. Olaf College. [Link]

  • Immunotoxicity studies of sulfolane following developmental exposure in Hsd:Sprague Dawley SD rats and adult exposure in B6C3F1/N mice - NIH. [Link]

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  • Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives - MDPI. [Link]

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A Comparative Guide to the Synthesis of 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. One such intermediate, 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide, presents a unique synthetic challenge. This guide provides an in-depth, objective comparison of the most viable synthetic methodologies for this compound, complete with experimental data, cost-benefit analyses, and detailed protocols to empower informed decision-making in the laboratory.

Introduction

This compound is a valuable building block in medicinal chemistry, offering a scaffold with multiple reactive sites for further functionalization. Its synthesis, however, is not widely documented in the literature, necessitating a careful evaluation of potential routes. This guide focuses on a two-step approach starting from a commercially available precursor, analyzing the critical bromination step in detail.

At a Glance: Comparison of Synthetic Approaches

FeatureMethod A: Direct Bromination with Br₂Method B: Bromination with NBS
Starting Material 3-Methyl-2,5-dihydrothiophene-1,1-dioxide3-Methyl-2,5-dihydrothiophene-1,1-dioxide
Brominating Agent Molecular Bromine (Br₂)N-Bromosuccinimide (NBS)
Key Advantages Potentially lower reagent cost per mole of bromine.Safer and easier to handle than molecular bromine. High regioselectivity for allylic bromination.
Key Disadvantages Highly toxic, corrosive, and volatile, requiring specialized handling procedures.Higher reagent cost.
Stereocontrol Typically results in anti-addition, but the influence of the methyl group needs consideration.Can provide good stereoselectivity, often favoring trans-addition products.
Estimated Cost LowerHigher
Safety Profile PoorGood
Scalability Challenging due to the hazardous nature of bromine.More readily scalable.

Proposed Synthetic Pathway

The most logical and economically viable approach to synthesizing this compound involves the direct bromination of the commercially available starting material, 3-methyl-2,5-dihydrothiophene-1,1-dioxide (also known as 3-methyl-3-sulfolene).

Synthetic Pathway cluster_0 Bromination start 3-Methyl-2,5-dihydrothiophene-1,1-dioxide product This compound start->product Br₂ or NBS

Caption: Proposed two-step synthesis of the target compound.

This strategy hinges on the electrophilic addition of bromine across the double bond of the sulfolene ring. Two primary brominating agents are considered: molecular bromine (Br₂) and N-Bromosuccinimide (NBS).

Method A: Direct Bromination with Molecular Bromine (Br₂)

This classical approach utilizes the direct addition of elemental bromine to the alkene.

Mechanistic Considerations

The reaction is expected to proceed via a bromonium ion intermediate, followed by nucleophilic attack by a bromide ion. This mechanism typically results in anti-addition of the two bromine atoms across the double bond. The presence of the methyl group at the 3-position will influence the stereochemical outcome, potentially leading to a mixture of diastereomers. The electron-withdrawing sulfone group deactivates the double bond, which may necessitate harsher reaction conditions compared to simple alkenes.

Experimental Protocol (Hypothetical, based on analogous reactions)

Materials:

  • 3-Methyl-2,5-dihydrothiophene-1,1-dioxide (1.0 eq)

  • Molecular Bromine (1.05 eq)

  • Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) as solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-methyl-2,5-dihydrothiophene-1,1-dioxide in the chosen solvent in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of molecular bromine in the same solvent dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition. The disappearance of the bromine color indicates the progress of the reaction.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize any remaining bromine and HBr.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Cost-Benefit Analysis:
  • Cost: Molecular bromine is generally less expensive than NBS on a per-mole-of-bromine basis.[1][2]

  • Benefits: Potentially higher atom economy and lower direct reagent cost.

  • Drawbacks: The extreme toxicity, corrosivity, and volatility of bromine necessitate the use of a well-ventilated fume hood and specialized personal protective equipment. Scalability is a significant concern due to these safety issues. The reaction may also be less selective, potentially leading to side products and purification challenges.

Method B: Bromination with N-Bromosuccinimide (NBS)

NBS is a safer and more convenient alternative to molecular bromine for many bromination reactions.

Mechanistic Considerations

In the presence of a proton source (e.g., trace amounts of HBr or water), NBS can act as a source of electrophilic bromine. The reaction mechanism is similar to that of molecular bromine, proceeding through a bromonium ion intermediate and resulting in anti-addition.[3] NBS is particularly effective for allylic bromination, but under appropriate conditions, it can also be used for the dibromination of alkenes. The use of NBS often leads to cleaner reactions with fewer side products compared to Br₂.

Experimental Protocol (Adapted from the bromination of 3-sulfolene)[5]

Materials:

  • 3-Methyl-2,5-dihydrothiophene-1,1-dioxide (1.0 eq)

  • N-Bromosuccinimide (1.1 eq)

  • Aqueous solvent (e.g., water, aqueous acetone, or aqueous DMSO)

  • Saturated sodium thiosulfate solution

  • Ethyl acetate or other suitable organic solvent for extraction

Procedure:

  • Suspend 3-methyl-2,5-dihydrothiophene-1,1-dioxide in the aqueous solvent in a round-bottom flask.

  • Add N-bromosuccinimide portion-wise to the suspension with vigorous stirring.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and quench any unreacted NBS with a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Cost-Benefit Analysis:
  • Cost: N-Bromosuccinimide is more expensive than molecular bromine.[3][4][5][6][7]

  • Benefits: NBS is a crystalline solid that is significantly safer and easier to handle than liquid bromine.[3] Reactions are often cleaner, leading to higher yields of the desired product and simpler purification. This method is more amenable to scale-up in a standard laboratory setting.

  • Drawbacks: The primary drawback is the higher cost of the reagent.

Data Presentation: Cost Comparison

ReagentSupplier ExamplePrice (Approximate)
3-Methyl-2,5-dihydrothiophene-1,1-dioxideMajor Chemical Suppliers~$50-100 / 25g
Molecular Bromine (Br₂)Major Chemical Suppliers~$50-80 / 100g[1][2]
N-Bromosuccinimide (NBS)Major Chemical Suppliers~$40-60 / 100g[3][4][5][6][7]

Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.

Logical Workflow Diagram

Decision Workflow start Start: Need to synthesize 3,4-Dibromo-3-methyl- tetrahydrothiophene 1,1-dioxide decision_safety Is safety the primary concern? start->decision_safety decision_cost Is cost the primary driver? decision_safety->decision_cost No method_b Choose Method B: Bromination with NBS decision_safety->method_b Yes decision_cost->method_b No method_a Consider Method A: Direct Bromination with Br₂ decision_cost->method_a Yes proceed_b Proceed with Method B method_b->proceed_b consider_handling Assess handling capabilities for Br₂ method_a->consider_handling consider_handling->method_b Inadequate proceed_a Proceed with Method A consider_handling->proceed_a Adequate

Caption: Decision-making workflow for selecting a synthetic method.

Conclusion and Recommendation

For most research and development applications, Method B, utilizing N-Bromosuccinimide, is the recommended synthetic route for preparing this compound. The significant safety advantages and ease of handling of NBS outweigh its higher reagent cost, especially for laboratory-scale synthesis. The potential for cleaner reactions and higher yields can also offset the initial cost difference by reducing purification time and solvent usage.

Method A, employing molecular bromine, should only be considered in scenarios where cost is the absolute primary driver and the laboratory is fully equipped with the necessary safety infrastructure and experienced personnel to handle this hazardous reagent.

Ultimately, the choice of method will depend on the specific priorities and constraints of the research group. This guide provides the necessary data and analysis to make an informed and responsible decision.

References

  • BusinessAnalytiq. Bromine prices. Accessed January 14, 2026.
  • Odinity. Stereochemistry of Bromine Addition to an Alkene. Published February 25, 2014.
  • ChemAnalyst. Bromine Prices, Trends, Index, News, Monitor and Demand. Accessed January 14, 2026.
  • Sigma-Aldrich. N-Bromosuccinimide ReagentPlus®, 99%. Accessed January 14, 2026.
  • Chemistry For Everyone. How Much Does Bromine Cost? Published July 3, 2025.
  • IMARC Group. Bromine Prices November 2025: Index, Trend & Forecast. Accessed January 14, 2026.
  • Thermo Fisher Scientific. N-Bromosuccinimide, 99%. Accessed January 14, 2026.
  • eBay. N-Bromosuccinimide, 99.98%, Certified® 30g. Accessed January 14, 2026.
  • Thermo Fisher Scientific. Bromine liquid, 99.8%. Accessed January 14, 2026.
  • Landesberg, J. M.; Siegel, M. Addition of N-bromosuccinimide to 3-sulfolene. The Journal of Organic Chemistry.
  • Oakwood Chemical. N-Bromosuccinimide. Accessed January 14, 2026.
  • Thermo Fisher Scientific. N-Bromosuccinimide, 99%. Accessed January 14, 2026.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide (CAS No. 17536-53-7). As a brominated heterocyclic compound, this chemical requires rigorous adherence to hazardous waste regulations to ensure the safety of laboratory personnel and protect the environment. This document moves beyond simple instructions to explain the scientific rationale behind each procedural step, ensuring a culture of safety and compliance in your laboratory.

Section 1: Immediate Safety Profile & Hazard Identification

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified with specific risks that dictate all subsequent handling and disposal protocols.

According to aggregated GHS data, this compound is known to cause serious eye irritation.[1] Some safety data sheets (SDS) also classify the non-methylated analogue as causing skin irritation and potential respiratory irritation, which should be considered as potential hazards for this compound as well.[2] Therefore, all operations should be conducted with the assumption that the material is hazardous upon contact, inhalation, or ingestion.

Key Hazard Summary:

  • Primary Hazard: Causes serious eye irritation (GHS: Eye Irrit. 2A).[1]

  • Potential Hazards: May cause skin and respiratory irritation.[2]

  • Chemical Classification: Halogenated Organic Compound.[3] This is the most critical classification for disposal purposes.

Section 2: Core Disposal Directive: The Principle of Segregation

The single most important operational step in managing waste from this compound is segregation . As a halogenated organic compound, this compound must never be mixed with non-halogenated chemical waste.[3]

Causality: Halogenated wastes require specialized, high-temperature incineration with flue gas scrubbing to neutralize the acidic and toxic gases (e.g., hydrogen bromide) generated during combustion.[4] This process is significantly more complex and costly than standard solvent incineration. Mixing a small amount of halogenated waste into a large drum of non-halogenated solvent forces the entire container to be treated as the higher-cost, higher-hazard waste stream. Proper segregation is therefore not only a compliance issue but also a significant cost-control measure for the laboratory.

Section 3: Personal Protective Equipment (PPE) Protocol

Given the known and potential hazards, a stringent PPE protocol is mandatory. The type of protective equipment must be selected according to the concentration and amount of the substance at the specific workplace.[4]

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[4][5]Protects against splashes and aerosols, addressing the primary hazard of serious eye irritation.[1]
Hand Protection Handle with compatible chemical-resistant gloves (e.g., nitrile rubber).[4][6]Prevents skin contact. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
Body Protection A fully buttoned laboratory coat is required. For larger quantities or spill response, impervious clothing is necessary.[4][5]Protects skin and clothing from contamination.
Respiratory Use only in a certified chemical fume hood to avoid dust and aerosol formation.[5]Engineering controls are the primary means of preventing respiratory exposure.[7]
Section 4: Step-by-Step Disposal Procedure for Unused/Waste Product

All laboratory chemical waste must be treated as hazardous unless explicitly confirmed otherwise.[8] The disposal of this compound must proceed through the facility's designated hazardous waste program, managed by the Environmental Health & Safety (EHS) department.[8]

Step 1: Container Selection

  • Use only appropriate, leak-proof containers designated for hazardous waste. Plastic containers are often preferred.[9]

  • The container must be compatible with the chemical. Ideally, use the original container if it is in good condition.[10] Do not use foodstuff containers.[10]

  • Ensure the container has a secure, tight-fitting cap.[10]

Step 2: Waste Collection

  • Conduct all waste transfers inside a chemical fume hood.

  • Carefully transfer the waste chemical into the designated "Halogenated Organic Waste" container.

  • Do not mix with other waste streams like non-halogenated solvents, acids, or bases.[3][10]

Step 3: Labeling

  • Label the waste container immediately upon adding the first drop of waste.[8][11]

  • The label must, at a minimum, include:

    • The words "Hazardous Waste" .[10][11]

    • The full chemical name: "this compound" . Do not use formulas or abbreviations.[10]

    • A clear indication of the hazards (e.g., "Irritant," "Toxic").[11]

    • The approximate percentage or volume of each component if it is a mixture.[10]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated SAA.[9][10] This area must be at or near the point of generation and under the control of laboratory personnel.[9]

  • The SAA could be a secondary containment tray within a fume hood or a designated cabinet.[10]

  • Ensure the container is kept closed at all times except when adding waste.[8][9]

  • Store incompatibles separately within the SAA.[10]

Step 5: Arranging for Final Disposal

  • Once the container is full, or if it has been in the SAA for an extended period (typically up to one year for partially filled containers), arrange for pickup by your institution's EHS department.[10]

  • Submit a chemical waste collection request as per your institution's procedures.[8]

  • Never transport hazardous waste yourself to a central storage facility. This must be done by trained EHS staff.[8]

G cluster_lab Laboratory Operations cluster_ehs EHS / Licensed Vendor Operations A Waste Generated (e.g., unused reagent, reaction byproduct) B Characterize Waste: Is it Halogenated? A->B C Select Designated 'HALOGENATED ORGANIC WASTE' Container B->C Yes D Affix Hazardous Waste Label (Complete all fields) C->D E Store in Satellite Accumulation Area (SAA) D->E F Keep Container Closed E->F G Container Full or Ready for Disposal? F->G G->E No H Submit Waste Pickup Request to EHS/EHSS G->H Yes I Transport by Trained EHS Personnel H->I J Final Disposition: Licensed Chemical Destruction Plant (Controlled Incineration) I->J

Caption: Waste Disposal Workflow for this compound.

Section 5: Managing Contaminated Materials & Empty Containers
  • Contaminated Labware: Disposable items such as gloves, wipes, and weigh boats that are contaminated with this chemical must be collected in a sealed, labeled bag or container and disposed of as hazardous waste.

  • Empty Containers: The original product container is not considered "empty" until it has been triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[8] The rinsate from this process is itself a hazardous waste and must be collected in your "Halogenated Organic Waste" container.[8] Once triple-rinsed and dry, deface the original label and dispose of the container as regular trash, with the cap removed.[8]

Section 6: Emergency Procedures for Spills

For any large spill, or any spill outside of a fume hood, evacuate the area and contact EHS immediately. [6]

For a small, manageable spill inside a chemical fume hood:

  • Ensure your PPE is intact.

  • Contain the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[5]

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the surface area with a suitable solvent. Collect all cleaning materials and the decontamination solvent as halogenated hazardous waste.

  • Seal and label the container and manage it through the standard waste disposal process.

Section 7: Prohibited Disposal Methods

To ensure safety and regulatory compliance, the following disposal methods are strictly forbidden for this compound:

  • DO NOT Discharge to Sewer: This compound must not enter drains or sewer systems.[4] It is not suitable for drain disposal.[12]

  • DO NOT Dispose of in Regular Trash: This is a hazardous chemical and cannot be placed in the regular solid waste stream.[12]

  • DO NOT Allow to Evaporate in a Fume Hood: Evaporation is not an acceptable method of disposal for hazardous waste.[8]

The only acceptable final disposition is removal by a licensed chemical destruction plant, typically involving controlled incineration with flue gas scrubbing.[4]

References

  • Safety Data Sheet for 3,4-dibromothiolane 1,1-dioxide. Acros PharnaTech Limited. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • This compound PubChem Entry. National Center for Biotechnology Information. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Segregation. University of Wisconsin-Madison. [Link]

  • List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR, Title 40, Part 268, Appendix III. [Link]

  • Halogenated Solvents Safety Information. Washington State University. [Link]

  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. [Link]

  • Chemical Hazards and Toxic Substances. Occupational Safety and Health Administration (OSHA). [Link]

  • Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide PubChem Entry. National Center for Biotechnology Information. [Link]

Sources

A Comprehensive Guide to the Safe Handling of 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals who handle 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide (CAS No. 69322-26-3). The following protocols are designed to ensure personal safety, minimize exposure, and establish a secure logistical framework for the use and disposal of this compound. Given the limited and sometimes varied safety data available for this specific chemical, a conservative approach to handling is paramount. The guidance provided synthesizes available information on this compound and structurally related halogenated thiophenes to offer a robust safety protocol.

Hazard Assessment: Understanding the Risks

This compound is a halogenated organic compound. While comprehensive toxicological data is not available for this specific molecule, aggregated GHS information and data from similar compounds indicate several potential hazards.

According to PubChem, this compound is classified as causing serious eye irritation (H319)[1]. Safety data for structurally similar compounds suggest a broader range of hazards, including being harmful if swallowed, causing skin irritation, and potentially causing respiratory irritation[2][3][4][5]. Therefore, it is crucial to handle this compound with the assumption that it is hazardous upon ingestion, skin contact, eye contact, and inhalation.

Key Potential Hazards:

  • Eye Damage/Irritation: Direct contact can cause serious eye irritation or damage[1][2][4].

  • Skin Irritation: May cause skin irritation upon contact[2][3][5].

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation[2][3][5].

  • Toxicity if Swallowed: The compound may be harmful or toxic if ingested[3][4].

Due to these potential hazards, stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to prevent exposure through all potential routes. The following table summarizes the minimum required PPE for handling this compound.

Body Area Required PPE Specifications and Rationale
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles that meet ANSI Z87 standards are mandatory to protect against splashes and fine particles[6][7]. A face shield should be worn over the goggles when handling larger quantities or when there is a significant splash risk[7][8].
Hands Double-Gloved Nitrile GlovesNitrile gloves provide good resistance to a range of chemicals. Double-gloving is recommended to protect against incidental contact and potential tears in the outer glove[7]. Gloves should be changed immediately if contamination is suspected.
Body Chemical-Resistant Lab CoatA long-sleeved, knee-length lab coat made of a chemical-resistant material is required to protect the skin and personal clothing from contamination[9].
Respiratory Use in a Certified Chemical Fume HoodAll handling of this compound should be performed within a properly functioning chemical fume hood to minimize the risk of inhalation[4]. For situations where a fume hood is not feasible, a full-face respirator with multi-sorbent cartridges may be necessary.
Feet Closed-Toed, Chemical-Resistant ShoesShoes that fully cover the feet are required to protect against spills[6].

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will ensure safety at every stage.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[3][5].

  • The container should be kept tightly closed and clearly labeled.

Handling and Use Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to contain any dust or vapors. Use a disposable weighing paper or boat.

  • Post-Handling: After use, securely close the primary container. Decontaminate any surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol) and then wipe down with soap and water.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves, face shield, goggles, and then the lab coat. Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures: Spill and Exposure Management

Spill Response Workflow

In the event of a spill, a calm and methodical response is crucial. The following workflow should be followed.

Spill_Response_Workflow Alert Alert others and evacuate the immediate area Assess Assess the spill size and immediate hazards Alert->Assess If safe to do so PPE Don appropriate PPE (respirator may be needed) Assess->PPE Contain Contain the spill with inert absorbent material PPE->Contain Collect Carefully collect absorbed material into a sealed container Contain->Collect Decontaminate Decontaminate the spill area with an appropriate solvent Collect->Decontaminate Dispose Label and dispose of waste as hazardous material Decontaminate->Dispose

Caption: Workflow for handling a chemical spill.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open. Seek immediate medical attention[3][4].

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists[4][10].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention[3][5][10].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[3][4].

Disposal Plan: Environmental Responsibility

As a halogenated organic compound, this compound requires specific disposal procedures to prevent environmental contamination.

  • Waste Segregation: All waste containing this compound (including contaminated PPE, absorbent materials, and empty containers) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Halogenated Waste Stream: This waste must be segregated into a halogenated organic waste stream. Do not mix with non-halogenated waste, as this can significantly increase disposal costs and complexity[11].

  • Disposal Method: The primary method for the disposal of halogenated organic waste is high-temperature incineration at a licensed hazardous waste facility[11]. Follow all local, state, and federal regulations for hazardous waste disposal.

By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • Acros PharnaTech Limited. Safety Data Sheet: 3,4-dibromothiolane 1,1-dioxide. [Link]

  • University of Colorado Boulder, Department of Chemistry. Protective Gear. [Link]

  • University of South Carolina. Personal Protective Equipment - Environmental Health & Safety Services. [Link]

  • University of Washington, Environmental Health and Safety. Personal Protective Equipment (PPE) Requirements for Laboratories. [Link]

  • Chemistry LibreTexts. Proper Protective Equipment. [Link]

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Retrosynthesis Analysis

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3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.